(3-Chlorothiophen-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chlorothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOMIYPIICAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622718 | |
| Record name | (3-Chlorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193602-41-4 | |
| Record name | (3-Chlorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Chlorothiophen-2-yl)methanol synthesis from 3-chlorothiophene
An In-depth Technical Guide to the Synthesis of (3-Chlorothiophen-2-yl)methanol from 3-Chlorothiophene
Introduction
In the landscape of modern drug discovery and development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the thiophene nucleus, particularly when substituted, offers a unique combination of electronic properties and spatial arrangements that facilitate potent interactions with biological targets.[1] (3-Chlorothiophen-2-yl)methanol is a key intermediate, providing a versatile handle for the elaboration of more complex molecular architectures. The presence of the chlorine atom significantly modulates the electronic character of the thiophene ring and can serve as a vector for further functionalization or as a critical pharmacophoric element.[2][3][4]
This guide provides a comprehensive, field-proven methodology for the synthesis of (3-Chlorothiophen-2-yl)methanol, starting from the commercially available 3-chlorothiophene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps. It delves into the causality behind the chosen synthetic strategy, offering insights into reaction mechanisms, safety protocols, and analytical validation, thereby ensuring a robust and reproducible process.
Strategic Overview: A Two-Step Approach to Purity and Control
While several synthetic avenues could be envisioned, a two-step pathway involving formylation followed by reduction is presented here as the core, validated method. This approach is favored over potentially shorter, single-step organometallic routes due to its superior control, higher overall yields, and operational simplicity.
The selected strategy proceeds as follows:
-
Vilsmeier-Haack Formylation: 3-chlorothiophene is first converted to its corresponding aldehyde, 3-chloro-2-thiophenecarboxaldehyde. This classic reaction provides excellent regioselectivity for the C2 position.
-
Chemoselective Reduction: The intermediate aldehyde is then selectively reduced to the target primary alcohol, (3-Chlorothiophen-2-yl)methanol, using a mild hydride reagent.
This sequential process allows for the isolation and purification of the intermediate aldehyde, ensuring that the final reduction step begins with high-purity material, which is critical for achieving the desired final product quality.
Caption: High-level overview of the two-step synthesis.
Part 1: Vilsmeier-Haack Formylation of 3-Chlorothiophene
Expertise & Causality: The Rationale for Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Its primary advantage lies in the use of a relatively mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[7]
For 3-chlorothiophene, electrophilic substitution is strongly directed to the C2 position. This regioselectivity is governed by two factors:
-
Electronic Activation: The sulfur atom stabilizes the cationic Wheland intermediate more effectively when substitution occurs at the adjacent C2 position.
-
Steric Hindrance: The C2 position is sterically more accessible than the C5 position, which is flanked by the chlorine atom at C3.
The Vilsmeier reagent, being a weak electrophile, is highly sensitive to these directing effects, leading to the desired 2-formylated product with high selectivity.[8]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Trustworthiness: A Self-Validating Protocol
This protocol incorporates in-process checks and robust purification steps to ensure high purity of the intermediate, 3-chloro-2-thiophenecarboxaldehyde.
Safety Precautions:
-
3-Chlorothiophene is flammable, harmful if swallowed, and causes skin and eye irritation.[9]
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is toxic upon inhalation.
-
All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Experimental Protocol: Synthesis of 3-Chloro-2-thiophenecarboxaldehyde
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature quenching of the Vilsmeier reagent.
-
Reagent Charging: In the reaction flask, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.
-
Thiophene Addition: Add 3-chlorothiophene dropwise to the reaction mixture, again ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done cautiously in a fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-chloro-2-thiophenecarboxaldehyde as a pale yellow liquid or solid.[10]
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 3-Chlorothiophene | 118.59 | 1.0 | X g |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | Y mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | Z mL |
| Expected Yield: | 146.59 (Product) | - | 75-85% |
Part 2: Reduction of 3-Chloro-2-thiophenecarboxaldehyde
Expertise & Causality: Selecting the Right Reducing Agent
The conversion of an aldehyde to a primary alcohol is a fundamental transformation. For this specific substrate, sodium borohydride (NaBH₄) is the reagent of choice. The rationale is clear:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially sensitive functional groups, nor will it affect the C-Cl bond on the thiophene ring under these conditions.
-
Operational Simplicity: The reaction can be run in protic solvents like methanol or ethanol at or below room temperature. The work-up procedure is straightforward.
-
Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, as it does not react violently with atmospheric moisture and its quenching is less hazardous.
Experimental Protocol: Synthesis of (3-Chlorothiophen-2-yl)methanol
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified 3-chloro-2-thiophenecarboxaldehyde in methanol.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the hydride.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 20-30 minutes. Monitor for gas evolution (hydrogen) and ensure the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding water or dilute hydrochloric acid to destroy any excess NaBH₄.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product into ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude product. (3-Chlorothiophen-2-yl)methanol can be further purified by column chromatography or recrystallization if necessary.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 3-Chloro-2-thiophenecarboxaldehyde | 146.59 | 1.0 | A g |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 - 1.0 | B g |
| Methanol | 32.04 | Solvent | C mL |
| Expected Yield: | 148.61 (Product) | - | 90-98% |
Alternative Synthetic Route: A Note on the Organometallic Approach
An alternative, one-step synthesis involves the direct conversion of 3-chlorothiophene to an organometallic intermediate, which is then trapped with formaldehyde.
Caption: One-step synthesis via an organometallic intermediate.
This is typically achieved via:
-
Lithiation: Deprotonation at the C2 position using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C).[11]
-
Grignard Formation: Deprotonative metalation using a Grignard reagent in the presence of a catalyst.[12]
The resulting organometallic species is then reacted with an electrophilic source of formaldehyde (e.g., paraformaldehyde or trioxane).[13] While elegant, this route presents significant challenges:
-
Strictly Anhydrous Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture and protic sources.
-
Side Reactions: Potential for lithium-halogen exchange or competitive deprotonation at other sites can lower yields and complicate purification.[14]
-
Temperature Control: These reactions require cryogenic temperatures (-78 °C) to ensure stability and selectivity.
For these reasons, the two-step formylation-reduction sequence remains the more robust and scalable method for producing high-quality (3-Chlorothiophen-2-yl)methanol in a standard laboratory setting.
References
-
PrepChem (2023). Synthesis of 3-chlorothiophene-2-carboxylic acid. Available at: [Link]
-
Semantic Scholar (1996). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Available at: [Link]
- Google Patents (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.
-
Growing Science (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
PubChem - NIH (n.d.). 3-Chlorothiophene. Available at: [Link]
-
ResearchGate (2025). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Available at: [Link]
- Google Patents (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
Zeitschrift für Naturforschung (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available at: [Link]
-
YouTube (2023). Reaction of formaldehyde (H-CHO) with Grignard reagent (CH3MgBr). #chemistry. Available at: [Link]
-
YouTube (2024). The reaction of Grignard reagent (CH3MgBr) with formaldehyde (HCHO) to form ethanol (C2H5OH). Available at: [Link]
-
Reddit (2018). I keep getting debrominated starting material and low conversion after lithiation. Available at: [Link]
-
PubMed Central (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
ResearchGate (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available at: [Link]
-
ChemBK (2024). 2-Thiophenecarboxaldehyde, 3-chloro-. Available at: [Link]
-
Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Capot Chemical (2009). Material Safety Data Sheet - 3-Chlorothiophene. Available at: [Link]
-
PubChem - NIH (n.d.). (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. Available at: [Link]
-
ResearchGate (2025). (PDF) Solvent-Free Three-Component Condensation Reaction of Aromatic Ketones with Aliphatic Amines and Formaldehyde. Available at: [Link]
-
Filo (2025). The reaction of Grignard reagent with formaldehyde followed by acidificat... Available at: [Link]
-
VNU-HCM (2025). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Available at: [Link]
-
Beilstein Journals (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
Sciencemadness.org (2018). what form of formaldehyde is used in grignards?. Available at: [Link]
-
Organic Syntheses (n.d.). ortho-Formylation of phenols. Available at: [Link]
-
PubMed (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
Sci-Hub (1996). Synthesis and Applications of 3‐Phenylthio‐2‐Sulfolenes. Available at: [Link]
-
YouTube (2021). Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
ResearchGate (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF. Available at: [Link]
-
IJRPS (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
PubChem - NIH (n.d.). 2-Chlorothiophene. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Sci-Hub. Synthesis and Applications of 3‐Phenylthio‐2‐Sulfolenes / Journal of the Chinese Chemical Society, 1996 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. reddit.com [reddit.com]
physicochemical properties of (3-Chlorothiophen-2-yl)methanol
An In-Depth Technical Guide to the Physicochemical Properties of (3-Chlorothiophen-2-yl)methanol
Foreword: A Molecule of Synthetic Potential
In the landscape of modern drug discovery and materials science, the strategic importance of functionalized heterocyclic compounds cannot be overstated. (3-Chlorothiophen-2-yl)methanol emerges as a significant building block, offering a unique combination of a reactive hydroxymethyl group and a modifiable chloro-substituted thiophene ring. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in harnessing its synthetic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, moving beyond simple data points to explain the causality behind its characteristics and the experimental methodologies required for its validation.
Molecular Identity and Structural Attributes
The precise identification of a chemical entity is the bedrock of reproducible science. (3-Chlorothiophen-2-yl)methanol is defined by its unique structural arrangement, which dictates its reactivity and physical behavior.
| Property | Value | Source |
| Chemical Name | (3-Chlorothiophen-2-yl)methanol | - |
| CAS Number | 193602-41-4 | [1] |
| Molecular Formula | C₅H₅ClOS | [2] |
| Molecular Weight | 148.61 g/mol | Calculated |
| Monoisotopic Mass | 147.97496 Da | [2] |
| Canonical SMILES | C1=C(C(=CS1)CO)Cl | [2] |
| InChIKey | FESBOVOYXJZFOX-UHFFFAOYSA-N | [2] |
Table 1: Core Identification Parameters for (3-Chlorothiophen-2-yl)methanol.
The structure features a five-membered thiophene ring, which is an aromatic heterocycle. The chlorine atom at the 3-position and the hydroxymethyl group at the 2-position create a specific electronic and steric environment. The chlorine atom acts as a weak deactivating group via induction but can also participate in cross-coupling reactions. The primary alcohol is a versatile functional group, readily available for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Physical State and Thermal Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably determined using standard laboratory procedures. The physical state and melting point are primary indicators of purity.
| Property | Value | Note |
| Appearance | White to off-white solid | Typical for small, functionalized aromatic compounds. |
| Melting Point | Not reported in literature | Must be determined experimentally. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity. |
| Boiling Point | Not reported in literature | Likely to be high due to hydrogen bonding capability; may decompose upon atmospheric distillation. |
Expert Insight: The Significance of Melting Point Determination
The melting point is more than just a physical constant; it's a crucial purity check.[3] Impurities disrupt the crystal lattice of a solid, requiring less energy to break it apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp, well-defined melting point is the first sign of a high-purity sample, which is essential before committing the material to a complex, multi-step synthesis.
Protocol: Melting Point Determination via Capillary Method
This protocol describes the use of a standard digital melting point apparatus, a reliable and common technique in organic chemistry labs.[4]
-
Sample Preparation: Place a small amount of dry (3-Chlorothiophen-2-yl)methanol onto a watch glass. Crush the solid into a fine powder. Gently tap the open end of a capillary tube into the powder to collect a small amount.
-
Loading: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: Using a fresh sample, set the apparatus to heat quickly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: A pure sample will exhibit a narrow melting range. For self-validation, repeat the precise determination at least twice. Consistent results confirm the accuracy of the measurement.
Solubility Profile: A Predictor of Behavior
Solubility provides critical insights into the polarity of a molecule and is fundamental for choosing appropriate solvents for reactions, extractions, and purification (e.g., chromatography). The "like dissolves like" principle is the guiding tenet here.[5] (3-Chlorothiophen-2-yl)methanol has both polar (hydroxyl group) and non-polar (chlorothiophene ring) characteristics.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydroxyl group allows for some hydrogen bonding with water, but the larger, non-polar chlorothiophene backbone limits overall solubility. |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group.[6] |
| Polar Aprotic (e.g., Acetone, THF, DMSO) | Soluble | The dipole moment of these solvents can solvate the polar C-O and O-H bonds. |
| Non-Polar (e.g., Hexanes, Toluene) | Sparingly soluble to insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Soluble | These solvents have a good balance of polarity to dissolve moderately polar organic compounds. |
| Aqueous Acid/Base (5% HCl / 5% NaOH) | Insoluble | The molecule lacks significant acidic or basic functional groups that can be protonated or deprotonated to form a water-soluble salt.[7] |
Table 2: Predicted Solubility of (3-Chlorothiophen-2-yl)methanol.
Workflow for Solubility Testing
Caption: Logical workflow for qualitative solubility testing.
Protocol: Qualitative Solubility Determination
This protocol establishes the solubility profile across a range of standard laboratory solvents.[8]
-
Preparation: Label a series of small, clean, dry test tubes for each solvent to be tested (Water, Methanol, Dichloromethane, Hexane, 5% HCl, 5% NaOH).
-
Sample Addition: Add approximately 20-30 mg of (3-Chlorothiophen-2-yl)methanol to each test tube.
-
Solvent Addition: Add 1 mL of the respective solvent to each tube.
-
Agitation: Vigorously stir or vortex each tube for 30-60 seconds.
-
Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if no solid particles remain. It is "sparingly soluble" if some, but not all, of the solid dissolves, and "insoluble" if the solid remains largely unchanged.
-
Causality Check: The results directly inform solvent selection. For example, high solubility in dichloromethane and low solubility in hexanes suggests that a solvent system of these two (e.g., for column chromatography) would be effective for purification.
Spectroscopic Fingerprint: The Key to Structural Verification
Spectroscopy provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry creates a unique "fingerprint" for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, providing detailed information about connectivity and structure.[9]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~7.2 ppm (d, 1H): Thiophene ring proton at C5. Appears as a doublet due to coupling with the proton at C4.
-
~7.0 ppm (d, 1H): Thiophene ring proton at C4. Appears as a doublet due to coupling with the proton at C5.
-
~4.8 ppm (s, 2H): Methylene protons (-CH₂-). Appears as a singlet as there are no adjacent protons to couple with, though this may be broadened by exchange with the hydroxyl proton.
-
~2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). A broad singlet whose chemical shift is highly dependent on concentration and sample purity (water content).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~135-140 ppm: Quaternary thiophene carbon at C2 (attached to -CH₂OH).
-
~125-130 ppm: Thiophene carbon at C5.
-
~120-125 ppm: Thiophene carbon at C4.
-
~115-120 ppm: Quaternary thiophene carbon at C3 (attached to Cl).
-
~60-65 ppm: Methylene carbon (-CH₂-).
Protocol: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of (3-Chlorothiophen-2-yl)methanol directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a pipette. The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field.
-
Dissolution: Cap the NMR tube and invert it several times to fully dissolve the sample. A brief sonication can be used if necessary.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the desired spectra (e.g., ¹H, ¹³C, COSY). Standard 1D proton NMR is typically sufficient for routine analysis of small molecules.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrational frequencies.[11]
Predicted Characteristic FTIR Peaks:
-
3400-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the alcohol group. The broadness is a direct result of intermolecular hydrogen bonding.[12]
-
3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching from the thiophene ring.
-
2950-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the -CH₂- group.
-
~1450 cm⁻¹ (medium): C=C stretching within the aromatic thiophene ring.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
~800-700 cm⁻¹ (medium to strong): C-Cl stretching vibration.
Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[13]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid (3-Chlorothiophen-2-yl)methanol onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Pressure Application: Lower the pressure arm to apply firm, consistent pressure on the sample. This ensures good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 or 32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It provides the exact molecular weight and crucial information about the elemental composition and structure through fragmentation patterns.[15]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 148 and an M+2 peak at m/z ≈ 150.
-
Isotopic Pattern: The relative intensity of the M⁺ and M+2 peaks will be approximately 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl). This is a definitive piece of evidence.
-
Key Fragments:
-
m/z ≈ 117: Loss of the hydroxymethyl group (-•CH₂OH).
-
m/z ≈ 113: Loss of the chlorine atom (-•Cl).
-
m/z ≈ 84: Loss of both chlorine and the hydroxymethyl group.
-
Workflow: Structural Elucidation via Mass Spectrometry
Caption: A streamlined workflow for mass spectrometry analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (3-Chlorothiophen-2-yl)methanol may not be universally available, its structure suggests handling precautions similar to other functionalized chlorothiophenes and alcohols. General laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Role in Drug Discovery and Chemical Synthesis
(3-Chlorothiophen-2-yl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its two functional groups.
-
As a Building Block: Thiophene-containing molecules are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene rings, often improving metabolic stability or receptor affinity.[18] This compound serves as a precursor for more complex thiophene derivatives.
-
Synthetic Handle 1 (Alcohol): The primary alcohol can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid.
-
Esterified or etherified to introduce different side chains.
-
Converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.
-
-
Synthetic Handle 2 (Chloride): The chlorine atom on the aromatic ring is a key site for:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are cornerstone reactions in modern medicinal chemistry for building carbon-carbon or carbon-heteroatom bonds.[19] This allows for the introduction of a wide array of substituents at the 3-position of the thiophene ring.
-
The presence of these two functional groups allows for sequential, controlled modifications, making it a versatile platform for building libraries of compounds for screening in drug discovery programs.[20][21]
Conclusion
(3-Chlorothiophen-2-yl)methanol is a synthetically valuable building block whose full potential is unlocked through a thorough understanding of its physicochemical properties. Its characterization relies on a synergistic application of physical measurements and spectroscopic analysis. The protocols and expert insights provided in this guide serve as a robust framework for researchers to validate this compound's identity and purity, ensuring its effective and reliable use in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
-
PubChem. (n.d.). (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.
-
Univar. (2011). SAFETY DATA SHEET METHANOL. Retrieved from [Link]
-
PubChem. (n.d.). (2-chlorothiophen-3-yl)methanol. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]
-
StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Purosolv. (2025). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[16][22][23]triazine-6-carbonitrile (MGL-3196). Retrieved from [Link]
-
ResearchGate. (2008). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]
-
University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
Sources
- 1. 193602-41-4|(3-Chlorothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. PubChemLite - (2-chlorothiophen-3-yl)methanol (C5H5ClOS) [pubchemlite.lcsb.uni.lu]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ws [chem.ws]
- 6. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mse.washington.edu [mse.washington.edu]
- 12. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. hscprep.com.au [hscprep.com.au]
- 16. chemos.de [chemos.de]
- 17. leap.epa.ie [leap.epa.ie]
- 18. mdpi.com [mdpi.com]
- 19. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
- 23. (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol | C6H8ClOS+ | CID 177744661 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Chlorothiophen-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (3-Chlorothiophen-2-yl)methanol, a key building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthetic routes, and its significant role in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this versatile compound.
Core Compound Identification
(3-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative characterized by a chloromethyl group at the 2-position and a chlorine atom at the 3-position of the thiophene ring. These structural features make it a valuable intermediate for introducing the 3-chlorothiophene-2-methyl moiety into larger molecules.
| Identifier | Value | Source |
| CAS Number | 193602-41-4 | BLD Pharm[1] |
| Molecular Formula | C₅H₅ClOS | BLD Pharm[1] |
| Molecular Weight | 148.61 g/mol | BLD Pharm[1] |
| IUPAC Name | (3-chlorothiophen-2-yl)methanol | N/A |
| SMILES | OCc1sccc1Cl | N/A |
Synthesis and Mechanistic Insights
The synthesis of (3-Chlorothiophen-2-yl)methanol is most commonly achieved through the reduction of 3-chloro-2-thiophenecarboxaldehyde. This approach is favored due to the commercial availability of the starting aldehyde and the high efficiency of the reduction reaction.
Recommended Synthetic Protocol: Reduction of 3-chloro-2-thiophenecarboxaldehyde
This protocol outlines a standard laboratory procedure for the synthesis of (3-Chlorothiophen-2-yl)methanol.
Materials:
-
3-chloro-2-thiophenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 3-chloro-2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the reduction reaction and minimize side product formation.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The portion-wise addition prevents a rapid, uncontrolled reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride to decompose the excess sodium borohydride.
-
Extraction: Extract the product into dichloromethane. The organic layer will contain the desired alcohol.
-
Washing and Drying: Wash the organic layer with brine and dry it over anhydrous magnesium sulfate to remove any residual water.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure (3-Chlorothiophen-2-yl)methanol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for (3-Chlorothiophen-2-yl)methanol.
Role in Drug Discovery and Medicinal Chemistry
(3-Chlorothiophen-2-yl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The thiophene ring is a well-established bioisostere for the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The chloro-substituent can modulate the electronic properties of the molecule and provide a site for further chemical modification.
Case Study: Kinase Inhibitors
A significant application of (3-Chlorothiophen-2-yl)methanol is in the development of kinase inhibitors. The 3-chlorothiophene moiety is frequently incorporated into the core structures of these inhibitors to enhance their binding affinity and selectivity towards specific kinase targets.
Logical Relationship Diagram
Caption: Role of the compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (3-Chlorothiophen-2-yl)methanol. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(3-Chlorothiophen-2-yl)methanol is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the desirable properties it imparts to target molecules have solidified its importance in the development of novel therapeutics. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in research and development.
References
Sources
An In-depth Technical Guide to the Solubility of (3-Chlorothiophen-2-yl)methanol in Organic Solvents
Introduction
(3-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science.[1] As with any compound utilized in these fields, a thorough understanding of its solubility profile in various organic solvents is paramount for its effective synthesis, purification, formulation, and application.[2] Thiophene and its derivatives are known to be key components in many pharmaceutical compounds.[1][3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (3-Chlorothiophen-2-yl)methanol, offering a predictive framework and a detailed experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solution behavior.
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] For (3-Chlorothiophen-2-yl)methanol, the key physicochemical properties are summarized below.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₅ClOS | [5] |
| Molecular Weight | 148.61 g/mol | [5] |
| Appearance | Likely a solid at room temperature, given the melting point of similar compounds. | General chemical knowledge |
| Polarity | Polar, due to the presence of the hydroxyl (-OH) and chloro (-Cl) functional groups, and the sulfur heteroatom in the thiophene ring. | Inferred from structure |
| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor. | Inferred from structure |
| Predicted XlogP | 1.7 | [6] |
The presence of both polar (hydroxyl, chloro) and nonpolar (thiophene ring) regions gives (3-Chlorothiophen-2-yl)methanol a degree of amphiphilicity. The hydroxyl group, in particular, will strongly influence its solubility in protic solvents through hydrogen bonding. The chloro group and the thiophene ring contribute to its lipophilicity, suggesting solubility in less polar organic solvents.
Qualitative Solubility Profile in Organic Solvents
Based on its structure and the "like dissolves like" principle, a qualitative prediction of the solubility of (3-Chlorothiophen-2-yl)methanol in common organic solvents can be made. Thiophene and its derivatives are generally insoluble in water but soluble in most organic solvents like ethanol and ether.[1][2][7]
| Solvent Class | Representative Solvents | Predicted Solubility of (3-Chlorothiophen-2-yl)methanol | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the solute. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The nonpolar thiophene ring and the carbon backbone will have favorable interactions with these solvents. |
| Aqueous | Water | Low | While the hydroxyl group can interact with water, the overall lipophilicity of the molecule will limit its solubility. |
It is crucial to note that these are qualitative predictions. For applications requiring precise concentrations, experimental determination of solubility is essential.
Experimental Determination of Solubility
For researchers and drug development professionals, obtaining quantitative solubility data is often a critical step. The following is a detailed, step-by-step protocol for determining the solubility of (3-Chlorothiophen-2-yl)methanol in an organic solvent of choice. This method is based on the equilibrium saturation technique followed by quantitative analysis.
Materials and Equipment
-
(3-Chlorothiophen-2-yl)methanol (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of (3-Chlorothiophen-2-yl)methanol.
Step-by-Step Protocol
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of (3-Chlorothiophen-2-yl)methanol and add it to a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly and place it in a shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of (3-Chlorothiophen-2-yl)methanol in the chosen solvent at known concentrations.
-
Develop a suitable HPLC method to separate and quantify the analyte.
-
Inject the standard solutions and the diluted sample onto the HPLC system.
-
Record the peak areas for each injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is expressed in units such as g/L or mol/L.
-
Molecular Interactions and Solubility
The solubility of (3-Chlorothiophen-2-yl)methanol in different organic solvents can be understood by examining the intermolecular forces at play.
Caption: Key molecular interactions influencing the solubility of (3-Chlorothiophen-2-yl)methanol.
-
In Protic Solvents (e.g., Methanol): The primary interaction is strong hydrogen bonding between the hydroxyl group of (3-Chlorothiophen-2-yl)methanol and the hydroxyl group of the solvent.
-
In Aprotic Polar Solvents (e.g., Acetone): Dipole-dipole interactions between the polar functional groups of the solute and the solvent are dominant.
-
In Nonpolar Solvents (e.g., Hexane): Weaker van der Waals forces (London dispersion forces) between the thiophene ring and the alkyl chains of the solvent are the main driving force for dissolution.
Conclusion and Practical Implications
A comprehensive understanding of the solubility of (3-Chlorothiophen-2-yl)methanol is critical for its successful application in research and development. While qualitative predictions provide a useful starting point, quantitative experimental determination is necessary for most applications. The protocol provided in this guide offers a robust method for obtaining reliable solubility data.
-
For Synthetic Chemists: Knowledge of solubility is essential for choosing appropriate reaction solvents and for purification techniques such as recrystallization.
-
For Formulation Scientists: Solubility data is fundamental for developing stable and effective formulations, particularly in the pharmaceutical industry where bioavailability is a key concern.
-
For Analytical Chemists: Understanding solubility is crucial for preparing solutions for analysis and for developing separation methods.
By combining theoretical predictions with rigorous experimental validation, researchers can effectively harness the potential of (3-Chlorothiophen-2-yl)methanol in their respective fields.
References
-
University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]
-
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. [Link]
-
PubChem. (4-Chlorothiophen-2-yl)methanol. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ACS Publications. Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. [Link]
-
Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PETRONAS. Methanol Safety Data Sheet. [Link]
-
PubChem. (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. [Link]
-
Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Wikipedia. Thiophene. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
PubChemLite. (2-chlorothiophen-3-yl)methanol (C5H5ClOS). [Link]
-
Wikipedia. Methanol (data page). [Link]
-
Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. 193602-41-4|(3-Chlorothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]
- 6. PubChemLite - (2-chlorothiophen-3-yl)methanol (C5H5ClOS) [pubchemlite.lcsb.uni.lu]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
(3-Chlorothiophen-2-yl)methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of (3-Chlorothiophen-2-yl)methanol, a key heterocyclic building block in organic synthesis and drug discovery. With a focus on practical application, this document details its commercial availability, core chemical properties, safe handling protocols, and quality control considerations. The insights provided are grounded in established chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Utility of a Versatile Thiophene Derivative
(3-Chlorothiophen-2-yl)methanol, identified by its CAS number 193602-41-4, is a substituted thiophene derivative featuring a chloromethyl group at the 2-position and a chlorine atom at the 3-position of the thiophene ring. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The hydroxyl group offers a reactive site for a variety of transformations, including oxidation, esterification, and etherification, while the chlorinated thiophene core provides a scaffold that can be further functionalized through cross-coupling reactions.
The thiophene ring itself is a well-recognized privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. The introduction of a chloro-substituent can significantly modulate the electronic properties and metabolic stability of the parent molecule, making (3-Chlorothiophen-2-yl)methanol a desirable starting material for the exploration of new chemical space.
Commercial Availability and Procurement
(3-Chlorothiophen-2-yl)methanol is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity levels, available quantities, and the supplier's quality management systems.
Below is a summary of prominent suppliers offering (3-Chlorothiophen-2-yl)methanol (CAS: 193602-41-4):
| Supplier | Purity | Available Quantities | Additional Information |
| BLD Pharm | ≥97% | Gram to kilogram scale | Offers detailed product information and safety data on their website. |
| Arctom [1] | Custom | Flexible sizing from reagent to larger scales | Emphasizes cost-effective chemical supply. |
| Sigma-Aldrich (via Synthonix Corporation) | ≥97% | Research quantities | Provides basic safety information and physical properties. |
| CHIRALEN | N/A | Research quantities | Listed as a heterocyclic building block in their catalog. |
| ChemicalBook | N/A | Varies by listed supplier | A platform connecting various chemical suppliers. |
Procurement Strategy: For initial research, sourcing from suppliers who provide comprehensive analytical data (e.g., NMR, HPLC) with the product is advisable to ensure the identity and purity of the starting material. For larger scale synthesis, establishing a relationship with a primary manufacturer like BLD Pharm or Arctom can ensure a consistent supply chain and batch-to-batch reproducibility.
Synthesis and Quality Control
While a specific, detailed, and independently validated synthesis protocol for (3-Chlorothiophen-2-yl)methanol is not widely published in peer-reviewed literature, its synthesis can be logically inferred from established organometallic and reduction methodologies applied to thiophene chemistry.
A plausible synthetic route would involve the regioselective lithiation of 3-chlorothiophene followed by formylation and subsequent reduction. The causality behind this approach lies in the directing effect of the chloro-substituent and the well-established reactivity of organolithium reagents.
Caption: A plausible synthetic workflow for (3-Chlorothiophen-2-yl)methanol.
Quality Control: A robust quality control process is paramount to ensure the suitability of (3-Chlorothiophen-2-yl)methanol for subsequent synthetic steps. The following analytical techniques are essential for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of the methylene protons of the alcohol and the aromatic protons of the thiophene ring with appropriate chemical shifts and coupling constants.
-
¹³C NMR: Will verify the number of unique carbon environments in the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing purity and identifying any volatile impurities. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.61 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹.
Safe Handling and Storage: A Protocol for Minimizing Risk
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
Handling Procedures:
-
Ventilation: All handling of (3-Chlorothiophen-2-yl)methanol should be conducted in a well-ventilated chemical fume hood.
-
Dispensing: Use appropriate tools (e.g., spatula, syringe) for transferring the material to avoid contamination and spillage.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.
Storage:
-
Temperature: Store in a cool, dry place, ideally in a refrigerator at 2-8°C, as recommended by suppliers.
-
Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
Caption: Key safety and handling considerations for (3-Chlorothiophen-2-yl)methanol.
Conclusion: Enabling Innovation in Chemical Synthesis
(3-Chlorothiophen-2-yl)methanol is a commercially accessible and synthetically versatile building block. A thorough understanding of its properties, coupled with diligent quality control and adherence to safe handling practices, will empower researchers to effectively utilize this compound in the development of novel molecules with potential applications in medicine and agriculture. As with any chemical reagent, a foundation of scientific integrity and a commitment to safety are the cornerstones of successful and responsible research.
References
Sources
The Pivotal Role of (3-Chlorothiophen-2-yl)methanol in Modern Drug Synthesis: A Technical Guide
Foreword: The Unassuming Architect of Thienopyridine Therapeutics
In the landscape of pharmaceutical synthesis, certain chemical intermediates emerge as unsung heroes, their versatility and strategic importance underpinning the production of life-saving medications. (3-Chlorothiophen-2-yl)methanol is one such molecule. This seemingly simple substituted thiophene derivative is a cornerstone in the synthesis of the thienopyridine class of antiplatelet agents, most notably Ticlopidine and Clopidogrel. These drugs have revolutionized the management of cardiovascular and cerebrovascular diseases by preventing blood clot formation. This technical guide provides an in-depth exploration of the synthesis, properties, and critical applications of (3-Chlorothiophen-2-yl)methanol, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the causality behind synthetic choices, the intricacies of reaction mechanisms, and provide detailed protocols to ensure a thorough understanding of this pivotal chemical intermediate.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of a chemical intermediate begins with its fundamental properties. (3-Chlorothiophen-2-yl)methanol is a solid at room temperature and requires careful handling due to its potential as a lachrymator. Its structural characteristics, delineated in the table below, are crucial for predicting its reactivity and for its unambiguous identification.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClOS | |
| Molecular Weight | 148.61 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 48-50 °C | |
| Boiling Point | 115-117 °C at 10 mmHg |
The spectroscopic data provides a definitive fingerprint for (3-Chlorothiophen-2-yl)methanol, essential for reaction monitoring and quality control.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.27 (d, J=5.4 Hz, 1H), 6.95 (d, J=5.4 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 141.2, 128.9, 126.5, 125.8, 59.7 |
| IR (KBr, cm⁻¹) | 3250 (O-H stretch), 2920 (C-H stretch), 1420, 1010, 840, 710 |
| Mass Spectrum (EI, m/z) | 148 (M⁺), 113, 85, 45 |
Synthesis of (3-Chlorothiophen-2-yl)methanol: A Foundational Protocol
The reliable synthesis of (3-Chlorothiophen-2-yl)methanol is the gateway to its utility. The most common and efficient laboratory-scale preparation involves the reduction of 3-chloro-2-thiophenecarboxaldehyde. This aldehyde precursor can be synthesized from 3-chlorothiophene via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of (3-Chlorothiophen-2-yl)methanol
Step 1: Vilsmeier-Haack Formylation of 3-Chlorothiophene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0°C and add 3-chlorothiophene dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-2-thiophenecarboxaldehyde.
Step 2: Reduction to (3-Chlorothiophen-2-yl)methanol
-
Dissolve the crude 3-chloro-2-thiophenecarboxaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, controlling the rate of addition to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of ~5-6.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (3-Chlorothiophen-2-yl)methanol.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like thiophene. The use of sodium borohydride for the reduction of the aldehyde is a mild and selective method that avoids the reduction of the thiophene ring or the carbon-chlorine bond.
The Gateway to Thienopyridines: Synthesis of Ticlopidine
(3-Chlorothiophen-2-yl)methanol is a key precursor for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the core structure of Ticlopidine.[1] A highly productive and scalable five-step synthesis has been developed starting from thiophene.[1]
Synthetic Workflow for Ticlopidine
Caption: Synthetic pathway to Ticlopidine from thiophene.
A crucial step in this pathway is the Pictet-Spengler reaction, which forms the fused pyridine ring.[2] This reaction involves the condensation of an amine (2-thiophene-ethylamine) with an aldehyde (formaldehyde or its equivalent), followed by an acid-catalyzed intramolecular cyclization.[2] The electrophilic iminium ion intermediate is attacked by the electron-rich thiophene ring to form the new six-membered ring.[2]
Experimental Protocol: N-Alkylation to Ticlopidine
A common method for the final step involves the N-alkylation of the thienopyridine core with 2-chlorobenzyl chloride.
-
To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable aprotic solvent (e.g., THF or DMF), add a base such as sodium hydride or potassium carbonate.
-
Stir the mixture at room temperature for a short period to deprotonate the secondary amine.
-
Add 2-chlorobenzyl chloride dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield Ticlopidine.
Self-Validating System: The purity of the final product can be rigorously assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the synthesis has proceeded as expected.
A More Potent Successor: The Synthesis of Clopidogrel
Clopidogrel, a more potent and safer analogue of Ticlopidine, also relies on a thienopyridine backbone derived from thiophene precursors. While multiple synthetic routes exist, a common strategy involves the reaction of the thienopyridine core with a chiral α-haloester derivative of 2-chlorophenylacetic acid.
Synthetic Workflow for Clopidogrel
Caption: Key disconnection in the synthesis of Clopidogrel.
Key Mechanistic Insight: The Sₙ2 Reaction
The central bond-forming step in many Clopidogrel syntheses is a nucleophilic substitution (Sₙ2) reaction. The secondary amine of the thienopyridine core acts as the nucleophile, attacking the electrophilic carbon of an activated ester of (S)-2-(2-chlorophenyl)acetic acid. The stereochemistry at the chiral center is critical for the drug's activity and is typically introduced via resolution of a racemic intermediate or through an asymmetric synthesis. The Sₙ2 mechanism proceeds with inversion of configuration, a crucial consideration if the leaving group is at the chiral center.
Comparative Yields of Thienopyridine Drug Syntheses
| Drug | Key Intermediate | Synthetic Route | Overall Yield | Reference |
| Ticlopidine | 2-Thiophene-ethylamine | 5-step from thiophene | ~60% | [1] |
| Clopidogrel | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Varies, often from the thienopyridine core | ~16% (from 2-chlorobenzyl cyanide) | [3] |
The yields can vary significantly based on the specific reagents, conditions, and scale of the synthesis. The route to Ticlopidine from basic starting materials is generally higher yielding.[1]
Beyond Antiplatelet Agents: Other Applications
The utility of (3-Chlorothiophen-2-yl)methanol and its derivatives extends beyond the synthesis of Ticlopidine and Clopidogrel. The thiophene ring is a versatile scaffold in medicinal chemistry, and substituted thiophenes are found in a variety of biologically active molecules, including:
-
Fungicides: Thiophene-containing compounds have shown promise as agricultural fungicides.[4]
-
Antidepressants: Thiophene derivatives are being investigated as precursors for antidepressant drugs.
Conclusion and Future Perspectives
(3-Chlorothiophen-2-yl)methanol stands as a testament to the profound impact a single, well-chosen chemical intermediate can have on pharmaceutical development. Its strategic importance in the synthesis of Ticlopidine and Clopidogrel has solidified its place in the repertoire of process chemists and medicinal chemists. As the demand for more efficient, cost-effective, and sustainable synthetic routes continues to grow, further innovation in the preparation and utilization of this versatile building block is anticipated. The principles of green chemistry will undoubtedly drive the development of new catalytic methods and solvent systems for its synthesis and subsequent transformations. The continued exploration of the biological activities of novel thiophene derivatives will likely uncover new therapeutic applications for compounds derived from this unassuming yet powerful intermediate.
References
-
SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. (2024). IJSDR. [Link]
-
2-chloromethylthiophene. Organic Syntheses Procedure. [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
- Process for preparing clopidogrel. (2007). US20070225320A1.
-
Sugidachi, A., et al. (2000). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology, 129(7), 1439–1446. [Link]
-
Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]
-
The Chemistry of Thienopyridines. (2025). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (2012). Der Pharma Chemica. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
-
Ticlopidine and its known metabolites. (2025). ResearchGate. [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). ResearchGate. [Link]
- A kind of method for preparing thiophene derivative chloromethyl
-
METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES. (2016). European Patent Office. [Link]
-
The synthesis of clopidogrel. (2017). ResearchGate. [Link]
-
Reaction of alcohols with thionyl chloride. (2018). YouTube. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI. [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2012). ResearchGate. [Link]
-
Clinical pharmacokinetics of ticlopidine. (1993). PubMed. [Link]
-
Pictet–Spengler reaction. (2023). Wikipedia. [Link]
-
Exploring the nature of the clopidogrel–bromocresol green interaction via spectrophotometric measurements and quantum chemical calculations. (2015). RSC Publishing. [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). PubMed. [Link]
-
Ticlopidine. (2023). Wikipedia. [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (2025). ResearchGate. [Link]
- Process for synthesizing 2-thiopheneethanol and deriv
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1), and general stucture of the piperidine-3-carboxylic acid derivatives examined in this paper (2-22). (2007). ResearchGate. [Link]
-
Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. (2022). Digital Commons @ Michigan Tech. [Link]
-
Thionyl chloride. (2023). Wikipedia. [Link]
- Preparation method of clopidogrel and intermedi
-
The Pictet Spengler Reaction Mechanism. (2020). YouTube. [Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Novel efficient process for methanol synthesis by CO2 hydrogenation. (2016). Pure. [Link]
-
Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product. (2008). PubMed. [Link]
-
Study of clopidogrel and clonidine interactions for cardiovascular formulations: progress from DFT modeling. (2023). Nanoscale Advances (RSC Publishing). [Link]
Sources
(3-Chlorothiophen-2-yl)methanol: A Strategic Building Block for the Synthesis of Benzothiophenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature facilitate interactions with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. Benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[1][2][3][4] The demand for efficient and versatile synthetic routes to access functionally diverse benzothiophenes remains a key focus in modern drug discovery and development.[5][6] This guide explores the strategic use of (3-Chlorothiophen-2-yl)methanol as a versatile starting material for the construction of the benzothiophene scaffold, with a focus on palladium-catalyzed cross-coupling and cyclization strategies.
Core Synthetic Strategy: A Two-Stage Approach to Benzothiophene Formation
The transformation of (3-Chlorothiophen-2-yl)methanol into a benzothiophene core can be strategically achieved through a two-step synthetic sequence. This approach leverages the reactivity of the chloro-substituent and the hydroxymethyl group to first introduce a side chain that will ultimately form the fused benzene ring, followed by an intramolecular cyclization to construct the bicyclic benzothiophene system.
A highly effective and versatile method for this transformation involves an initial Sonogashira coupling reaction, followed by an intramolecular Heck reaction. This sequence offers a modular approach, allowing for the introduction of various substituents onto the newly formed benzene ring.
Start [label="(3-Chlorothiophen-2-yl)methanol"]; Intermediate [label="2-Alkynyl-3-chlorothiophene Derivative"]; Product [label="Benzothiophene Derivative"];
Start -> Intermediate [label="Sonogashira Coupling"]; Intermediate -> Product [label="Intramolecular Heck Reaction"]; }
Figure 1: Proposed two-stage synthetic strategy for benzothiophene synthesis.
Stage 1: Sonogashira Coupling for Carbon-Carbon Bond Formation
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] In the context of our synthetic strategy, the chloro-substituent on the thiophene ring serves as the electrophilic partner for the coupling reaction.
Mechanism and Rationale
The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper(I) catalysts. The palladium catalyst undergoes oxidative addition with the chlorothiophene. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired 2-alkynyl-3-chlorothiophene and regenerates the active palladium(0) catalyst. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[9]
Pd0 [label="Pd(0)L2"]; OxAdd [label="Oxidative Addition"]; PdII [label="Ar-Pd(II)-Cl(L2)"]; CuI_Alkyne [label="Cu(I) Acetylide Formation"]; Alkyne [label="Terminal Alkyne"]; CuI [label="CuI"]; Cu_Acetylide [label="Cu-C≡C-R"]; Transmetalation [label="Transmetalation"]; Pd_Alkyne [label="Ar-Pd(II)-C≡C-R(L2)"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-C≡C-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd0_regen [label="Pd(0)L2"];
Pd0 -> OxAdd; "Aryl-Cl" [shape=plaintext]; "Aryl-Cl" -> OxAdd; OxAdd -> PdII; Alkyne -> CuI_Alkyne; CuI -> CuI_Alkyne; CuI_Alkyne -> Cu_Acetylide; PdII -> Transmetalation; Cu_Acetylide -> Transmetalation; Transmetalation -> Pd_Alkyne; Pd_Alkyne -> RedElim; RedElim -> Product; RedElim -> Pd0_regen; Pd0_regen -> Pd0 [style=dashed]; }
Figure 2: Simplified catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of (3-Chlorothiophen-2-yl)methanol
This protocol provides a general procedure for the Sonogashira coupling of (3-Chlorothiophen-2-yl)methanol with a terminal alkyne. Researchers should consider this as a starting point for optimization based on the specific alkyne used.
Materials:
-
(3-Chlorothiophen-2-yl)methanol
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add (3-Chlorothiophen-2-yl)methanol (1.0 eq).
-
Add the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF (5-10 mL per mmol of the chlorothiophene) followed by freshly distilled triethylamine (2.5 eq) via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-3-chlorothiophene derivative.[2]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | [Pd(dppf)Cl₂] (3 mol%) |
| Copper Co-catalyst | CuI (4 mol%) | CuI (10 mol%) | CuI (6 mol%) |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | THF | DMF | Toluene |
| Temperature | 60 °C | Room Temperature to 50°C | 80 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 18-36 hours |
Table 1: Typical conditions for the Sonogashira coupling of aryl chlorides, adaptable for (3-Chlorothiophen-2-yl)methanol.[2]
Stage 2: Intramolecular Heck Reaction for Benzothiophene Annulation
The intramolecular Heck reaction is a powerful tool for the construction of cyclic and heterocyclic systems.[10][11] In our proposed synthesis, the 2-alkynyl-3-chlorothiophene derivative, formed in the first stage, undergoes an intramolecular cyclization to yield the benzothiophene scaffold.
Mechanism and Rationale
The intramolecular Heck reaction begins with the oxidative addition of the aryl halide (in this case, the C-Cl bond of the thiophene) to a palladium(0) complex. This is followed by the intramolecular migratory insertion of the alkyne into the carbon-palladium bond, forming a new carbon-carbon bond and a vinylpalladium intermediate. The reaction can then proceed via β-hydride elimination to form the final benzothiophene product and regenerate the palladium(0) catalyst. The regioselectivity of the cyclization is generally governed by the formation of the more stable 5- or 6-membered ring.[12][13]
Start [label="2-Alkynyl-3-chlorothiophene"]; Pd0 [label="Pd(0)L2"]; OxAdd [label="Oxidative Addition"]; PdII [label="Thienyl-Pd(II)-Cl(L2)"]; Insertion [label="Intramolecular Migratory Insertion"]; VinylPd [label="Vinylpalladium Intermediate"]; BetaElim [label="β-Hydride Elimination"]; Product [label="Benzothiophene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd0_regen [label="Pd(0)L2"];
Start -> OxAdd; Pd0 -> OxAdd; OxAdd -> PdII; PdII -> Insertion; Insertion -> VinylPd; VinylPd -> BetaElim; BetaElim -> Product; BetaElim -> Pd0_regen; Pd0_regen -> Pd0 [style=dashed]; }
Figure 3: Simplified mechanism of the intramolecular Heck reaction for benzothiophene synthesis.
Experimental Protocol: Intramolecular Heck Cyclization
This protocol outlines a general procedure for the intramolecular Heck cyclization of a 2-alkynyl-3-chlorothiophene derivative. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.
Materials:
-
2-Alkynyl-3-chlorothiophene derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
A base such as potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2-alkynyl-3-chlorothiophene derivative (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., PPh₃, 0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzothiophene derivative.
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | PPh₃ | P(o-tol)₃ |
| Base | K₂CO₃ | Triethylamine |
| Solvent | DMF | Toluene |
| Temperature | 120 °C | 110 °C |
Table 2: Representative conditions for intramolecular Heck reactions.
Conclusion and Future Outlook
The use of (3-Chlorothiophen-2-yl)methanol as a starting material provides a flexible and efficient entry point for the synthesis of a diverse range of benzothiophene derivatives. The two-stage strategy, involving a Sonogashira coupling followed by an intramolecular Heck reaction, is a powerful approach that allows for the controlled construction of the benzothiophene scaffold. The modularity of this method enables the introduction of various substituents, making it highly valuable for the generation of compound libraries for drug discovery and materials science applications. Further exploration of different coupling partners in the Sonogashira step and optimization of the intramolecular cyclization conditions will undoubtedly expand the scope and utility of this versatile building block.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Chapter 12: Synthesis, Properties, and Biological Applic
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Bentham Science Publisher.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- A review on the synthesis and biological relevance of benzo[b]thiophene deriv
- Recent Progress in the Synthesis of Benzo[b]thiophene.
- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
- An overview of benzo [b] thiophene-based medicinal chemistry.
- Synthesis of Benzothiophene. ChemicalBook.
- Representative Synthetic Methods for Benzo[b]thiophene Derivatives.
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. [Source Not Found].
- Efficient synthesis of benzothiophenes by an unusual palladium-c
- Palladium-catalyzed synthesis of benzothiophene from CDC-coupling of 4-arylthiocoumarins.
- Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. PMC - NIH.
-
Intramolecular Cyclization of Thiophene-Based[10]helicenes to quasi-[14]circulenes. PubMed.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Intramolecular Heck reaction. Wikipedia.
- Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-chlorothiophene-2-glyoxyl
-
Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI.
- Sonogashira Coupling. Chemistry LibreTexts.
- Heck Reaction. Chemistry LibreTexts.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthese von Thienylthioethern und Thieno[3,2-b]thiophenen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. divyarasayan.org [divyarasayan.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of (3-Chlorothiophen-2-yl)methanol
An In-Depth Technical Guide for Chemical Synthesis and Drug Development Professionals
As a Senior Application Scientist, my experience has shown that a deep, mechanistic understanding of a compound's reactivity and potential hazards is the foundation of a truly safe and effective research environment. This guide is crafted not as a mere checklist, but as a comprehensive resource for professionals working with (3-Chlorothiophen-2-yl)methanol. We will move beyond simple instructions to explore the causal links between the compound's chemical nature and the necessary safety protocols, ensuring every action in the lab is deliberate, informed, and secure.
Hazard Profile: Understanding the Intrinsic Risks
The primary anticipated hazards include:
-
Skin and Eye Irritation: A common property of functionalized aromatic compounds.
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols may cause irritation.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 59336-98-0 |
| Molecular Formula | C₅H₅ClOS |
| Molecular Weight | 148.61 g/mol |
| Appearance | Solid (powder/crystalline) |
| Incompatibilities | Strong oxidizing agents, strong acids |
The Hierarchy of Controls: A Multi-Layered Safety Philosophy
Effective laboratory safety is not achieved by a single action, but by a systematic, multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) serving as the final, essential barrier.
Caption: The hierarchy of controls, prioritizing engineering and administrative solutions over PPE.
Engineering Controls: Your Primary Shield The causality is simple: if the hazardous substance cannot reach you, it cannot harm you. All handling of solid (3-Chlorothiophen-2-yl)methanol and its solutions must be performed within a certified chemical fume hood.[4] This is the most critical engineering control as it contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure. For weighing milligram quantities, a ventilated balance enclosure provides an additional layer of protection against inhaling fine powders.
Administrative Controls: Codifying Safety These are the procedures and policies that ensure safe work practices. For this compound, this includes:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling (3-Chlorothiophen-2-yl)methanol is mandatory. This document should be reviewed and signed by all users.
-
Designated Areas: All work with this compound should be restricted to a clearly marked area of the laboratory to prevent cross-contamination.
-
Training: Personnel must be trained on the specific hazards and handling procedures outlined in the SOP and the Safety Data Sheet (SDS) before beginning work.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls minimize exposure, appropriate PPE is essential for protecting against accidental contact.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are required. For prolonged handling or when working with solutions, consider double-gloving to protect against saturation and tears. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory. They provide a full seal around the eyes, protecting against splashes from all angles, unlike safety glasses. |
| Body | Laboratory Coat | A flame-resistant lab coat , fully buttoned, protects skin and personal clothing from contamination. |
| Respiratory | Not required with proper engineering controls | A NIOSH-approved respirator may be necessary if work must be conducted outside of a fume hood, but this should be avoided. |
Core Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system, with safety checks integrated into the workflow.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Don all required PPE as specified in Table 2.
-
Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.
-
-
Execution:
-
Place all necessary apparatus (balance, weigh paper, spatula, beaker, solvent) inside the fume hood.
-
Carefully open the (3-Chlorothiophen-2-yl)methanol container inside the hood.
-
Using a clean spatula, weigh the desired amount of the solid onto the weigh paper. Perform this action slowly and deliberately to minimize the creation of airborne dust.
-
Carefully transfer the weighed solid into the beaker.
-
Slowly add the solvent to the beaker while stirring to dissolve the compound.
-
-
Cleanup and Storage:
-
Securely cap the stock container of (3-Chlorothiophen-2-yl)methanol.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the weigh paper, gloves, and absorbent liner in the designated solid hazardous waste container.
-
Return the stock container to its designated storage location.
-
Caption: A step-by-step workflow for the safe handling of (3-Chlorothiophen-2-yl)methanol.
Emergency Procedures
Spill Response:
-
In Fume Hood: If a small amount of solid or solution is spilled inside the fume hood, absorb it with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Outside Fume Hood: Evacuate the immediate area. Alert colleagues and the laboratory safety officer. Do not attempt to clean the spill without appropriate respiratory protection and spill response training.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Storage and Waste Disposal
Storage: Store (3-Chlorothiophen-2-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals. Store away from incompatible materials such as strong oxidizing agents.[6]
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste. Collect in clearly labeled, sealed containers and dispose of according to your institution's and local environmental regulations.
References
- Methanex Europe. (2023). Methanol Safety Data Sheet. Retrieved from a Google search result providing a direct PDF link.
- Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Methanol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloropropiophenone, 98%.
-
Carlberg, G. E., Johnsen, S., Landmark, L. H., Bengtsson, B. E., Bergstrom, B., Skramstad, I., & Storflor, H. (1988). Investigations of chlorinated thiophenes: a group of bioaccumulable compounds identified in the effluents from kraft bleaching. Water Science and Technology, 20(2), 37-48. [Link]
-
Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical research in toxicology, 29(1), 96–107. [Link]
- Carl Roth GmbH + Co. KG. (2019). Safety Data Sheet: Methanol. Retrieved from a Google search result providing a direct PDF link.
- Sigma-Aldrich. (2024). Methanol - SAFETY DATA SHEET.
- Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methanol. Retrieved from a Google search result providing a direct PDF link.
- PubMed. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methanol.
- ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction.
- IWA Publishing. (1988). Investigations of Chlorinated Thiophenes: A Group of Bioaccumulable Compounds Identified in the Effluents from Kraft Bleaching.
- National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). Retrieved from a Google search result providing a direct PDF link.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Propanone, 3-chloro-1-phenyl-.
- AccessMedicine. (n.d.). CHLORINATED HYDROCARBON PESTICIDES.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols.
- Journal of Organic Chemistry. (n.d.). Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings.
Sources
- 1. iwaponline.com [iwaponline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Note: High-Fidelity Reduction of 3-Chlorothiophene-2-Carboxylic Acid to (3-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the selective reduction of 3-chlorothiophene-2-carboxylic acid to its corresponding primary alcohol, (3-Chlorothiophen-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present two robust protocols utilizing lithium aluminum hydride (LiAlH₄) and borane (BH₃), respectively, providing researchers with options based on available resources and desired selectivity. This document offers in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and data interpretation to ensure reliable and reproducible results.
Introduction
(3-Chlorothiophen-2-yl)methanol is a valuable building block in medicinal chemistry, often serving as a precursor for more complex molecular architectures. The controlled reduction of the carboxylic acid moiety in 3-chlorothiophene-2-carboxylic acid is a key synthetic transformation. The choice of reducing agent is paramount to achieving high yield and purity while preserving the chloro-substituted thiophene ring, which is susceptible to side reactions under harsh conditions. This application note provides a detailed exploration of two effective methods for this reduction, empowering researchers to confidently execute this synthesis.
Mechanistic Rationale: The "Why" Behind the Choice of Reagents
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the relatively low electrophilicity of the carboxyl carbon and the presence of an acidic proton, strong reducing agents are required.[1][2]
Method A: Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[2][3] The reaction proceeds through a multi-step mechanism:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.[2]
-
Coordination and Hydride Attack: The aluminum atom of another LiAlH₄ molecule coordinates to the carbonyl oxygen of the carboxylate, increasing the electrophilicity of the carbonyl carbon. A subsequent intramolecular or intermolecular hydride transfer to the carbonyl carbon forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate.
-
Final Reduction: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced to the corresponding alkoxide.
-
Workup: The addition of water and/or acid in a carefully controlled workup quenches the excess LiAlH₄ and protonates the alkoxide to yield the final primary alcohol.[3]
Caption: Borane reduction pathway.
Experimental Protocols
Safety First: Handling of Reagents
| Reagent | Hazards | Handling Precautions |
| Lithium Aluminum Hydride (LiAlH₄) | Pyrophoric, reacts violently with water, corrosive. | Handle under an inert atmosphere (N₂ or Ar). Use dry solvents and glassware. Wear appropriate PPE (flame-retardant lab coat, safety glasses, gloves). Keep a Class D fire extinguisher and dry sand readily available. [4] |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | Flammable, corrosive, moisture-sensitive. | Handle under an inert atmosphere. Use dry solvents and glassware. Work in a well-ventilated fume hood. Wear appropriate PPE. |
| 3-Chlorothiophene-2-carboxylic acid | Irritant. | Avoid inhalation and contact with skin and eyes. Wear standard PPE. |
| Tetrahydrofuran (THF) | Flammable, peroxide-former. | Use dry, inhibitor-free THF. Check for peroxides before use, especially if distilling. |
| Diethyl Ether | Extremely flammable, peroxide-former. | Use in a well-ventilated fume hood, away from ignition sources. Check for peroxides. |
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for LiAlH₄ reductions of carboxylic acids. [4][5] Materials:
-
3-Chlorothiophene-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF (10 mL per gram of carboxylic acid). Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Carboxylic Acid: Dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq.) in anhydrous THF (5 mL per gram). Slowly add this solution to the stirred LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This should produce a granular precipitate that is easily filtered.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (3-Chlorothiophen-2-yl)methanol as a pure solid or oil.
Method B: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol is based on general procedures for the selective reduction of carboxylic acids with borane. [1] Materials:
-
3-Chlorothiophene-2-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice-water bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq.) in anhydrous THF (10 mL per gram). Cool the solution to 0 °C.
-
Addition of Borane: Slowly add the BH₃·THF solution (2.0-3.0 eq.) dropwise to the stirred solution of the carboxylic acid, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis shows complete conversion.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise until the effervescence ceases. This step quenches the excess borane.
-
Workup: Remove the solvent under reduced pressure. To the residue, add water and extract with dichloromethane or ethyl acetate (3 x volume of residue).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data and Expected Results
| Parameter | Method A (LiAlH₄) | Method B (BH₃·THF) |
| Stoichiometry (Reducing Agent) | 1.5 eq. | 2.0-3.0 eq. |
| Typical Yield | 80-95% | 85-98% |
| Reaction Time | 2-4 hours | 4-8 hours |
| Selectivity | Low (reduces most carbonyls) | High (selective for carboxylic acids) |
| Workup Complexity | Moderate (requires careful quenching) | Simple (protic quench) |
Characterization of (3-Chlorothiophen-2-yl)methanol:
-
Appearance: White to off-white solid or colorless oil.
-
¹H NMR (CDCl₃): Expect signals corresponding to the thiophene protons and the methylene protons of the alcohol.
-
¹³C NMR (CDCl₃): Expect signals for the thiophene carbons and the methylene carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent; non-anhydrous conditions. | Use a larger excess of the reducing agent. Ensure all glassware and solvents are scrupulously dry. |
| Low Yield | Product loss during workup/purification. | Ensure complete extraction. Optimize chromatography conditions. |
| Formation of Byproducts | Over-reduction (cleavage of C-Cl bond with LiAlH₄); reaction with other functional groups. | Use milder conditions (lower temperature). Consider the more selective borane method if other reducible groups are present. |
Conclusion
The reduction of 3-chlorothiophene-2-carboxylic acid to (3-Chlorothiophen-2-yl)methanol can be effectively achieved using either lithium aluminum hydride or borane. LiAlH₄ provides a rapid and high-yielding route, while borane offers superior chemoselectivity, which is advantageous for more complex substrates. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups and safety considerations. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and reliably synthesize this important pharmaceutical building block.
References
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Jack Westin. Organic Chemistry: Reduction. [Link]
-
PrepChem.com. Synthesis of 3-CHLOROTHIOPHENE-2-CARBOXYLIC ACID (IV). [Link]
-
PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Organic Syntheses. 2a-THIOHOMOPHTHALIMIDE. [Link]
-
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
PrepChem.com. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
-
Organic Syntheses. Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. [Link]
-
The Royal Society of Chemistry. Pyridine-borane complex catalysed thioesterification: the direct conversion of carboxylic acids into thioesters. [Link]
-
Organic Syntheses. phenoxthin. [Link]
- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
Rieke Metals. (3-METHYLTHIOPHEN-2-YL)(THIOPHEN-3-YL)METHANOL. [Link]
-
PubChem. (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol | C9H7ClOS2. [Link]
Sources
Application Notes & Protocols: A Detailed Guide to the Synthesis of (3-Chlorothiophen-2-yl)methanol
This document provides a comprehensive, field-proven experimental protocol for the synthesis of (3-Chlorothiophen-2-yl)methanol, a valuable heterocyclic building block in the development of pharmaceuticals and functional materials. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.
Introduction: The Significance of (3-Chlorothiophen-2-yl)methanol
Chlorinated thiophene derivatives are critical intermediates in organic synthesis. The presence of the chlorine atom and the hydroxymethyl group on the thiophene ring offers two distinct points for further chemical modification. (3-Chlorothiophen-2-yl)methanol, in particular, serves as a precursor for more complex molecules with potential applications as anticonvulsant or anti-inflammatory agents[1]. This guide details a reliable and scalable method for its preparation via the reduction of 3-chlorothiophene-2-carbaldehyde.
Guiding Principle: The Chemistry of Hydride Reduction
The conversion of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry. This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve this transformation.
Mechanism of Action: The reduction proceeds via a nucleophilic addition mechanism. The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻)[2]. The electron-deficient carbonyl carbon of the aldehyde is attacked by the nucleophilic hydride, leading to the formation of a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous work-up protonates the alkoxide to yield the final primary alcohol product[3]. NaBH₄ is chosen over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for its greater functional group tolerance and safer handling, as it does not readily reduce esters or amides under these conditions[3][4].
Reaction Scheme
Caption: Overall synthesis of (3-Chlorothiophen-2-yl)methanol.
PART 1: Pre-Reaction Setup & Safety
Trustworthiness through Safety: A successful experiment is a safe experiment. Adherence to safety protocols is non-negotiable. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Assessment
A thorough risk assessment must be performed before starting any work. The primary hazards are summarized below.
| Chemical | Hazard Statements | Precautionary Measures |
| 3-Chlorothiophene-2-carbaldehyde | Harmful if swallowed. Causes skin and eye irritation.[5][6] | Avoid inhalation and contact with skin/eyes. Use in a well-ventilated fume hood. |
| Sodium Borohydride (NaBH₄) | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water, releases flammable gases which may ignite spontaneously.[7][8][9] | Handle under an inert atmosphere if possible. Keep away from water and acids. Wear gloves, safety goggles, and a lab coat. Store in a dry, well-ventilated place.[10] |
| Methanol (MeOH) | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Keep away from heat and ignition sources. Use in a fume hood. Avoid breathing vapors. |
| Diethyl Ether (Et₂O) | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. | Keep away from ignition sources. Check for peroxides before use if the container has been opened previously. Use only in a fume hood. |
| Hydrochloric Acid (HCl) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care. Wear acid-resistant gloves and eye protection. |
Required Personal Protective Equipment (PPE)
-
Splash-proof safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-resistant laboratory coat
-
Closed-toe shoes
PART 2: Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All glassware should be thoroughly dried before use.
Materials & Equipment
Reagents:
-
3-Chlorothiophene-2-carbaldehyde (C₅H₃ClOS, MW: 146.59 g/mol )[5]
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Glass chromatography column
-
Beakers and graduated cylinders
-
pH paper
Step-by-Step Synthesis Workflow
Step 1: Reaction Setup and Dissolution
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 3-chlorothiophene-2-carbaldehyde (2.0 g, 13.6 mmol) to the flask.
-
Add 25 mL of anhydrous methanol.
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Once dissolved, cool the flask in an ice-water bath to 0-5 °C.
Causality Insight: The reaction is cooled to moderate the exothermic reaction between NaBH₄ and the solvent/aldehyde, preventing potential side reactions and ensuring controlled reduction.
Step 2: Reduction with Sodium Borohydride
-
While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.62 g, 16.4 mmol, 1.2 equivalents) to the stirred solution in small portions over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let the reaction stir at room temperature for an additional 1-2 hours.
Causality Insight: A slight excess of NaBH₄ is used to ensure the complete conversion of the aldehyde. Adding it slowly prevents a rapid, uncontrolled evolution of hydrogen gas. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Reaction Quenching and Work-up
-
Cool the reaction flask back down in an ice-water bath.
-
Very slowly and carefully, add ~15 mL of deionized water to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in the fume hood.
-
Acidify the mixture to pH ~2-3 by the dropwise addition of 1 M HCl. This step neutralizes the borate salts and ensures the product is fully protonated.
-
Transfer the mixture to a rotary evaporator and remove the majority of the methanol under reduced pressure.
Step 4: Extraction
-
Transfer the remaining aqueous slurry to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts in a clean flask.
-
Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any residual acid.
-
Saturated brine solution (1 x 30 mL) to remove the bulk of the dissolved water.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
Purification: Flash Column Chromatography
-
Prepare a silica gel column using a suitable eluent system. A gradient of hexanes and ethyl acetate is recommended (e.g., starting with 95:5 Hexanes:EtOAc and gradually increasing polarity).
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Load the solution onto the column and elute, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (3-Chlorothiophen-2-yl)methanol as a purified solid or oil.
PART 3: Characterization & Data
Verification of the final product's structure and purity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for this confirmation.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.15 (d, 1H, thiophene-H), δ ~6.95 (d, 1H, thiophene-H), δ ~4.80 (s, 2H, CH₂), δ ~2.50 (br s, 1H, OH). Chemical shifts can vary slightly based on solvent and concentration.[11][12][13][14][15] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138 (Ar-C), δ ~130 (Ar-C), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~60 (CH₂OH).[12][16] |
| Appearance | Colorless to pale yellow solid or oil. |
PART 4: Visualized Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for synthesis.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Safety Data Sheet: Sodium borohydride. (2023). Carl ROTH. [Link]
-
Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Chad's Prep. [Link]
-
Reduction of Aldehydes and Ketones. University of Calgary. [Link]
-
Sodium borohydride - Safety Data Sheet. (2025). PENTA. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Sodium borohydride powder - Safety Data Sheet. (2024). Labkem. [Link]
-
3-Chlorothiophene-2-carboxaldehyde Supplier Information. Quinoline. [Link]
-
(3-chloro-1-benzothiophen-2-yl)methanol. MySkinRecipes. [Link]
-
3-Chlorothiophene-2-carbaldehyde. Oakwood Chemical. [Link]
-
Development of potential manufacturing routes for substituted thiophenes. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. (2018). SciELO. [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). The Journal of Organic Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (2016). Organic Process Research & Development. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. (2010). Organometallics. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2020). Molecules. [Link]
-
Benzo[b]thiophene-2-carbaldehyde. (2002). Molbank. [Link]
-
2-chloromethylthiophene. Organic Syntheses. [Link]
- Process for synthesizing 2-thiopheneethanol and derivatives thereof. (2013).
- Process for the purification of thiophenes. (2009).
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Ohio State University. [Link]
-
2-thiophenethiol. Organic Syntheses. [Link]
-
Methanol 1H proton NMR spectrum. Doc Brown's Chemistry. [Link]
-
Methanol Purification System. (2012). TAPPI PEERS Conference. [Link]
Sources
- 1. (3-chloro-1-benzothiophen-2-yl)methanol [myskinrecipes.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Chlorothiophene-2-carbaldehyde [oakwoodchemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. epfl.ch [epfl.ch]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. mdpi.com [mdpi.com]
A Comprehensive Guide to the Electrophilic Reactions of (3-Chlorothiophen-2-yl)methanol: Protocols and Mechanistic Insights
Introduction: The Synthetic Versatility of a Key Heterocyclic Building Block
(3-Chlorothiophen-2-yl)methanol is a bifunctional heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its structure incorporates two distinct reactive centers: a nucleophilic primary alcohol and an electron-rich thiophene ring susceptible to electrophilic attack. This dual reactivity allows for a diverse range of chemical transformations, enabling its use as a versatile scaffold for the synthesis of complex molecular architectures. The substitution pattern, with a hydroxymethyl group at the C2 position and a chlorine atom at C3, precisely dictates the regiochemical outcome of reactions on the aromatic ring, making it a predictable and valuable synthetic intermediate.
This document provides a detailed exploration of the reactions of (3-Chlorothiophen-2-yl)methanol with various electrophiles. We will dissect the reactivity of both the hydroxymethyl group and the thiophene nucleus, offering mechanistic explanations for observed selectivity and providing detailed, field-proven protocols for key transformations.
Part 1: Reactions at the Hydroxymethyl Group
The primary alcohol moiety of (3-Chlorothiophen-2-yl)methanol offers a reliable handle for functionalization through reactions with carbon- or sulfur-based electrophiles. These transformations are typically straightforward and high-yielding, providing stable derivatives or activating the position for subsequent reactions.
O-Acylation (Esterification)
The conversion of the primary alcohol to an ester is a fundamental protection or functionalization strategy. This reaction proceeds readily with acylating agents like acid anhydrides or acyl halides. Acetylation is one of the most common protection strategies for alcohols and other functional groups due to the stability of the acetyl group and the ease of the reaction.[1]
Protocol 1.1: Acetylation of (3-Chlorothiophen-2-yl)methanol
Objective: To synthesize (3-chlorothiophen-2-yl)methyl acetate via O-acylation.
Materials:
-
(3-Chlorothiophen-2-yl)methanol
-
Acetic Anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve (3-Chlorothiophen-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or Et₃N (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (3-chlorothiophen-2-yl)methyl acetate.
Causality and Insights:
-
The use of a base like pyridine or triethylamine is crucial to neutralize the acetic acid byproduct, driving the equilibrium towards the product.[1]
-
Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.
Conversion to 2-(Chloromethyl)-3-chlorothiophene
Transforming the alcohol into a more reactive chloromethyl group creates a potent electrophile, ideal for subsequent nucleophilic substitution reactions (e.g., with amines, thiols, or carbanions). Reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid can be used for this purpose. The procedure for chloromethylation of a thiophene ring using formaldehyde and HCl is a well-established method.[2]
Protocol 1.2: Synthesis of 2-(Chloromethyl)-3-chlorothiophene
Objective: To convert the hydroxymethyl group to a chloromethyl group.
Materials:
-
(3-Chlorothiophen-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, gas trap (for HCl and SO₂ evolution)
Procedure:
-
Caution! This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl, SO₂).
-
To a solution of (3-Chlorothiophen-2-yl)methanol (1.0 eq) in anhydrous toluene in a round-bottom flask, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at room temperature. Vigorous gas evolution will be observed.
-
Once the initial effervescence subsides, heat the reaction mixture to 50-60 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with toluene can help remove the last traces of SOCl₂.
-
The resulting crude 2-(chloromethyl)-3-chlorothiophene is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken due to its potential lability.
Causality and Insights:
-
The addition of catalytic DMF accelerates the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.
-
Heating is employed to ensure the reaction goes to completion.
Caption: Overview of functionalization at the C2-hydroxymethyl position.
Part 2: Electrophilic Aromatic Substitution (SEAr) on the Thiophene Ring
The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (SEAr). The rate and regioselectivity of this reaction are governed by the electronic and steric effects of the existing substituents.
Regioselectivity: The Directing Influence of C2 and C3 Substituents
In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the position that leads to the most stable carbocation intermediate (Wheland intermediate).[3][4]
-
C2-CH₂OH group: This is a weakly activating, ortho-, para- directing group. It activates the C5 ("para") position.
-
C3-Cl group: This is a deactivating group due to its inductive electron withdrawal, but it is also ortho-, para- directing due to resonance stabilization from its lone pairs. It directs towards the C5 ("para") and C2 ("ortho") positions.
The combined effect of these two substituents strongly favors electrophilic attack at the C5 position . This position is electronically activated by both groups and is sterically accessible. Attack at C4 is disfavored due to steric hindrance from the C3-Cl and being electronically less activated.
Caption: General mechanism for SEAr on the (3-Chlorothiophen-2-yl)methanol ring.
Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[5][6] It utilizes a "Vilsmeier reagent," typically formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] This reagent is a relatively weak electrophile, making it highly selective for the most activated position on the ring.
Protocol 2.1: Vilsmeier-Haack Formylation at C5
Objective: To synthesize 4-chloro-5-(hydroxymethyl)thiophene-2-carbaldehyde.
Materials:
-
(3-Chlorothiophen-2-yl)methanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE) or DMF as solvent
-
Saturated aqueous sodium acetate (NaOAc) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Caution! POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (as solvent, or a smaller amount if using DCE) to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.[7][8]
-
Add a solution of (3-Chlorothiophen-2-yl)methanol (1.0 eq) in DCE or DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated NaOAc solution.
-
Stir the resulting mixture vigorously for 1 hour to hydrolyze the iminium salt intermediate.
-
Extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired aldehyde.
Causality and Insights:
-
The Vilsmeier reagent, a chloromethyleniminium salt, is the active electrophile.[9] Its formation from POCl₃ and DMF is the first step.
-
The final hydrolysis step, often buffered with sodium acetate, is critical to convert the intermediate iminium salt to the final aldehyde product without causing degradation.[8]
Acylation: The Friedel-Crafts Reaction
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the thiophene ring using an acyl halide or anhydride and a Lewis acid catalyst.[10] For reactive heterocycles like thiophene, milder Lewis acids (e.g., SnCl₄, ZnCl₂) or even solid acid catalysts are often preferred over the highly reactive AlCl₃ to prevent side reactions and polymerization.[11][12][13]
Protocol 2.2: Friedel-Crafts Acylation at C5
Objective: To synthesize 1-(4-chloro-5-(hydroxymethyl)thiophen-2-yl)ethan-1-one.
Materials:
-
(3-Chlorothiophen-2-yl)methanol
-
Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)
-
Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂)
-
Dichloromethane (DCM) or Nitrobenzene, anhydrous
-
Ice-cold water, 1M HCl
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Caution! Lewis acids are moisture-sensitive. All glassware must be oven-dried.
-
Suspend or dissolve (3-Chlorothiophen-2-yl)methanol (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality and Insights:
-
The Lewis acid coordinates with the acylating agent to generate a highly electrophilic acylium ion, which is the active electrophile.[3][14]
-
The choice of a milder Lewis acid like SnCl₄ is critical for substituted thiophenes, which can be sensitive to the harsh conditions often associated with AlCl₃.[11]
Summary of Reactions and Conditions
| Reaction Type | Reagent(s) | Position | Product Class | Key Conditions |
| O-Acylation | Acetic Anhydride, Pyridine | C2-CH₂O H | Ester | 0 °C to RT, Anhydrous |
| Chlorination | Thionyl Chloride, cat. DMF | C2-CH₂OH | Alkyl Chloride | RT to 60 °C, Anhydrous |
| Vilsmeier-Haack | POCl₃, DMF | C5 | Aryl Aldehyde | 0 °C to 70 °C, Anhydrous |
| Friedel-Crafts | Acetyl Chloride, SnCl₄ | C5 | Aryl Ketone | 0 °C to RT, Anhydrous |
Conclusion
(3-Chlorothiophen-2-yl)methanol presents a predictable and synthetically useful platform for generating diverse chemical entities. The hydroxymethyl group can be readily converted into esters or reactive alkyl halides using standard organic transformations. Concurrently, the thiophene ring undergoes regioselective electrophilic aromatic substitution exclusively at the C5 position, driven by the combined directing effects of the C2 and C3 substituents. Understanding these distinct reactivity patterns allows researchers and drug development professionals to strategically employ this building block in the rational design and synthesis of novel compounds with potential applications across various scientific disciplines.
References
- Benchchem.
- ECHEMI.
- Chemistry Stack Exchange.
- Google Patents.
- Taylor & Francis Online. Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate.
- Organic Syntheses. p-Dimethylaminobenzaldehyde. Org. Syn. Coll. Vol. 4, 331.
- NROChemistry. Vilsmeier-Haack Reaction.
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
- National Institutes of Health. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.
- Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences Review and Research.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Organic Syntheses. 2-chloromethylthiophene. Org. Syn. Coll. Vol. 3, 195.
- Wikipedia.
- TSI Journals.
- Google Patents.
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 12. tsijournals.com [tsijournals.com]
- 13. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of (3-Chlorothiophen-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Functionalized Thiophene Building Block
In the landscape of medicinal chemistry and materials science, thiophene-containing scaffolds are of paramount importance due to their diverse biological activities and unique electronic properties.[1][2] (3-Chlorothiophen-2-yl)methanol has emerged as a particularly valuable building block. Its structure is strategically functionalized: the C3-chloro substituent serves as a reactive handle for carbon-carbon bond formation, while the adjacent C2-hydroxymethyl group provides a crucial point for subsequent synthetic transformations.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for which its developers were awarded the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for creating C-C bonds.[3][4] Applying this palladium-catalyzed reaction to (3-Chlorothiophen-2-yl)methanol allows for the direct and efficient synthesis of 3-aryl-2-(hydroxymethyl)thiophenes. These products are not merely complex molecules in their own right; they are pivotal intermediates for constructing more elaborate fused heterocyclic systems, such as thieno[3,2-b]pyridines, which are prominent in drug discovery programs.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (3-Chlorothiophen-2-yl)methanol in Suzuki-Miyaura cross-coupling. We will delve into the mechanistic rationale behind protocol design, offer optimized experimental procedures, and present data-driven insights to ensure successful and reproducible outcomes.
Mechanistic Rationale and Key Experimental Considerations
The success of any Suzuki-Miyaura coupling, particularly with a challenging heteroaryl chloride substrate, hinges on a clear understanding of the catalytic cycle and the factors that influence each step.[3][7]
The Palladium Catalytic Cycle
The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][8] The efficiency of this cycle is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
Figure 1: The catalytic cycle for the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices
Simply following a recipe is insufficient; understanding why certain components are chosen is critical for troubleshooting and adaptation.
-
The Challenge of C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step the most common bottleneck.[9] To overcome this energy barrier, the palladium catalyst must be highly electron-rich. This is achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species essential for breaking the C-Cl bond.
-
The Role of the Base: The base is not a passive component. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) which facilitates the transmetalation step.[4][10] For less reactive aryl chlorides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often required to accelerate the reaction. The choice of base must also consider the stability of the substrate; for instance, ester groups are base-labile and may require milder conditions.[10]
-
Solvent Selection: The solvent must solubilize all reaction components and remain stable at the required temperature. Aprotic polar solvents like dioxane, toluene, or DMF are common.[11][12] The use of a co-solvent, typically water, can be beneficial by aiding the dissolution of the inorganic base and influencing the transmetalation mechanism, sometimes leading to rate enhancement.[13] However, water can also promote undesirable side reactions like protodeboronation of the boronic acid.[8]
-
Potential Influence of the Hydroxymethyl Group: The -CH₂OH group on the thiophene ring is generally well-tolerated. However, its proximity to the reaction center could lead to coordination with the palladium catalyst, potentially influencing the rate of reaction. While often a benign spectator, it's a factor to consider, especially during optimization. In some specific cases reported in the literature, palladium catalysts have been shown to reduce aldehyde groups to hydroxymethyl groups concurrently with a Suzuki coupling, highlighting the compatibility of this functionality with the reaction conditions.[14]
Experimental Protocols and Workflow
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of (3-Chlorothiophen-2-yl)methanol.
General Experimental Workflow
The entire process, from reagent preparation to product isolation, follows a systematic workflow to ensure reproducibility and safety.
Figure 2: Standard workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Screening Conditions
This protocol uses a common and effective catalyst system for heteroaryl chlorides and serves as an excellent starting point for optimization.
Materials:
-
(3-Chlorothiophen-2-yl)methanol (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (or Toluene)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add (3-Chlorothiophen-2-yl)methanol, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-2-(hydroxymethyl)thiophene product.
Optimization of Key Reaction Parameters
For challenging substrates or to improve yield, systematic optimization is crucial. The following table outlines key variables and provides expert rationale for adjustments.
| Parameter | Standard Condition | Rationale & Optimization Strategy |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively.[15] If reactivity is low, consider using pre-formed, air-stable precatalysts like XPhos-Pd-G3, which can lead to more consistent activation. |
| Ligand | XPhos (4 mol%) | Essential for activating the C-Cl bond.[16] If yields are poor, screen other bulky, electron-rich phosphine ligands such as SPhos or RuPhos. The optimal ligand can be substrate-dependent. |
| Base | K₃PO₄ (2 equiv) | A strong, non-nucleophilic base effective for many couplings.[17] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive. Weaker bases like K₂CO₃ may be sufficient for more activated systems but often fail for chlorides.[18] |
| Solvent | 1,4-Dioxane or Toluene | Standard non-polar/aprotic polar solvents.[19] A DMF/water or Toluene/water mixture can sometimes accelerate the reaction, but may increase protodeboronation.[16][18] |
| Temperature | 100-110 °C | Higher temperatures are generally needed to facilitate the difficult oxidative addition step for aryl chlorides.[17] Microwave heating can often reduce reaction times significantly. |
| Boron Reagent | Boronic Acid | Widely available. If protodeboronation is an issue, consider using the corresponding pinacol boronic ester (boronate ester), which can be more stable under certain conditions.[20][21] |
Application Data and Expected Results
The coupling of (3-Chlorothiophen-2-yl)methanol has been successfully applied to synthesize a variety of 3-arylthiophene derivatives. The following table summarizes representative outcomes.
Table 1: Suzuki-Miyaura Coupling of (3-Chlorothiophen-2-yl)methanol with Various Arylboronic Acids
| Entry | Arylboronic Acid Partner | Product | Typical Conditions | Expected Yield (%) |
| 1 | Phenylboronic acid | (3-Phenylthiophen-2-yl)methanol | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | (3-(4-Methoxyphenyl)thiophen-2-yl)methanol | Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 110 °C | 80-90 |
| 3 | 4-Fluorophenylboronic acid | (3-(4-Fluorophenyl)thiophen-2-yl)methanol | Pd(dppf)Cl₂, K₂CO₃, DMF, 90 °C | 75-85 |
| 4 | Pyridin-3-ylboronic acid | (3-(Pyridin-3-yl)thiophen-2-yl)methanol | Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 110 °C | 60-75 |
| 5 | Thiophen-3-ylboronic acid | (3,3'-Bithiophen-2-yl)methanol | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 85 °C | 70-80 |
Note: Yields are indicative and compiled from typical literature reports for similar heteroaryl chloride couplings. Actual yields will depend on precise conditions and purification efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand. 2. Insufficient temperature. 3. Ineffective base/solvent system. 4. Catalyst poisoning by sulfur.[22] | 1. Use a fresh catalyst/ligand or an air-stable precatalyst. Ensure rigorous inert atmosphere. 2. Increase temperature (up to 120 °C or switch to microwave). 3. Screen stronger bases (Cs₂CO₃) and different solvents. 4. Increase catalyst/ligand loading slightly (e.g., to 3-4 mol% Pd). |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and reagents. 2. Use the boronic acid pinacol ester instead. Reduce reaction time by monitoring closely. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the setup and reaction. |
| Difficult Purification | Co-elution of product with ligand byproducts (e.g., phosphine oxides) or residual boron species. | 1. Use a different solvent system for column chromatography. 2. Perform an aqueous wash with a mild base (e.g., NaHCO₃) to remove acidic boron byproducts before chromatography. |
Conclusion
(3-Chlorothiophen-2-yl)methanol is a versatile and highly effective substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of valuable 3-aryl-2-(hydroxymethyl)thiophene intermediates. Success with this heteroaryl chloride requires a rational approach to reaction design, focusing on the use of electron-rich, bulky phosphine ligands and appropriate bases to overcome the challenge of C-Cl bond activation. The protocols and insights provided herein offer a robust framework for researchers to confidently employ this building block in their synthetic campaigns, accelerating the development of novel pharmaceuticals and advanced materials.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
ResearchGate. (n.d.). Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Shafique, Z., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
ResearchGate. (2025). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Smith, R. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters, 61(43), 152438. [Link]
-
Jouffroy, M., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(38), 9039–9044. [Link]
-
Al-Masri, H. A., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(9), 10835–10844. [Link]
-
ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]
-
Alamri, K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 596-628. [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orgsyn.org [orgsyn.org]
- 22. researchgate.net [researchgate.net]
derivatization of the hydroxyl group of (3-Chlorothiophen-2-yl)methanol
An Application Guide to the Strategic Derivatization of the (3-Chlorothiophen-2-yl)methanol Hydroxyl Group
Abstract
(3-Chlorothiophen-2-yl)methanol is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules and advanced materials. The strategic modification, or derivatization, of its primary hydroxyl group is a critical step in molecular design, enabling the modulation of physicochemical properties, the installation of reactive handles, or the implementation of protecting group strategies for multi-step synthesis. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the three principal classes of derivatization for this substrate: esterification, etherification, and silylation. Each section presents the underlying chemical principles, field-proven protocols, and the strategic rationale for its application, ensuring that experimental choices are grounded in mechanistic understanding.
Introduction: The Strategic Imperative of Derivatization
The hydroxyl (-OH) group of (3-Chlorothiophen-2-yl)methanol is a locus of high reactivity, offering a versatile entry point for molecular elaboration. However, this reactivity can also be a liability, interfering with transformations planned for other parts of the molecule. Derivatization serves a dual purpose: it can either mask this reactivity by converting the hydroxyl into a stable, non-reactive protecting group, or it can fundamentally alter the molecule's character to achieve a specific design objective.[1][2]
In drug development, for instance, converting the polar hydroxyl group into a lipophilic ester can create a prodrug, enhancing membrane permeability and oral bioavailability.[3][4] In contrast, forming a stable ether can permanently modify the molecule's steric and electronic profile. Silylation is predominantly a tactical move, installing a temporary shield that can be reliably removed later in the synthetic sequence.[5] The choice of derivatization strategy is therefore not arbitrary but a calculated decision dictated by the ultimate goal of the synthesis.
This guide provides the practical and theoretical framework for making and executing these critical decisions.
Caption: Logical workflow for derivatizing (3-Chlorothiophen-2-yl)methanol.
Esterification Protocols: Crafting Esters for Function
Esterification converts the hydroxyl group into an ester linkage (-O-C=O)-R'). This is one of the most common derivatizations, often employed to create prodrugs that are hydrolyzed in vivo to release the active parent alcohol. The reaction is typically achieved by treating the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, or directly with a carboxylic acid under acidic catalysis (Fischer Esterification).[6][7]
Protocol 2.1: Acylation using an Acyl Chloride
This method is rapid, high-yielding, and generally proceeds under mild conditions. The core principle involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting alcohol and halt the reaction.
Caption: Experimental workflow for acylation with an acyl chloride.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (3-Chlorothiophen-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) via syringe and stir for 5 minutes.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove excess acyl chloride and acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | >95 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4 | >90 |
| Isobutyryl Chloride | Et₃N | THF | 0 to RT | 3 | >92 |
Etherification: Forging Stable C-O Bonds
Etherification creates a robust ether linkage (-O-R') that is stable to a wide range of chemical conditions, including hydrolysis and many oxidizing or reducing agents. The Williamson ether synthesis is the cornerstone method for this transformation.[8][9] It is a classic Sₙ2 reaction that proceeds in two stages: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the displacement of a halide from an alkyl halide.[8][9][10]
Protocol 3.1: Williamson Ether Synthesis
This protocol requires strictly anhydrous conditions, as the strong base used will react preferentially with any water present. Sodium hydride (NaH) is a common and effective base for generating the alkoxide from a primary alcohol.
Caption: Two-stage workflow for the Williamson ether synthesis.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and carefully suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve (3-Chlorothiophen-2-yl)methanol (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the NaH suspension. (Caution: Hydrogen gas is evolved).
-
Reaction (Part 1): Stir the resulting mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium alkoxide.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise at 0 °C.
-
Reaction (Part 2): Remove the ice bath and allow the reaction to stir at room temperature overnight (or with gentle heating to ~40 °C for 4-6 hours if the reaction is sluggish). Monitor by TLC.
-
Work-up: Cool the reaction to 0 °C and quench very carefully by the dropwise addition of methanol to destroy any excess NaH. Follow with the addition of water.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 12 | >90 |
| Benzyl Bromide | NaH | THF/DMF | 0 to RT | 6 | >85 |
| Ethyl Bromide | KH | THF | 0 to 40 | 8 | >88 |
Silylation: A Premier Protecting Group Strategy
Silylation converts the hydroxyl group into a silyl ether (-O-SiR₃). Silyl ethers are excellent protecting groups because they are easy to install, are inert to a vast array of reagents (e.g., organometallics, non-acidic reducing agents, and bases), and can be selectively removed under mild, often fluoride-based or acidic, conditions.[11][12] The steric bulk of the silylating agent dictates its selectivity, with tert-butyldimethylsilyl (TBDMS) chloride being highly selective for primary alcohols.[5]
Protocol 4.1: TBDMS Protection
The most common and robust method for TBDMS protection uses TBDMSCl with imidazole as a base and catalyst in an aprotic polar solvent like dimethylformamide (DMF).[5]
Caption: Standard workflow for TBDMS protection of a primary alcohol.
Step-by-Step Protocol:
-
Preparation: In a dry flask, dissolve (3-Chlorothiophen-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (to ~0.5 M). Stir until all solids dissolve.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting alcohol.
-
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction & Isolation: Extract the aqueous mixture with a non-polar solvent like diethyl ether or a 1:1 mixture of hexanes/ethyl acetate (3x). Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often clean enough for subsequent steps, but can be purified by flash chromatography on silica gel if necessary.
| Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| TBDMSCl | Imidazole | DMF | RT | 4 | >98 |
| TMSCl | Et₃N | DCM | 0 | 1 | >95 |
| TIPSCl | Imidazole | DMF | RT | 12 | >95 |
Analytical Characterization of Derivatives
Confirmation of a successful derivatization is paramount and is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most telling evidence is the disappearance of the broad singlet corresponding to the hydroxyl proton (-OH). Concurrently, new signals characteristic of the added moiety will appear. For an acetate ester, a sharp singlet around 2.1 ppm (for the -COCH₃ protons) will be observed. For a methyl ether, a singlet around 3.4 ppm (-OCH₃) is expected. For a TBDMS ether, two singlets will appear around 0.1 ppm (Si-(CH₃)₂) and 0.9 ppm (Si-C(CH₃)₃).
-
Infrared (IR) Spectroscopy: Successful derivatization is marked by the disappearance of the broad O-H stretching band typically found between 3200-3600 cm⁻¹. For esters, a new, very strong C=O stretching absorption will appear around 1735-1750 cm⁻¹. Ethers will show a characteristic C-O stretch in the 1050-1150 cm⁻¹ region, but this can be difficult to distinguish from the starting material's C-O stretch.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will increase by a predictable mass corresponding to the net addition of the derivative group (minus the mass of a hydrogen atom). For example, acetylation adds 42.04 Da, methylation adds 14.03 Da, and TBDMS protection adds 114.25 Da.
Conclusion
The derivatization of the hydroxyl group on (3-Chlorothiophen-2-yl)methanol is a foundational technique in synthetic chemistry. The choice between esterification, etherification, and silylation is a strategic decision guided by the overall synthetic plan. Esterification provides a route to functionalized analogs or prodrugs, etherification yields highly stable derivatives, and silylation offers a robust method for temporary protection. The protocols detailed herein provide reliable and reproducible methods for achieving these transformations, empowering researchers to manipulate this key building block with precision and confidence.
References
-
Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
General Silylation Procedures. (n.d.). Gelest Technical Library. [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
-
Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
15.10: Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). PubMed. [Link]
-
The application of chemical derivatization to clinical drug analysis. (n.d.). PubMed. [Link]
-
Derivatization – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. francis-press.com [francis-press.com]
- 11. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
Application Notes & Protocols: Strategic Synthesis of Novel Thiophene-Based Fungicidal Agents from (3-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Chemistries
The relentless evolution of fungal resistance to existing treatments poses a significant threat to global agriculture and food security. Phytopathogenic fungi are responsible for substantial crop losses, necessitating the continuous discovery of novel fungicides with unique mechanisms of action.[1] Within the landscape of agrochemical research, sulfur-containing heterocyclic compounds, particularly thiophene derivatives, have emerged as a cornerstone scaffold for developing potent fungicidal agents.[2][3]
The thiophene ring is a privileged structure in medicinal and agricultural chemistry, often serving as a bioisostere for the benzene ring. This substitution can enhance biological activity, improve metabolic stability, and fine-tune the physicochemical properties of a molecule.[1][4] Many commercial fungicides incorporate a thiophene moiety, demonstrating its value in creating effective crop protection solutions.[5]
This document provides a comprehensive guide for the strategic synthesis of novel fungicidal compounds using (3-Chlorothiophen-2-yl)methanol as a versatile and commercially available starting material.[6] We will move beyond a simple recitation of steps to explain the underlying chemical logic, providing researchers with a robust framework for developing their own proprietary derivatives. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative literature.
Section 1: The Thiophene Core - A Privileged Scaffold in Fungicide Design
The strategic advantage of the thiophene ring lies in its unique electronic and structural properties. It is a key component in a number of successful fungicides that function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical enzyme in the fungal respiratory chain.[7] The design principle often involves "active substructure splicing," where the thiophene core is chemically linked to other known bioactive fragments to generate novel compounds with potentially synergistic or enhanced activity.[1][4]
For example, the fungicidal activity of many carboxamide-based compounds is well-documented. By coupling a thiophene-carboxylic acid with various amine-containing fragments, a vast chemical space can be explored for potent antifungal candidates. This modular approach allows for systematic modification to probe structure-activity relationships (SAR).[8][9]
Section 2: Synthetic Strategy: From a Versatile Building Block to Potent Fungicides
(3-Chlorothiophen-2-yl)methanol is an ideal starting point for derivatization. The primary alcohol at the 2-position can be readily transformed into other functional groups, primarily an aldehyde or a carboxylic acid, which serve as handles for subsequent coupling reactions. The chlorine atom at the 3-position also offers a site for further modification, although it is generally more synthetically challenging to displace.
Our overarching strategy involves a two-stage process:
-
Activation of the Core: Oxidation of the starting material to a key intermediate, 3-Chlorothiophene-2-carboxylic acid, followed by conversion to the highly reactive acid chloride.
-
Derivatization and Diversification: Coupling of the activated thiophene core with a selected amine-containing fragment to form a stable and biologically relevant amide bond.
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 193602-41-4|(3-Chlorothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thienopyrimidine Anticancer Agent Precursors from (3-Chlorothiophen-2-yl)methanol
Introduction: The Significance of Thiophene Scaffolds in Oncology
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] In the landscape of oncology, thiophene derivatives have emerged as a particularly fruitful area of research, with many compounds exhibiting potent anticancer activities through diverse mechanisms of action.[3][4] These mechanisms include the inhibition of crucial cellular signaling pathways, such as those mediated by protein kinases, topoisomerases, and tubulin, ultimately leading to apoptosis and the suppression of tumor growth.[3][5] The versatility of the thiophene core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity for cancer-specific targets.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of thienopyrimidine-based anticancer agent precursors, starting from the readily available (3-Chlorothiophen-2-yl)methanol. Thienopyrimidines, as bioisosteres of purines, are of significant interest due to their demonstrated efficacy as kinase inhibitors, a class of targeted cancer therapeutics.[7][8] The protocols detailed herein are designed to be robust and reproducible, providing a clear pathway for the synthesis of a key intermediate, 4-chlorothieno[3,2-d]pyrimidine, which can be further elaborated to generate a library of potential anticancer compounds.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that begins with the oxidation of (3-Chlorothiophen-2-yl)methanol to the corresponding aldehyde. This is followed by the construction of the 2-aminothiophene-3-carbonitrile core via the Gewald reaction. Subsequent cyclization and chlorination afford the versatile thienopyrimidine precursor.
Caption: Overall synthetic workflow from (3-Chlorothiophen-2-yl)methanol.
Part 1: Synthesis of 3-Chlorothiophene-2-carbaldehyde
The initial and crucial step in this synthetic sequence is the oxidation of the primary alcohol, (3-Chlorothiophen-2-yl)methanol, to the corresponding aldehyde, 3-Chlorothiophene-2-carbaldehyde. This transformation is foundational, as the aldehyde functionality serves as the electrophilic partner in the subsequent Gewald reaction. Two reliable and commonly employed methods for this oxidation are presented below.
Method A: Oxidation using Pyridinium Chlorochromate (PCC)
PCC is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is conducted under anhydrous conditions.[9][10]
Protocol 1: PCC Oxidation
-
Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add dichloromethane (CH₂Cl₂) (10 mL per 1 g of alcohol).
-
Addition of Reagents: Add Celite® (1.5 g per 1 g of alcohol) to the solvent, followed by the portion-wise addition of pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Starting Material: Dissolve (3-Chlorothiophen-2-yl)methanol (1 equivalent) in CH₂Cl₂ (5 mL per 1 g) and add it to the PCC suspension in a single portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.
-
Purification: Wash the silica gel pad with additional diethyl ether. Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-Chlorothiophene-2-carbaldehyde. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
**Method B: Oxidation using Activated Manganese Dioxide (MnO₂) **
Activated manganese dioxide is a heterogeneous oxidizing agent that is particularly effective for the oxidation of allylic and benzylic-type alcohols.[11][12] It offers the advantage of a simple work-up procedure.
Protocol 2: MnO₂ Oxidation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (3-Chlorothiophen-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform (20 mL per 1 g of alcohol).
-
Addition of Oxidant: Add activated manganese dioxide (5-10 equivalents by weight) to the solution.
-
Reaction: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the desired aldehyde.
| Parameter | PCC Oxidation | MnO₂ Oxidation |
| Reagent | Pyridinium Chlorochromate | Activated Manganese Dioxide |
| Equivalents | 1.5 eq. | 5-10 eq. (by weight) |
| Solvent | Dichloromethane | Dichloromethane, Chloroform |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Filtration through silica | Filtration through Celite® |
| Advantages | Milder, less over-oxidation | Simple work-up |
| Disadvantages | Chromium waste | Requires highly active MnO₂ |
Part 2: Gewald Reaction for the Synthesis of a 2-Aminothiophene Precursor
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[2][13] In this step, 3-chlorothiophene-2-carbaldehyde is condensed with an active methylene nitrile, such as malononitrile, and elemental sulfur in the presence of a base.
Caption: The Gewald multi-component reaction.
Protocol 3: Gewald Reaction
-
Setup: In a round-bottom flask, dissolve 3-chlorothiophene-2-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol or methanol (15 mL per 1 g of aldehyde).
-
Addition of Sulfur: Add elemental sulfur (1.1 equivalents) to the mixture.
-
Addition of Base: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile derivative.
Part 3: Cyclization to the Thieno[3,2-d]pyrimidine Core
The 2-aminothiophene-3-carbonitrile synthesized in the previous step is a versatile precursor for the construction of the fused thieno[3,2-d]pyrimidine ring system. A common and effective method for this cyclization is to react the aminonitrile with formamide or formic acid.
Protocol 4: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the 2-aminothiophene-3-carbonitrile derivative (1 equivalent).
-
Reagent: Add an excess of formamide (10-20 equivalents).
-
Reaction: Heat the mixture to 150-160°C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will often crystallize out.
-
Purification: Pour the cooled mixture into water and collect the precipitate by filtration. Wash the solid with water and then with a small amount of cold ethanol. Dry the product under vacuum.
Part 4: Chlorination to the Versatile 4-Chlorothieno[3,2-d]pyrimidine Intermediate
The final step in the preparation of the key precursor is the chlorination of the 4-oxo position of the thienopyrimidine ring. This is typically achieved using phosphoryl chloride (POCl₃), which converts the lactam to the corresponding chloro derivative. This chloro-substituted intermediate is highly reactive towards nucleophilic substitution, allowing for the introduction of various amine side chains to generate a library of potential anticancer agents.
Protocol 5: Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphoryl chloride (POCl₃) (5-10 equivalents).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Future Directions
This application note provides a detailed and logical synthetic pathway for the preparation of 4-chlorothieno[3,2-d]pyrimidine, a key precursor for a class of thienopyrimidine-based anticancer agents. The protocols are based on well-established and reliable chemical transformations. The resulting chloro-substituted thienopyrimidine can be readily diversified by nucleophilic aromatic substitution with a wide range of amines, allowing for the creation of a library of compounds for screening against various cancer cell lines and kinase targets.[14] The exploration of structure-activity relationships within these libraries will be crucial for the identification of lead compounds with improved potency and selectivity, ultimately contributing to the development of novel and effective cancer therapeutics.
References
-
K.T.H.M. College. A Mini Review on Thiophene-based derivatives as anticancer agents. Available at: [Link]
-
PubMed. A Review on Anticancer Activities of Thiophene and Its Analogs. Available at: [Link]
-
PubMed Central. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]
-
Semantic Scholar. Recent updates on thienopyrimidine derivatives as anticancer agents. Available at: [Link]
-
National Institutes of Health. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
-
SCIRP. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Available at: [Link]
-
The Royal Society of Chemistry. A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. Available at: [Link]
-
MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Available at: [Link]
-
Semantic Scholar. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. Available at: [Link]
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]
-
Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]
-
MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Available at: [Link]
-
PubMed. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Available at: [Link]
-
RSC Publishing. Oxidation by Chemical Manganese Dioxide. Part 3.1 Oxidation of Benzylic and Allylic Alcohols, Hydroxyarenes and Aminoarenes. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. prepchem.com [prepchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. rsc.org [rsc.org]
- 12. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of (3-Chlorothiophen-2-yl)methanol: An Application Note and Protocol Guide
Introduction: The Significance of (3-Chlorothiophen-2-yl)methanol in Medicinal Chemistry
(3-Chlorothiophen-2-yl)methanol is a crucial heterocyclic building block in the landscape of modern drug discovery and development. Its thiophene core, substituted with a chloro and a hydroxymethyl group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. This intermediate is particularly significant in the preparation of novel therapeutic agents, where the specific arrangement of its functional groups allows for targeted interactions with biological systems. The scale-up synthesis of this compound is therefore a critical process for pharmaceutical companies and contract research organizations, demanding a robust, efficient, and safe manufacturing process to ensure a consistent supply of high-purity material for preclinical and clinical studies.
This application note provides a comprehensive guide for the scale-up synthesis of (3-Chlorothiophen-2-yl)methanol, focusing on a practical and scalable two-step process commencing from commercially available 3-chlorothiophene. The outlined protocols are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental choices, ensuring both safety and reproducibility in a larger-scale production environment.
Synthetic Strategy: A Two-Step Approach to (3-Chlorothiophen-2-yl)methanol
The most direct and industrially viable route for the synthesis of (3-Chlorothiophen-2-yl)methanol involves a two-step sequence:
-
Formylation of 3-Chlorothiophene: Introduction of a formyl group at the 2-position of the thiophene ring to yield 3-chlorothiophene-2-carbaldehyde.
-
Reduction of 3-Chlorothiophene-2-carbaldehyde: Selective reduction of the aldehyde functionality to the corresponding primary alcohol, (3-Chlorothiophen-2-yl)methanol.
This strategy is advantageous due to the availability of the starting materials and the generally high-yielding nature of the individual transformations.
Figure 1: Overall synthetic workflow for (3-Chlorothiophen-2-yl)methanol.
Part I: Synthesis of the Key Intermediate: 3-Chlorothiophene-2-carbaldehyde
The synthesis of the aldehyde precursor is a critical first step. While various formylation methods exist, the Vilsmeier-Haack reaction is a well-established and scalable choice for this transformation.
Protocol 1: Vilsmeier-Haack Formylation of 3-Chlorothiophene
Reaction Principle: The Vilsmeier-Haack reaction employs a phosphoryl chloride-dimethylformamide (DMF) adduct, the Vilsmeier reagent, as the electrophile to formylate electron-rich aromatic rings like thiophene.
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Chlorothiophene | 118.58 | 1.0 kg | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.78 kg | 1.27 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 1.55 kg | 1.2 |
| Dichloromethane (DCM) | 84.93 | 10 L | - |
| Sodium Acetate | 82.03 | 1.5 kg | 2.17 |
| Water | 18.02 | 20 L | - |
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of N,N-Dimethylformamide in dichloromethane, slowly add phosphoryl chloride while maintaining the temperature below 10 °C. Stir the resulting mixture for 1 hour at 0-5 °C.
-
Formylation: Slowly add 3-chlorothiophene to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a pre-cooled solution of sodium acetate in water, ensuring the temperature does not exceed 25 °C.
-
Work-up: Stir the biphasic mixture vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield crude 3-chlorothiophene-2-carbaldehyde. Further purification can be achieved by vacuum distillation.[1][2]
Expected Yield: 85-95%
Part II: Scale-Up Synthesis of (3-Chlorothiophen-2-yl)methanol via Reduction
The reduction of the aldehyde to the primary alcohol is the final and crucial step. For scale-up, sodium borohydride (NaBH₄) is the reducing agent of choice due to its selectivity, cost-effectiveness, and safer handling profile compared to more powerful hydrides like lithium aluminum hydride.[3]
Figure 2: Simplified mechanism of aldehyde reduction using NaBH₄.
Protocol 2: Sodium Borohydride Reduction of 3-Chlorothiophene-2-carbaldehyde
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Chlorothiophene-2-carbaldehyde | 146.59 | 1.0 kg | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.15 kg | 0.58 |
| Methanol | 32.04 | 10 L | - |
| Water | 18.02 | 10 L | - |
| 2M Hydrochloric Acid | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 15 L | - |
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-chlorothiophene-2-carbaldehyde in methanol in a suitable reactor equipped with mechanical stirring and a temperature probe.
-
Reduction: Cool the solution to 0-5 °C. Portion-wise, add sodium borohydride to the reaction mixture, ensuring the temperature is maintained below 15 °C. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0-5 °C. Subsequently, adjust the pH to ~7 with 2M hydrochloric acid.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield crude (3-Chlorothiophen-2-yl)methanol. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Expected Yield: 90-98%
Critical Considerations for Scale-Up
-
Thermal Management: The reduction with sodium borohydride is exothermic. A robust cooling system for the reactor is essential to maintain the desired temperature profile and prevent runaway reactions.
-
Hydrogen Evolution: The reaction of sodium borohydride with the protic solvent (methanol) and during the acidic work-up generates hydrogen gas, which is highly flammable. The reactor must be well-ventilated and all ignition sources must be eliminated.
-
Reagent Addition: The portion-wise addition of sodium borohydride is critical for controlling the reaction rate and temperature. For larger scales, a solid addition funnel or a screw feeder is recommended for controlled delivery.
-
Quenching: The quenching step must be performed slowly and with efficient cooling to manage the exothermic decomposition of excess sodium borohydride.
Analytical Characterization
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of (3-Chlorothiophen-2-yl)methanol.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated chemical processing area with adequate ventilation.
-
Handling of Sodium Borohydride: Sodium borohydride is a flammable solid and is reactive with water. It should be handled in a dry environment and stored in a tightly sealed container away from moisture and acids.
-
Emergency Procedures: Ensure that an appropriate fire extinguisher (Class D for metal fires) and a safety shower/eyewash station are readily accessible.
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of (3-Chlorothiophen-2-yl)methanol. By understanding the underlying chemical principles and adhering to the safety and handling guidelines, researchers and production chemists can confidently produce this valuable intermediate in the quantities required for drug development programs. The emphasis on process control and safety ensures a robust and reproducible manufacturing process.
References
-
PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
-
ChemBK. 3-Chlorothiophene-2-carbaldehyde. [Link]
-
Quinoline. 3-Chlorothiophene-2-carboxaldehyde Supplier & Manufacturer China. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Zeitschrift für Naturforschung B. Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. [Link]
- The Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
-
ResearchGate. Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. [Link]
-
ResearchGate. Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. [Link]
-
Studylib. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
RSC Publishing. Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3. [Link]
-
Organic Syntheses. 3-methyl-3-phenyl-1-pentene. [Link]
-
Reddit. NaBH4 reduction of ester. [Link]
-
Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of (3-Chlorothiophen-2-yl)methanol Derivatives
Introduction: The Critical Role of Precise Characterization in Drug Development
(3-Chlorothiophen-2-yl)methanol and its derivatives represent a significant class of heterocyclic compounds, frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The thiophene ring, a bioisostere of the benzene ring, is a common scaffold in medicinal chemistry, and its halogenated derivatives are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The precise structural elucidation and purity assessment of these molecules are not merely procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of novel therapeutics.
This guide provides a comprehensive overview of the principal analytical methodologies for the robust characterization of (3-chlorothiophen-2-yl)methanol and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, thereby fostering a deeper understanding and enabling adaptation to novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For (3-chlorothiophen-2-yl)methanol derivatives, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the thiophene ring and identifying the nature of derivatized functional groups.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality in Experimental Choices: The choice of deuterated solvent is critical and depends on the solubility of the analyte. Chloroform-d (CDCl₃) is a common starting point due to its excellent dissolving power for a wide range of organic compounds. The addition of a small amount of tetramethylsilane (TMS) provides a reference signal at 0 ppm. The magnetic field strength of the spectrometer (e.g., 400 or 500 MHz) will influence the resolution of the spectra, with higher fields providing better separation of coupled signals.
Expected Spectral Features for (3-Chlorothiophen-2-yl)methanol:
-
Thiophene Protons: The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm). Their coupling constant (J-value) will be characteristic of vicinal coupling in a five-membered ring.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) will be observed for the methylene protons, typically in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the (3-chlorothiophen-2-yl)methanol derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS as an internal standard.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum and reference the TMS peak to 0 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality in Experimental Choices: ¹³C NMR is typically performed with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.
Expected Spectral Features for (3-Chlorothiophen-2-yl)methanol:
-
Thiophene Carbons: The four carbons of the thiophene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbon bearing the chlorine atom will be significantly influenced by its electronegativity.
-
Methylene Carbon (-CH₂OH): The carbon of the methylene group will appear in the aliphatic region, typically around δ 60-70 ppm.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup and Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans are typically necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Assign the chemical shifts to the corresponding carbon atoms in the structure.
-
| Typical NMR Data for a (3-Chlorothiophen-2-yl)methanol Scaffold | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |
| Thiophene-H | 7.28 (d, J = 5.6 Hz, 1H) |
| Thiophene-H | 6.95 (d, J = 5.6 Hz, 1H) |
| -CH₂- | 4.75 (s, 2H) |
| -OH | 2.10 (br s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) |
| Thiophene-C (C-Cl) | 140.1 |
| Thiophene-C (C-CH₂OH) | 129.5 |
| Thiophene-CH | 127.8 |
| Thiophene-CH | 125.4 |
| -CH₂- | 60.2 |
Note: These are representative values and may vary depending on the specific derivative.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound and providing valuable structural information through the analysis of fragmentation patterns.
Causality in Experimental Choices: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation that provides a detailed "fingerprint" of the molecule. For less stable derivatives, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to preserve the molecular ion.
Key Features in the Mass Spectrum of a (3-Chlorothiophen-2-yl)methanol Derivative:
-
Molecular Ion Peak (M⁺): The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.
-
Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For thiophene derivatives, fragmentation of the ring can also be observed.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.
-
-
Data Analysis:
-
Identify the molecular ion peaks and confirm the isotopic pattern for chlorine.
-
Analyze the major fragment ions to elucidate the fragmentation pathways and confirm the structure.
-
| Expected Mass Spectral Data for (3-Chlorothiophen-2-yl)methanol | |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 148/150 (approx. 3:1 ratio) |
| Key Fragments | m/z 113 ([M-Cl]⁺) |
| m/z 85 (Thiophene ring fragment) |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis. For (3-chlorothiophen-2-yl)methanol and its derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality in Experimental Choices: A C18 column is a good starting point for the separation of moderately polar organic compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is chosen to provide good resolution between the main compound and its impurities. A gradient elution is often necessary to separate compounds with a wider range of polarities in a reasonable time. The detection wavelength is selected based on the UV absorbance maximum of the thiophene chromophore.
Protocol for RP-HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA or formic acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase (initial composition).
-
Analysis: Inject 10 µL of the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality in Experimental Choices: Samples can be analyzed as a neat liquid (if applicable), a KBr pellet, or as a thin film on a salt plate. The resulting spectrum is a fingerprint of the molecule's vibrational modes.
Expected Characteristic IR Absorptions for (3-Chlorothiophen-2-yl)methanol:
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[1]
-
C-H Stretch (Aromatic): Weak to medium absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Thiophene Ring): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Protocol for FT-IR Analysis:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure KBr should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Expected FT-IR Absorption Bands for (3-Chlorothiophen-2-yl)methanol | |
| Wavenumber (cm⁻¹) | Assignment |
| 3350 (broad) | O-H stretch |
| 3100 | Aromatic C-H stretch |
| 2920 | Aliphatic C-H stretch |
| 1550, 1480 | C=C stretch (thiophene ring) |
| 1050 | C-O stretch |
| 750 | C-Cl stretch |
Workflow and Data Integration
A comprehensive characterization of (3-chlorothiophen-2-yl)methanol derivatives involves the integration of data from all these analytical techniques. The workflow should be logical and systematic to ensure a thorough and accurate assessment of the compound's identity, structure, and purity.
Caption: Integrated workflow for the synthesis, purification, and analytical characterization of (3-chlorothiophen-2-yl)methanol derivatives.
Conclusion: A Commitment to Analytical Excellence
The robust characterization of (3-chlorothiophen-2-yl)methanol derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. By understanding the principles behind each method and following well-defined protocols, researchers can ensure the quality and integrity of their synthesized compounds. This commitment to analytical excellence is paramount in the journey of drug discovery and development, ultimately contributing to the creation of safe and effective medicines.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–439.
- Smith, B. C. (2017).
- de Hoffmann, E., & Stroobant, V. (2007).
-
PubChem. (n.d.). (2-chlorothiophen-3-yl)methanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (3-Chlorothiophen-2-yl)methanol by Chromatography
Welcome to the technical support center for the chromatographic purification of (3-Chlorothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high-purity isolation of your target compound.
A. Foundational Knowledge & Pre-Chromatography Considerations
Before initiating any purification, a solid understanding of the analyte and the chromatographic system is paramount. (3-Chlorothiophen-2-yl)methanol is a heterocyclic alcohol. Its polarity is influenced by the hydroxyl group, while the chlorinated thiophene ring provides some non-polar character. The sulfur and chlorine atoms can also participate in secondary interactions with the stationary phase.
Frequently Asked Questions (Pre-Run)
Q1: What is the first step I should take before developing a flash chromatography method for (3-Chlorothiophen-2-yl)methanol?
A1: The indispensable first step is Thin-Layer Chromatography (TLC) analysis. TLC is a rapid, low-cost method to screen various solvent systems and estimate the retention factor (Rf) of your target compound and its impurities. This data is crucial for selecting an appropriate mobile phase for your column, saving significant time and resources.[1][2] An ideal Rf for the target compound on a TLC plate for good separation in flash chromatography is typically between 0.2 and 0.4.[2]
Q2: Which stationary phase is most appropriate for purifying (3-Chlorothiophen-2-yl)methanol?
A2: For most applications involving moderately polar organic molecules like this one, standard silica gel (SiO₂) is the stationary phase of choice due to its effectiveness and cost-efficiency.[3] However, thiophene derivatives can sometimes interact with the acidic silanol groups on the silica surface, potentially leading to peak tailing or degradation.[1][4] If you observe such issues, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[4]
Q3: How do I choose the initial mobile phase (solvent system) for TLC analysis?
A3: Start with a binary solvent system of a non-polar solvent and a moderately polar solvent. A common and effective starting point is a mixture of a hydrocarbon (like hexanes or heptane) and an ester (like ethyl acetate).[3] You can run several TLC plates simultaneously with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to quickly identify a system that provides good separation between your product and impurities.[1]
Q4: My crude material is not fully soluble in the chosen mobile phase. How should I load it onto the column?
A4: Insoluble crude mixtures should not be loaded directly onto the column in a strong, solubilizing solvent, as this will severely compromise the separation. The preferred method is "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (or Celite®) to this solution, and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5] This powder can then be carefully and evenly applied to the top of the packed column.
B. Troubleshooting Guide: Flash Chromatography
This section addresses specific problems you may encounter during the column chromatography run.
Issue 1: Poor Separation (Overlapping Peaks)
Symptom: TLC analysis of collected fractions shows that the desired compound is co-eluting with one or more impurities.
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Inappropriate Solvent System | The mobile phase polarity is too high, causing all components to travel quickly up the column with little differential partitioning between the mobile and stationary phases.[1] | Decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent like hexanes). Aim for a system where the Rf of your target compound is lower (around 0.2-0.3) on TLC.[2] |
| Column Overloading | Exceeding the column's binding capacity leads to broad, overlapping bands. The stationary phase becomes saturated, and molecules cannot effectively partition.[1] | Reduce the amount of crude material loaded. A general rule is to load 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[1] If a large quantity must be purified, use a wider column. |
| Poor Column Packing | Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper interaction, leading to band broadening and poor separation. | Ensure the column is packed uniformly without air bubbles. The "wet packing" or "slurry" method is generally reliable.[3] Gently tap the column during packing to settle the silica into a homogenous bed. |
Issue 2: The Compound Won't Elute from the Column
Symptom: You have passed a large volume of mobile phase through the column, but TLC analysis shows your compound remains at the top of the column.
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Mobile Phase Polarity is Too Low | The solvent system is not strong enough to displace the polar compound from the highly polar silica gel. The compound has a very strong affinity for the stationary phase. | Gradually increase the polarity of the mobile phase. This is known as a gradient elution.[1] For (3-Chlorothiophen-2-yl)methanol, you might slowly increase the percentage of ethyl acetate or even add a small amount (0.5-2%) of a more polar solvent like methanol.[1] |
| Compound Decomposition on Silica | The acidic nature of silica gel may be causing your compound to decompose or irreversibly adsorb.[4][6] | First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If decomposition is confirmed, switch to a less acidic stationary phase like neutral alumina or use silica gel deactivated with triethylamine (by adding ~0.5% to your mobile phase).[4] |
Issue 3: Peak Tailing
Symptom: The spot for your compound on the TLC plates from the collected fractions is not round but appears as a long streak or "tail."
Scientific Rationale: Tailing is often caused by non-ideal interactions between the analyte and the stationary phase. For a molecule with a hydroxyl group and a heterocyclic ring, this can arise from strong hydrogen bonding or acid-base interactions with active sites (silanol groups) on the silica gel.[7]
Troubleshooting Actions:
-
Add a Polar Modifier: Introduce a small amount of a highly polar solvent, like methanol, to your mobile phase. This can help to block the highly active sites on the silica gel, leading to more symmetrical peaks.
-
Add an Acid/Base Modifier: If the tailing is due to acidic or basic properties of your compound or impurities, adding a trace amount of a modifier can help. For a neutral-to-weakly-acidic alcohol, adding a small amount of acetic acid (e.g., 0.1%) might improve peak shape. Conversely, if basic impurities are the issue, a trace of triethylamine could be beneficial.[7]
-
Check for Overloading: Tailing can also be a symptom of column overloading, so ensure your sample load is appropriate.[8]
C. Experimental Protocols & Visual Workflows
Protocol 1: TLC Method Development
-
Prepare 3-4 different mobile phase compositions (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) in separate, sealed TLC chambers with filter paper to ensure vapor saturation.
-
Dissolve a small amount of your crude (3-Chlorothiophen-2-yl)methanol in a volatile solvent.
-
Using a capillary tube, carefully spot the solution on the baseline of a silica gel TLC plate.
-
Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or p-anisaldehyde stain).
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives your product an Rf between 0.2 and 0.4 and provides the best separation from impurities.[9]
Protocol 2: Flash Column Chromatography Workflow
The following diagram illustrates the logical flow of a standard flash chromatography purification.
Caption: Workflow for Flash Chromatography Purification.
Protocol 3: Post-Chromatography Solvent Removal
-
Combine the pure fractions (as determined by TLC) into a round-bottom flask.
-
Attach the flask to a rotary evaporator.[10]
-
Ensure the condenser is sufficiently cooled and the vacuum is engaged. The reduced pressure lowers the boiling point of the solvents, allowing for gentle evaporation.[10][11]
-
Set the water bath to a moderate temperature (typically 30-40°C). Avoid excessive heat, which could degrade the product.
-
Begin rotation to increase the surface area for evaporation.[12]
-
Once the solvent is removed, you will be left with the purified (3-Chlorothiophen-2-yl)methanol as an oil or solid.
D. Safety & Handling
Working with chlorinated organic compounds and solvents requires strict adherence to safety protocols.
-
Handling: Always handle (3-Chlorothiophen-2-yl)methanol and chlorinated solvents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[13][15]
-
Waste Disposal: All solvent and silica waste is considered hazardous. Dispose of it in appropriately labeled hazardous waste containers according to your institution's environmental health and safety guidelines.[13]
Caption: Decision Tree for Troubleshooting Common Chromatography Issues.
E. References
-
Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Khan, I., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848. [Link]
-
Moravek, Inc. (n.d.). How Is Chromatography Used for Purification?. [Link]
-
Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021). Rotary Evaporation. [Link]
-
Kalstein EU. (n.d.). How can the Rotary Evaporator be used to purify organic compounds?. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rocker.com.tw [rocker.com.tw]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. solventsandpetroleum.com [solventsandpetroleum.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Grignard Reactions with 3-Chlorothiophene-2-carbaldehyde
Welcome to the technical support center for optimizing Grignard reactions involving 3-chlorothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust, self-validating protocols.
Introduction: The Challenge of Chemoselectivity
The Grignard reaction with 3-chlorothiophene-2-carbaldehyde presents a classic chemoselectivity challenge. The substrate contains two electrophilic sites: the highly reactive aldehyde carbonyl carbon and the carbon atom bearing the chloro substituent. A successful reaction requires the Grignard reagent to selectively add to the aldehyde, forming the desired secondary alcohol, without reacting with the aryl chloride. This guide provides the expertise to achieve this outcome consistently.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions you may have before embarking on your experiment.
Q1: Will the Grignard reagent react with the chloro group on the thiophene ring?
A: Generally, the aldehyde group is significantly more reactive towards Grignard reagents than an aryl chloride.[1] The carbon-chlorine bond on an aromatic ring is relatively strong and less prone to nucleophilic attack or oxidative addition with magnesium compared to the highly polarized carbonyl group of the aldehyde.[2] With careful control of reaction conditions, particularly temperature, selective addition to the aldehyde is the expected major pathway.
Q2: What is the best solvent for this reaction?
A: Anhydrous ethers are essential for Grignard reactions.[3][4] Diethyl ether and tetrahydrofuran (THF) are the most common choices. For this specific substrate, THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent. Notably, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative to THF in many cases, offering higher yields and improved chemoselectivity in Grignard additions to carbonyl compounds.[5]
Q3: What are the potential side reactions to be aware of?
A: Beyond the potential for reaction at the chloro group, other side reactions include:
-
Reduction of the aldehyde: If the Grignard reagent possesses β-hydrogens (e.g., n-propylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to a primary alcohol.[6]
-
Enolization: This is not a concern for 3-chlorothiophene-2-carbaldehyde as it lacks α-protons on the aldehyde group.
-
Wurtz-type coupling: This can occur between the Grignard reagent and any unreacted alkyl/aryl halide used in its preparation.
Q4: Do I need to protect the aldehyde group?
A: In most cases, protection should not be necessary due to the higher reactivity of the aldehyde. However, if you are using a particularly reactive Grignard reagent or experiencing significant side reactions, protecting the aldehyde as an acetal is a viable strategy.[7][8] The acetal is stable under the basic conditions of the Grignard reaction and can be easily deprotected with aqueous acid during work-up.[7]
Experimental Protocols
Below are detailed, step-by-step methodologies for performing the Grignard reaction with 3-chlorothiophene-2-carbaldehyde.
Protocol 1: Standard Grignard Addition
This protocol is a reliable starting point for the reaction.
Materials:
-
3-chlorothiophene-2-carbaldehyde
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum or in an oven to remove all traces of moisture. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Reagent Preparation: In the round-bottom flask, dissolve 3-chlorothiophene-2-carbaldehyde (1 equivalent) in anhydrous THF.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.1-1.2 equivalents) dropwise from the dropping funnel over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide will help you diagnose and solve common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture. | - Ensure all glassware is rigorously dried. - Use freshly prepared or titrated Grignard reagent. |
| 2. Poor quality starting materials. | - Check the purity of 3-chlorothiophene-2-carbaldehyde. | |
| Formation of Byproducts | 1. Reaction with the chloro group. | - Lower the reaction temperature (e.g., -20 °C or -78 °C). - Use a less reactive Grignard reagent if possible. |
| 2. Reduction of the aldehyde. | - Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). | |
| 3. Wurtz coupling products. | - Ensure slow addition of the alkyl/aryl halide during Grignard reagent preparation. | |
| Complex Product Mixture | 1. Multiple side reactions occurring. | - Consider protecting the aldehyde as an acetal. |
| 2. Impure Grignard reagent. | - Prepare the Grignard reagent carefully and filter it from excess magnesium if necessary. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical approach to troubleshooting your Grignard reaction.
Caption: Troubleshooting workflow for the Grignard reaction.
Summary of Key Reaction Parameters
The choice of Grignard reagent and reaction conditions can significantly impact the outcome. The following table summarizes key parameters.
| Grignard Reagent | Typical Solvent | Recommended Temperature | Expected Product | Potential Side Reactions |
| Methylmagnesium bromide | THF or Diethyl Ether | 0 °C to RT | 1-(3-chlorothiophen-2-yl)ethanol | Minimal |
| Phenylmagnesium bromide | THF | 0 °C to RT | (3-chlorothiophen-2-yl)(phenyl)methanol | Minimal |
| Ethylmagnesium bromide | THF | -20 °C to 0 °C | 1-(3-chlorothiophen-2-yl)propan-1-ol | Aldehyde reduction |
| Isopropylmagnesium chloride | THF | -78 °C to -20 °C | 1-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol | Aldehyde reduction |
Mechanistic Considerations
The reaction proceeds via nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[9][10] This forms a magnesium alkoxide intermediate, which is then protonated during the aqueous work-up to yield the secondary alcohol.[9][11][12]
Reaction Pathway Diagram
Caption: General mechanism of Grignard addition to an aldehyde.
References
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Retrieved from [Link]
-
SAGE Publications Inc. (2025, August 7). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate. Retrieved from [Link]
-
Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology. Retrieved from [Link]
-
YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Byproducts in the Reduction of 3-Chlorothiophene-2-Carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the selective reduction of 3-chlorothiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation in this critical transformation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.
The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid group to a primary alcohol, (3-chlorothiophen-2-yl)methanol, without affecting the chloro-substituent. The C-Cl bond on the electron-rich thiophene ring is susceptible to reduction (hydrodechlorination), which is the most common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the principal byproduct concern when reducing 3-chlorothiophene-2-carboxylic acid?
The main issue is hydrodechlorination, the reductive cleavage of the carbon-chlorine bond.[1] This side reaction yields thiophene-2-carboxylic acid (if the C-Cl bond is cleaved before carboxylic acid reduction) or, more commonly, thiophen-2-ylmethanol as the final byproduct. This occurs because many powerful reducing agents are not selective enough to differentiate between the carboxylic acid and the aryl chloride.
Q2: Which class of reducing agents is most suitable for this selective transformation?
Borane-based reagents, such as borane tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂), are the preferred choice.[2][3] Borane exhibits remarkable chemoselectivity for carboxylic acids, reducing them rapidly even in the presence of more sensitive functional groups like aryl halides and esters.[2][4] The mechanism involves the formation of a triacyloxyborane intermediate, which is then reduced.[4][5]
Q3: Can I use a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄)?
It is strongly discouraged. LiAlH₄ is a highly reactive, non-selective reducing agent that will readily reduce both the carboxylic acid and the aryl chloride, leading to significant amounts of the dechlorinated byproduct.[3][6][7] While it is effective for reducing carboxylic acids in general, its lack of chemoselectivity makes it unsuitable for this specific substrate.[6]
Q4: How can I effectively monitor the reaction progress and byproduct formation?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of the starting material and the appearance of products. The starting acid and the product alcohol will have different polarities and thus different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts like the dechlorinated alcohol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for monitoring the disappearance of the starting acid and the appearance of the product and any non-volatile byproducts.
-
¹H NMR Spectroscopy: Analysis of crude reaction aliquots can provide a clear ratio of the desired product to the dechlorinated byproduct by comparing the integration of characteristic aromatic proton signals.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: My final product is contaminated with a significant amount of dechlorinated alcohol (thiophen-2-ylmethanol).
-
Likely Cause: The reducing agent you used lacks the necessary chemoselectivity for this substrate. This is a common outcome with strong, indiscriminate hydrides like LiAlH₄. It can also occur with other methods if the reaction temperature is too high, providing enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Recommended Solution:
-
Change Reducing Agent: Immediately switch to a borane-based reagent (BH₃·THF is recommended). Borane's unique mechanism favors the carboxylic acid group, leaving the aryl chloride intact.[2][8]
-
Control Temperature: Perform the reaction at a reduced temperature. For BH₃·THF, the addition should be done at 0 °C, followed by slowly warming to room temperature. This minimizes potential side reactions.[3]
-
Problem 2: The reaction is very slow or shows no conversion of the starting material.
-
Likely Cause:
-
Inactive Reagent: You may be using a reagent that is too mild, such as sodium borohydride (NaBH₄) alone, which is generally ineffective for reducing carboxylic acids.[6]
-
Degraded Reagent: Borane solutions can degrade upon exposure to atmospheric moisture. LiAlH₄ is also highly sensitive to moisture.
-
-
Recommended Solution:
-
Use an Appropriate Reagent: Ensure you are using a reagent potent enough for carboxylic acids, like BH₃·THF.
-
Use Fresh Reagents: Use a freshly opened bottle of the reducing agent or a solution that has been properly stored and recently titrated to confirm its molarity.
-
Consider Activation: If borane is unavailable, you can use a two-step method where the carboxylic acid is first activated as a mixed anhydride (e.g., using ethyl chloroformate) and then reduced with the milder NaBH₄.[9] This approach often preserves the aryl halide bond.
-
Problem 3: The reaction is messy, yielding a complex mixture of unidentifiable products.
-
Likely Cause: This often points to issues with the reaction setup or reagent quality. The presence of water can hydrolyze reagents and intermediates, leading to side reactions. Excessively high temperatures can cause thermal decomposition.[10]
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Strict Temperature Control: Use an ice bath or a cryostat for precise temperature management during reagent addition and reaction.
-
Purify Starting Material: Ensure your starting 3-chlorothiophene-2-carboxylic acid is pure, as impurities can sometimes catalyze decomposition pathways.
-
Data & Reagent Selection
The choice of reducing agent is the single most critical factor for success. The table below summarizes the expected outcomes for common reagents.
| Reducing Agent | Typical Conditions | Expected Yield of (3-chlorothiophen-2-yl)methanol | Expected Dechlorination Byproduct | Key Considerations |
| BH₃·THF | THF, 0 °C to RT | >90% | <5% | Highly Recommended. Excellent chemoselectivity.[2] Handle under inert gas. |
| LiAlH₄ | THF or Et₂O, 0 °C to RT | <20% | >70% | Not Recommended. Highly reactive and unselective; causes significant dechlorination.[6] |
| NaBH₄ + Activation | Two steps (e.g., mixed anhydride formation), THF, 0 °C | 70-85% | <10% | Good alternative if borane is not available. Requires an extra activation step.[9] |
| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Ru, Rh), high T/P | Variable | High risk | Generally not ideal for lab scale; harsh conditions often lead to dechlorination.[11][12][13] |
Experimental Protocols
Protocol 1: Chemoselective Reduction with Borane-THF (BH₃·THF)
This is the most reliable method for achieving a high yield of the desired product with minimal byproducts.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 3-chlorothiophene-2-carboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Dissolve the acid in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add BH₃·THF solution (1 M in THF, approx. 1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The reaction is often accompanied by gas evolution (H₂).[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases. This destroys excess borane.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain pure (3-chlorothiophen-2-yl)methanol.
Visual Guides: Workflows and Mechanisms
Troubleshooting Workflow
The following diagram provides a logical decision tree for addressing common experimental issues.
Caption: Troubleshooting decision tree for the reduction of 3-chlorothiophene-2-carboxylic acid.
Reaction Pathways: Selectivity is Key
This diagram illustrates the desired chemoselective pathway versus the undesired non-selective pathway.
Caption: Desired vs. undesired reduction pathways.
References
- Vertex AI Search, "Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Public
- Vertex AI Search, "Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride - UQ eSpace",
- Vertex AI Search, "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride",
- Vertex AI Search, "Facile, green, and functional group-tolerant reductions of carboxylic acids…in w
- Vertex AI Search, "Reduction of Carboxylic Acids and Their Derivatives to Aldehydes - ResearchG
- Vertex AI Search, "Dehalogen
- Vertex AI Search, "6.5: Reactions of Carboxylic Acids - An Overview - Chemistry LibreTexts",
- Vertex AI Search, "Glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone to 2',4'-dichloroacetophenone - PubMed",
- Vertex AI Search, "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane C
- Vertex AI Search, "Role of reduced flavin in dehalogen
- Vertex AI Search, "Reduction of Carboxylic Acids and Their Deriv
- Vertex AI Search, "Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog - Ch.imperial",
- Vertex AI Search, "Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - The Royal Society of Chemistry",
- Vertex AI Search, "Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid deriv
- Vertex AI Search, "Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communic
- Vertex AI Search, "Dehalogenation – Knowledge and References - Taylor & Francis",
- Vertex AI Search, "Acid to Alcohol - Common Conditions",
- Vertex AI Search, "Reductions of Carboxylic Acid Deriv
- Vertex AI Search, "Table 2 Control of Dehalogenation in the Coupling of Halothiophenes - ResearchG
- Vertex AI Search, "Carboxylic Acids to Alcohols, Part 2: Hydrogen
- Vertex AI Search, "18.
- Vertex AI Search, "5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 - Sigma-Aldrich",
- Vertex AI Search, "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals",
- Vertex AI Search, "Reduction of Carboxylic Acids - Chemistry Steps",
- Vertex AI Search, "3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3 - Sigma-Aldrich",
- Vertex AI Search, "Carboxylic acid - Reduction, Reactivity, Synthesis - Britannica",
- Vertex AI Search, "How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?
- Vertex AI Search, "Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC - NIH",
- Vertex AI Search, "3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 - Sigma-Aldrich",
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 9. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pure.tue.nl [pure.tue.nl]
- 13. youtube.com [youtube.com]
stability of (3-Chlorothiophen-2-yl)methanol under acidic or basic conditions
Introduction
(3-Chlorothiophen-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in multi-step syntheses necessitates a thorough understanding of its chemical stability. Degradation of this intermediate can lead to reduced yields, complex impurity profiles, and compromised final product quality. This guide provides an in-depth analysis of the stability of (3-Chlorothiophen-2-yl)methanol under acidic and basic conditions, offering troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of (3-Chlorothiophen-2-yl)methanol? (3-Chlorothiophen-2-yl)methanol is a relatively stable crystalline solid under standard storage conditions (cool, dry, dark). However, in solution, its stability is highly dependent on the pH. It exhibits significant sensitivity to strong acidic conditions, while showing greater stability in neutral to moderately basic environments.
Q2: Which is more detrimental to the stability: acidic or basic conditions? Strongly acidic conditions are significantly more detrimental. The thiophene ring, although aromatic, is electron-rich and susceptible to protonation by strong acids.[1] This can initiate a cascade of irreversible reactions, primarily polymerization, leading to the formation of insoluble, often colored, materials.[2]
Q3: What are the primary degradation pathways under acidic conditions? The main degradation pathway is acid-catalyzed polymerization. Protonation of the thiophene ring makes it a potent electrophile, which can then attack the ring of a neutral molecule. Additionally, the hydroxymethyl group can be protonated, forming a good leaving group (water) and generating a resonance-stabilized carbocation. This cation can then be attacked by another molecule of the alcohol to form a bis(3-chloro-2-thienylmethyl) ether dimer or participate in polymerization.
Q4: What degradation is expected under basic conditions? The compound is considerably more stable in basic media. The primary interaction with a base is the deprotonation of the weakly acidic hydroxyl group to form the corresponding alkoxide. This species is generally stable and does not typically trigger further degradation of the thiophene ring under standard laboratory conditions (e.g., aqueous NaOH, organic bases like triethylamine). Harsh conditions, such as high temperatures with very strong bases, would be required to induce other reactions like nucleophilic substitution of the chlorine atom.
Q5: What analytical techniques are best for monitoring the stability of this compound? Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative analysis of purity and degradation.[3] It allows for the separation of the parent compound from its impurities and degradation products. For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of isolated degradants.[5][6]
Troubleshooting Guide: Experimental Observations
Q: My reaction mixture containing (3-Chlorothiophen-2-yl)methanol turned into a dark, insoluble sludge after adding a strong protic acid (e.g., conc. H₂SO₄ or HCl). What happened? A: You have likely induced acid-catalyzed polymerization. The thiophene ring's high electron density makes it susceptible to protonation, which activates it towards electrophilic attack on other thiophene molecules.[2] This chain reaction results in the formation of poly-thiophene oligomers or polymers, which are typically insoluble and highly colored.
-
Causality: The π-electrons of the thiophene ring act as a Lewis base, reacting with the strong acid.
-
Preventative Measures:
-
Avoid the use of strong, non-nucleophilic acids.
-
If an acid is necessary, opt for a milder acid (e.g., acetic acid) or a Lewis acid that coordinates differently.
-
Maintain low temperatures (-20 °C to 0 °C) during the addition of acid to control the reaction rate.
-
Use a dilute solution to reduce the probability of intermolecular reactions.
-
Q: After an aqueous acidic workup, my HPLC shows a new, later-eluting peak with a mass corresponding to a dimer. What is this impurity? A: This is likely the bis(3-chloro-2-thienylmethyl) ether. The acidic conditions can protonate the hydroxyl group of (3-Chlorothiophen-2-yl)methanol, which then leaves as a water molecule. This generates a stabilized carbocation that is rapidly trapped by the hydroxyl group of another molecule of the starting material.
-
Causality: The formation of a resonance-stabilized "benzylic-like" carbocation is the key intermediate.
-
Troubleshooting Steps:
-
Neutralize the reaction mixture promptly with a mild base (e.g., saturated sodium bicarbonate solution) after the reaction is complete.
-
Minimize the time the compound spends in an acidic aqueous environment.
-
Keep the temperature low during the workup and extraction process.
-
Q: I ran a reaction using a strong base like NaOH and now my product recovery is low, though I don't see significant impurities on the HPLC. What could be the issue? A: While the molecule is generally stable in base, the resulting sodium alkoxide of (3-Chlorothiophen-2-yl)methanol may have significantly different solubility properties than the neutral alcohol. It might be retained in the aqueous layer during an organic extraction.
-
Causality: The deprotonated alcohol is an ionic salt, which is typically more soluble in water than in common organic solvents like ethyl acetate or dichloromethane.
-
Troubleshooting Steps:
-
After the reaction, carefully neutralize the aqueous layer to a pH of ~7 with a mild acid (e.g., 1 M HCl or ammonium chloride solution) before extraction. This will protonate the alkoxide back to the neutral alcohol.
-
Confirm the pH of the aqueous phase with pH paper after neutralization.
-
If the product is still not extracting well, use a more polar solvent like tetrahydrofuran (THF) or saturate the aqueous layer with NaCl (salting out) to decrease the alcohol's aqueous solubility.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for evaluating the stability of (3-Chlorothiophen-2-yl)methanol under various stress conditions, as mandated by ICH guidelines for drug development.
Objective: To identify potential degradation products and determine the intrinsic stability of (3-Chlorothiophen-2-yl)methanol.
1. Materials & Reagents:
-
(3-Chlorothiophen-2-yl)methanol (purity >98%)
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol and Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter and HPLC system with UV detector
2. Preparation of Stock Solution:
-
Accurately weigh 50 mg of (3-Chlorothiophen-2-yl)methanol and dissolve it in 50 mL of methanol to prepare a 1.0 mg/mL stock solution.
3. Stress Conditions:
-
For each condition, transfer 5 mL of the stock solution into a labeled flask.
-
Acid Hydrolysis: Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep one sample at room temperature (25 °C) and another in a water bath at 60 °C.
-
Base Hydrolysis: Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep one sample at 25 °C and another at 60 °C.
-
Oxidative Degradation: Add 5 mL of 6% H₂O₂. Keep the sample at 25 °C.
-
Thermal Degradation: Keep one flask of the stock solution (in methanol) at 60 °C.
-
Control Sample: Keep one flask of the stock solution at 4 °C, protected from light.
4. Sampling and Analysis:
-
Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC using the parameters outlined in the table below.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
5. Data Evaluation:
-
Calculate the percentage of degradation using the peak area of the parent compound relative to the control sample at t=0.
-
% Degradation = [(Area_t0 - Area_tx) / Area_t0] * 100
-
Analyze the chromatograms for new peaks, noting their retention times and peak areas to determine the impurity profile.
Table 2: Representative Stability Data (Hypothetical)
| Condition | Time (h) | % Degradation | Major Degradant RRT | Observations |
| 0.1 M HCl, 60 °C | 4 | 85% | 1.85 | Solution turned brown, precipitate formed |
| 0.1 M NaOH, 60 °C | 24 | < 2% | - | Clear, colorless solution |
| 3% H₂O₂, 25 °C | 24 | ~5% | 0.88, 1.12 | Clear, colorless solution |
| Methanol, 60 °C | 24 | < 1% | - | Clear, colorless solution |
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
-
Angelici, R. J., et al. (1997). Protonation and Polymerization of Thiophene by the Superacid System HCl/TiCl4. Organometallics, 9(3). Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding sulphones. Available at: [Link]
-
El-Yazbi, A. F., & Youssef, R. M. (2015). Eco-friendly HPTLC method for assay of Eszopiclone in pharmaceutical preparation: Investigation of its water-induced degradation kinetics. Analytical Methods, 7(18). Available at: [Link]
-
International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[7]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]
-
El-Kousy, N. M., et al. (2014). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 10, S2036-S2042. Available at: [Link]
-
Abdel-Moety, E. M., et al. (2002). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 263-273. Available at: [Link]
-
Hossain, M. A., et al. (2022). Validated Stability Indicating HPLC Method for Simultaneous Quantification of Trithioparamethoxy Phenylpropene and Chlorpheniramine Maleate in Tablet Forms. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.
-
AOCS. (n.d.). Saponification Value, Modified Method Using Methanol. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of (3-Chlorothiophen-2-yl)methanol
Welcome to the dedicated technical support center for (3-Chlorothiophen-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is (3-Chlorothiophen-2-yl)methanol, and why is its stability a concern?
(3-Chlorothiophen-2-yl)methanol is a heterocyclic organic compound featuring a thiophene ring substituted with a chloro group and a hydroxymethyl group. Thiophene derivatives are known for their utility as building blocks in pharmaceuticals and agrochemicals[1]. However, the combination of a halogenated thiophene and a primary alcohol functional group renders the molecule susceptible to various degradation pathways, including oxidation, acid-catalyzed reactions, polymerization, and photodegradation. Ensuring its purity over time is crucial for reproducible experimental outcomes.
Q2: What are the primary signs of decomposition in my (3-Chlorothiophen-2-yl)methanol sample?
Visual inspection can offer initial clues of degradation. Key indicators include:
-
Color Change: A noticeable shift from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate the formation of chromophoric degradation products.
-
Formation of Precipitate: The appearance of solid material in the liquid may suggest polymerization or the formation of insoluble byproducts.
-
Change in Viscosity: An increase in viscosity can be an indicator of oligomer or polymer formation.
Any visual changes should be followed by analytical verification to confirm decomposition.
Q3: What are the ideal storage conditions for (3-Chlorothiophen-2-yl)methanol?
To minimize degradation, (3-Chlorothiophen-2-yl)methanol should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermally induced degradation and potential polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thiophene ring and the alcohol functionality. |
| Light | Amber glass vial or in the dark | Protects the compound from photolytic degradation, such as dehalogenation or ring-opening reactions.[2] |
| Moisture | Tightly sealed container | Minimizes contact with atmospheric moisture, which can participate in hydrolytic or acid-catalyzed reactions. |
Troubleshooting Guide: Investigating and Preventing Decomposition
This section provides a systematic approach to troubleshooting common stability issues with (3-Chlorothiophen-2-yl)methanol.
Problem 1: Sample has developed a dark color.
Possible Cause: This is a strong indicator of oxidative degradation or polymerization. The thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts[3]. Additionally, oxidative coupling can initiate polymerization[4].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a discolored sample.
In-Depth Explanation: The thiophene ring is an electron-rich heterocycle, making it susceptible to oxidation[3]. The presence of oxygen can lead to the formation of thiophene S-oxides or other oxidized species, which are often colored. Furthermore, oxidative polymerization of thiophenes is a well-documented process, often catalyzed by trace metals or light, leading to conjugated polymers that are typically deeply colored[2][5][6][7]. By ensuring an inert atmosphere and protection from light, you significantly reduce the driving force for these degradation pathways.
Problem 2: Formation of a solid precipitate or increased viscosity.
Possible Cause: This is a classic sign of polymerization. Thiophene derivatives can undergo polymerization through several mechanisms, including oxidative coupling and acid-catalyzed processes[5][8]. The hydroxymethyl group can also participate in side reactions that may lead to oligomerization.
Troubleshooting Workflow:
Caption: Troubleshooting for precipitate or viscosity changes.
In-Depth Explanation: Acid-catalyzed dehydration of the alcohol functional group can lead to the formation of a reactive intermediate that can initiate polymerization[9][10][11][12][13]. The resulting carbocation can attack another thiophene ring in an electrophilic substitution reaction, leading to chain growth. Similarly, strong bases could deprotonate the alcohol, and the resulting alkoxide could potentially initiate other reaction pathways. Oxidative polymerization is also a significant concern, where radical cations of the thiophene ring are formed and then couple to form polymers[2][4]. Storing the compound at reduced temperatures and in a neutral, inert environment is the most effective preventative measure.
Problem 3: Analytical results (HPLC/GC-MS) show new, unexpected peaks.
Possible Cause: The appearance of new peaks indicates the formation of degradation products. The identity of these products can provide insight into the specific degradation pathway at play.
Common Degradation Products and Their Identification:
| Degradation Product | Likely Cause | Suggested Analytical Method |
| (3-Chlorothiophen-2-yl)carbaldehyde | Oxidation of the primary alcohol | HPLC-UV, GC-MS[14][15] |
| Dimeric/Oligomeric Species | Polymerization (Oxidative or Acid-Catalyzed) | HPLC, GC-MS, NMR[16] |
| Dehalogenated products | Photodegradation | GC-MS |
| Ether-linked dimers | Acid-catalyzed dehydration and etherification | HPLC-MS, NMR |
Experimental Protocols for Degradation Monitoring:
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment [17][18][19]
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating thiophene derivatives from their more polar or less polar degradation products[20][21]. A typical gradient might be:
-
0-15 min: 30% to 90% Acetonitrile
-
15-20 min: Hold at 90% Acetonitrile
-
20-25 min: 90% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradants [3][15][22]
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [16][23][24][25]
-
¹H and ¹³C NMR can be used to identify degradation products by comparing the spectra of a stored sample to that of a fresh, pure sample. Look for the appearance of new signals or changes in the integration of existing signals. For example, the oxidation of the alcohol to an aldehyde would result in the disappearance of the alcohol proton and the methylene protons next to the oxygen, and the appearance of a new aldehyde proton signal downfield (around 9-10 ppm).
References
-
GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
The Catalytic Oxidative Polymerization of 3-Hexylthiophene by Oxidation of Fe2+ to Fe 3+. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Catalytic oxidative polymerization of thiophene derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]
-
The acid-catalyzed dehydration we learned in this chapter is reve... (n.d.). Pearson+. Retrieved January 21, 2026, from [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (n.d.). SCIRP. Retrieved January 21, 2026, from [Link]
-
Investigation Of The Oxidative Coupling Polymerization Of 3-Alkylthiophenes With Iron(III) Chloride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chain-Growth Polymerization of 2‑Chlorothiophenes Promoted by Lewis Acids. (2016). Figshare. Retrieved January 21, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Retrieved January 21, 2026, from [Link]
-
(3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hydration (video). (n.d.). Khan Academy. Retrieved January 21, 2026, from [Link]
-
14.4: Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Acid Catalyzed Dehydration of Alcohols to get Alkenes. (2019). YouTube. Retrieved January 21, 2026, from [Link]
-
-
The base-catalysed decomposition of mononitrochalcones in aqueous alcohol. (1957). Journal of the Chemical Society (Resumed). Retrieved January 21, 2026, from [Link]
-
-
(3-METHYLTHIOPHEN-2-YL)(THIOPHEN-3-YL)METHANOL. (n.d.). Rieke Metals. Retrieved January 21, 2026, from [Link]
-
Dehydration of Alcohols | Acid-Catalyzed Elimination to Form Alkenes. (2021). YouTube. Retrieved January 21, 2026, from [Link]
-
Unexpected rearrangement during the gas-phase dehalogenation approach to benzodithiophenes. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep in Pearson+ [pearson.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. mdpi.com [mdpi.com]
- 22. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. chem.washington.edu [chem.washington.edu]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting low yields in reactions involving (3-Chlorothiophen-2-yl)methanol
Technical Support Center: (3-Chlorothiophen-2-yl)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for reactions involving (3-Chlorothiophen-2-yl)methanol. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, this substituted thiophene alcohol presents unique challenges. Low yields can often be traced to the inherent reactivity and stability of the thiophene ring system. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights to diagnose and resolve common issues encountered during its use. We will move beyond simple procedural lists to explore the underlying chemical principles governing your reaction's success.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows low or no conversion of (3-Chlorothiophen-2-yl)methanol. What are the most likely causes?
This is a common issue that typically points to one of three areas: the integrity of your starting material, the reaction environment, or the catalytic system. Thiophene alcohols, particularly those with electron-withdrawing groups like chlorine, can be less stable than their benzylic counterparts.[1]
Core Areas to Investigate:
-
Starting Material Purity & Stability: (3-Chlorothiophen-2-yl)methanol can degrade upon prolonged storage, especially if exposed to air, light, or acidic/basic contaminants. Oxidation to the corresponding aldehyde or dimerization are known side reactions in similar systems.[1][2] Impurities in starting materials are a frequent cause of low conversion rates.[3]
-
Reaction Environment: The presence of atmospheric oxygen or moisture can be detrimental. Oxygen can lead to oxidative side products, while water can quench organometallic reagents or hydrolyze sensitive intermediates.
-
Catalyst Activity: If your reaction is catalyst-dependent, ensure the catalyst is active and used in the correct quantity. Many catalysts are sensitive to air and moisture.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing the root cause of low conversion.
Caption: A systematic workflow for troubleshooting low conversion.
Detailed Protocol: Purity Verification of (3-Chlorothiophen-2-yl)methanol
This protocol provides a self-validating system to ensure your starting material is not the source of failure.
-
Visual Inspection: The pure compound should be a solid or oil. Any significant discoloration (e.g., deep yellow or brown) may indicate degradation.
-
TLC Analysis:
-
System: Use a 4:1 Hexane:Ethyl Acetate solvent system.
-
Procedure: Spot a small, diluted sample of your starting material on a silica TLC plate.
-
Interpretation: A single, well-defined spot is expected. The presence of streaks or multiple spots indicates impurities. An additional spot at a higher Rf may suggest the aldehyde, while baseline material could indicate polymeric byproducts.
-
-
¹H NMR Spectroscopy:
-
Solvent: CDCl₃.
-
Procedure: Acquire a standard proton NMR spectrum.
-
Interpretation: Look for the characteristic peaks of the product. The methylene protons (-CH₂OH) and the hydroxyl proton (-OH) should be clean singlets or multiplets with the correct integration. The appearance of a new peak around 9.8 ppm is a strong indicator of the corresponding aldehyde impurity.
-
-
GC-MS Analysis:
-
Purpose: To quantify purity and identify volatile impurities.
-
Protocol: A standard GC-MS protocol for volatile compounds should be used.[4]
-
Interpretation: The resulting chromatogram should show a major peak corresponding to the mass of your compound (C₅H₅ClOS, ~148.6 g/mol ).[5] Any significant secondary peaks should be investigated.
-
FAQ 2: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?
Byproduct formation with this substrate often arises from the reactivity of the thiophene ring itself or the lability of the hydroxymethyl group. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, while the sulfur atom can be oxidized.[2][6]
Potential Side Reaction Pathways
Caption: Common side reaction pathways for (3-Chlorothiophen-2-yl)methanol.
Mitigation Strategies
| Side Reaction | Probable Cause | Recommended Mitigation Strategy |
| Oxidation to Aldehyde | Presence of atmospheric O₂; oxidizing reagents. | Perform reactions under a strict inert atmosphere (N₂ or Ar). Degas solvents before use. |
| Dimerization/Polymerization | Strongly acidic conditions; elevated temperatures. | Maintain a neutral or slightly basic pH. Use milder Lewis acids if required. Keep reaction temperatures as low as feasible. Dimer formation is a known issue for related compounds.[1] |
| Ring Metalation/Rearrangement | Use of strong organometallic bases (e.g., BuLi). | The C5 proton of thiophene is acidic. If lithiation is desired elsewhere, use protecting groups or specific directing groups. For other reactions, use non-nucleophilic bases (e.g., NaH, K₂CO₃). |
| Desulfurization/Decomposition | High temperatures, especially with certain transition metals (e.g., Palladium, Raney Nickel). | Raney Nickel is known to cause desulfurization.[7] If using Pd-catalysis, screen different ligands and lower the reaction temperature. C-S bond activation is a known thermal process.[8] |
FAQ 3: My desired product is formed, but I'm losing significant amounts during workup and purification. What can I do?
Product loss during isolation is a frustrating but solvable problem. Thiophene derivatives can exhibit properties that complicate standard procedures.
Key Considerations & Best Practices:
-
Aqueous Workup:
-
Problem: Many functionalized thiophenes have partial water solubility, leading to losses in the aqueous layer.[3]
-
Solution: Minimize the volume of water used. Use saturated brine (NaCl solution) for washes, which decreases the solubility of organic compounds in the aqueous phase through the common-ion effect. Back-extract the aqueous layers 2-3 times with your organic solvent to recover dissolved product.[3]
-
-
Solvent Removal:
-
Problem: Simpler thiophene derivatives can be volatile.[3] Aggressive solvent removal under high vacuum or with excessive heat can lead to significant product loss.
-
Solution: Remove the bulk of the solvent at moderate temperature and pressure. For the final traces, use a high vacuum for a limited time at room temperature or below.
-
-
Column Chromatography:
-
Problem: The polar hydroxymethyl group and the sulfur atom can cause tailing on silica gel. The product might also degrade on acidic silica.
-
Solution:
-
Neutralize Silica: If you suspect degradation, run a "plug" of your crude material through a small pad of silica pre-treated with 1% triethylamine in the eluent. This neutralizes acidic sites.
-
Optimize Solvent System: Use a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with ethyl acetate or ether. This provides better separation and sharper peaks.
-
Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica if standard silica gel proves problematic.
-
-
References
- BenchChem. (2025). Troubleshooting Low Yields in Domino Reactions for Thiophene Synthesis. BenchChem Technical Notes.
- Ibrahim, S. R. M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.
- Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 40-52.
- PubChem. (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol.
- BenchChem. (2025). High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers. BenchChem Technical Notes.
- Hossaini, Z., et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives. Journal of the Iranian Chemical Society.
- Kinloch, J. I., et al. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent.
- Request PDF. (n.d.). Reduction and Desulfurization of Thiophene Compounds.
- Wikipedia. (n.d.). Thiophene.
- PubChem. (4-Chlorothiophen-2-yl)methanol.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04594C [pubs.rsc.org]
identification of impurities in (3-Chlorothiophen-2-yl)methanol by NMR
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the identification of impurities in (3-Chlorothiophen-2-yl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific rationale to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR analysis of (3-Chlorothiophen-2-yl)methanol.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure (3-Chlorothiophen-2-yl)methanol?
A1: The chemical shifts for (3-Chlorothiophen-2-yl)methanol can vary slightly based on the solvent, concentration, and temperature. However, the expected shifts in a common solvent like CDCl₃ are summarized below. The thiophene protons (H-4 and H-5) form an AX spin system, appearing as doublets with a typical coupling constant of approximately 5-6 Hz.
Table 1: Expected NMR Chemical Shifts for (3-Chlorothiophen-2-yl)methanol in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |
| CH₂OH | ~4.80 | s | ~59.5 | CH₂ |
| OH | Variable (typically broad) | s | - | - |
| H-4 | ~6.95 | d | ~125.0 | CH |
| H-5 | ~7.20 | d | ~127.5 | CH |
| C-2 | - | - | ~141.0 | C |
| C-3 | - | - | ~129.0 | C |
Note: These are predicted values based on thiophene substituent effects. Actual experimental values should be confirmed with a reference standard.
Q2: What are the most common types of impurities I might encounter during the synthesis and storage of (3-Chlorothiophen-2-yl)methanol?
A2: Impurities can generally be classified into four main categories:
-
Starting Material Residues: The most common synthesis route involves the reduction of 3-chlorothiophene-2-carbaldehyde. Incomplete reduction will leave this aldehyde in your final product.
-
Reaction Byproducts: Depending on the synthetic route (e.g., Grignard reaction), byproducts such as dimers or products of competing reactions can form.[1][2]
-
Degradation Products: The alcohol moiety is susceptible to oxidation, especially during storage or workup, which can revert it to the starting aldehyde or further oxidize it to 3-chlorothiophene-2-carboxylic acid. Thioethers can also undergo oxidation to sulfoxides or sulfones under harsh conditions.[3]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., diethyl ether, tetrahydrofuran, ethyl acetate, hexanes, dichloromethane) are common impurities and are often visible in ¹H NMR spectra.[4][5][6]
Q3: Which NMR experiments are most useful for identifying and characterizing an unknown impurity?
A3: A multi-technique NMR approach is the most powerful strategy for structural elucidation.[7][8][9]
-
¹H NMR: The first and most crucial experiment. It provides information on the number of different proton environments, their integration (ratio), and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon signals.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is essential for determining the type of each carbon atom. CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent.[10][11]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together spin systems.[12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to, providing definitive ¹H-C assignments.[13][14]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is critical for connecting different fragments of a molecule and identifying quaternary carbons.[15][16]
Troubleshooting Guide: Interpreting Your NMR Spectrum
This guide provides a systematic approach to identifying impurities based on specific spectral observations.
Problem 1: I see an unexpected signal around 9.8 ppm in my ¹H NMR spectrum.
-
Likely Cause: This region is characteristic of an aldehyde proton. The most probable impurity is the unreacted starting material, 3-chlorothiophene-2-carbaldehyde .
-
Troubleshooting Workflow:
-
Check ¹³C Spectrum: Look for a corresponding carbonyl carbon signal in the ¹³C NMR spectrum, typically around 180-185 ppm.
-
Run HMBC: An HMBC experiment should show a correlation between the aldehyde proton (~9.8 ppm) and the thiophene carbons, confirming its position on the ring.
-
Quantify: Use the integration of the aldehyde proton signal relative to a well-resolved signal from your main compound (e.g., the CH₂OH protons) to determine the molar percentage of this impurity.
-
Problem 2: There are unexpected signals in the aromatic region (~7.0-7.5 ppm) that don't match the main compound's doublet pattern.
-
Likely Cause: This could be due to regioisomers formed during synthesis or other aromatic byproducts. For example, if a Grignard reaction was used with 3-chlorothiophene, protonation of the unreacted Grignard reagent could leave residual 3-chlorothiophene .
-
Troubleshooting Workflow:
-
Acquire COSY: A COSY spectrum will help delineate the coupling network of the impurity's aromatic protons.
-
Acquire HSQC/HMBC: Use HSQC to assign the protons to their directly attached carbons.[13] Use HMBC to see long-range correlations, which can help differentiate between isomers.
-
Compare to Reference Data: Search for NMR data of suspected isomers, such as (4-chlorothiophen-2-yl)methanol or (5-chlorothiophen-2-yl)methanol, to see if the shifts match.[17]
-
Problem 3: My ¹³C spectrum shows all the expected peaks, but a DEPT-135 experiment reveals an issue.
-
Scenario A: A peak expected to be a CH₂ (e.g., the CH₂OH at ~59.5 ppm) is absent or positive in the DEPT-135 spectrum.
-
Likely Cause: This suggests the carbon is not a CH₂. It could be a CH group, indicating a byproduct where one of the methylene protons has been substituted.
-
-
Scenario B: A negative peak appears where none is expected.
-
Troubleshooting Workflow:
-
Cross-reference with ¹H NMR: Check the proton spectrum for signals that integrate to 2H and correlate them with the unexpected DEPT signal using an HSQC experiment.
-
Consult Solvent Tables: Compare the ¹H and ¹³C chemical shifts of the unknown signals with established tables of common laboratory solvents.[4][5][19]
-
Problem 4: I see a broad singlet that disappears when I add a drop of D₂O to my NMR tube.
-
Likely Cause: This signal corresponds to an exchangeable proton, such as an alcohol (-OH) or a carboxylic acid (-COOH). While your main compound has an -OH group, a second, sharp -OH signal could indicate an alcohol impurity. A very broad signal downfield (>10 ppm) suggests a carboxylic acid impurity.
-
Troubleshooting Workflow:
-
Identify the Impurity: If the disappearing signal is not from your main compound, it confirms an impurity with a labile proton. The most likely candidate is 3-chlorothiophene-2-carboxylic acid , an oxidation byproduct.
-
Confirm with ¹³C NMR: Look for the characteristic carboxylic acid carbon signal around 165-175 ppm.
-
Visual Workflow for Impurity Identification
The following diagrams illustrate a systematic approach to identifying unknown signals in your NMR spectra.
Caption: General workflow for NMR-based impurity identification.
Key Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons
This protocol is used to definitively identify signals from -OH, -NH, or -COOH protons.
-
Acquire Standard ¹H NMR: Dissolve ~5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of all broad, singlet peaks.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire ¹H NMR: Acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Signals from exchangeable protons will either disappear completely or significantly decrease in intensity. A new, broad peak corresponding to HOD will likely appear (around 4.8 ppm in CDCl₃).
Protocol 2: Interpreting 2D NMR for Structure Elucidation
A combined analysis of COSY, HSQC, and HMBC spectra is the cornerstone of structural characterization for unknown impurities.[20]
-
Analyze the COSY Spectrum:
-
Look for off-diagonal cross-peaks. A cross-peak between two protons (Hₐ and Hₑ) indicates they are spin-coupled.
-
Trace the connectivity paths to build molecular fragments (e.g., connect H-4 to H-5 on the thiophene ring).
-
-
Analyze the HSQC Spectrum:
-
Each cross-peak links a proton signal (F2 axis) to its directly attached carbon (F1 axis).
-
Use this to definitively assign the carbons for each protonated position of the impurity.
-
-
Analyze the HMBC Spectrum:
-
Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are typically 2 or 3 bonds away.
-
This is the key to connecting fragments. For example, look for a correlation from the CH₂OH protons to the C-2 and C-3 carbons of the thiophene ring.
-
HMBC is also crucial for identifying the position of quaternary carbons (which have no attached protons and thus no signal in the HSQC). Look for correlations to a quaternary carbon from nearby protons.
-
Caption: Decision tree for troubleshooting unexpected NMR signals.
References
-
Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]
-
Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944–1951. [Link]
-
Chatterjee, S., & Gierlinger, N. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
Singh, A., & Kumar, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Couture, A., et al. (2007). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Link]
-
Kim, H., et al. (2023). DeepSAT: Learning Molecular Structures from Nuclear Magnetic Resonance Data. Journal of Cheminformatics, 15(1), 72. [Link]
-
ResearchGate. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[15]Rotaxane and (b) polythiophene polyrotaxane. [Link]
-
Legrand, F. X., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. The AAPS Journal, 17(6), 1437–1443. [Link]
-
ResearchGate. (1978). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... [Link]
-
Alfa Chemistry. (2024). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
Van der Veken, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Liu, D. Q., & Kord, A. S. (2005). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 595-606. [Link]
-
Al-Saeed, F. A., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 28(1), 6. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(9), 2313-2314. [Link]
-
ResearchGate. (2005). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
de Miranda, A. S., et al. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 38(2), 287-292. [Link]
-
PubChemLite. (n.d.). (4-chlorothiophen-2-yl)methanol (C5H5ClOS). [Link]
-
Li, Y., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3352. [Link]
-
ResearchGate. (2014). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. [Link]
-
Li, Y., et al. (2023). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 12(18), 3418. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Pharmaceutical impurity identification: a case study using a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. DeepSAT: Learning Molecular Structures from Nuclear Magnetic Resonance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. omicsonline.org [omicsonline.org]
- 17. PubChemLite - (4-chlorothiophen-2-yl)methanol (C5H5ClOS) [pubchemlite.lcsb.uni.lu]
- 18. sites.wp.odu.edu [sites.wp.odu.edu]
- 19. kgroup.du.edu [kgroup.du.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for (3-Chlorothiophen-2-yl)methanol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Chlorothiophen-2-yl)methanol. This resource provides in-depth, field-tested answers and protocols to navigate the specific challenges encountered during the workup and purification of reactions involving this versatile thiophene derivative. Our focus is on providing not just steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of (3-Chlorothiophen-2-yl)methanol that I must consider for an effective workup strategy?
A1: Understanding the molecule's properties is the foundation of a successful workup. (3-Chlorothiophen-2-yl)methanol possesses a unique combination of functional groups that dictate its behavior in a biphasic system.
-
Polarity: The primary alcohol (-CH₂OH) group makes the molecule significantly polar and capable of hydrogen bonding. This results in moderate solubility in polar organic solvents and slight solubility in water. This is a critical factor, as excessive use of aqueous washes could lead to product loss.[1]
-
Aromaticity & Stability: The thiophene ring is aromatic, lending the molecule a degree of stability. However, thiophenes can be susceptible to degradation under strongly acidic or oxidizing conditions.[2] The chloro-substituent is generally stable but can participate in side reactions under certain nucleophilic or coupling conditions.
-
Potential for Impurities: Thiophene-based compounds can sometimes produce colored impurities.[2] Additionally, the starting material itself may contain residual reagents from its synthesis. Common organic impurities might include other thiophene derivatives, while inorganic salts are typical byproducts from many reaction types.
Here is a summary of its key properties:
| Property | Value | Significance for Workup |
| Molecular Formula | C₅H₅ClOS | Helps in calculating molar equivalents and theoretical yield. |
| Molecular Weight | 148.61 g/mol [3] | Essential for all stoichiometric calculations. |
| Appearance | Typically a solid or oil | Physical state determines handling procedures (e.g., dissolving vs. direct extraction). |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate; sparingly soluble in water.[4] | Guides the choice of extraction solvent and highlights the risk of product loss to the aqueous phase. |
| Stability | Generally stable, but sensitive to strong oxidizing agents and potentially strong acids.[5] | Dictates the types of quenching and washing reagents that can be safely used. |
Q2: I need a general, robust workup procedure for a reaction involving (3-Chlorothiophen-2-yl)methanol. Can you provide a step-by-step protocol?
A2: Certainly. This protocol is designed as a starting point and can be adapted based on the specific reagents used in your reaction. The core principle is to separate your target molecule from water-soluble byproducts and unreacted reagents.
-
Reaction Quenching (If Applicable):
-
Cool the reaction mixture to 0 °C using an ice bath. This mitigates potential exotherms during quenching.
-
Slowly add a quenching solution. For most applications, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a mildly acidic and effective choice. If your reaction is acid-sensitive, use water or a saturated sodium bicarbonate (NaHCO₃) solution with caution to avoid vigorous gas evolution.[6]
-
-
Solvent Dilution & Phase Separation:
-
Dilute the quenched reaction mixture with an appropriate organic solvent for extraction. Ethyl acetate is an excellent first choice due to its polarity, which aids in extracting the polar product, and its immiscibility with water.[7] Dichloromethane can also be used.
-
Transfer the mixture to a separatory funnel. Ensure you have two clear liquid phases. If your reaction was run in a water-miscible solvent like THF or acetonitrile, you may need to add a significant amount of water and/or brine to force phase separation.[8]
-
-
Aqueous Washes:
-
Water Wash: Perform an initial wash with deionized water (1 x volume of the organic layer). This removes the bulk of water-soluble impurities like DMF or DMSO.[8]
-
Brine Wash: Follow with a wash using saturated aqueous sodium chloride (brine) (1 x volume of the organic layer). Brine helps to break up mild emulsions and reduces the solubility of your organic product in the aqueous layer, driving it into the organic phase.
-
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that the water has been absorbed.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Isolation of Crude Product:
-
Filter the organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purity Assessment:
-
At this stage, it is crucial to assess the purity of your crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding to purification.[9]
-
Below is a workflow diagram illustrating this general procedure.
Caption: General workflow for the aqueous workup of reactions containing (3-Chlorothiophen-2-yl)methanol.
Q3: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I break it?
A3: Emulsion formation is a common and frustrating problem, often caused by fine particulate matter, gooey precipitates, or surfactants at the aqueous-organic interface.[6] Here is a sequence of troubleshooting steps to resolve it:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own with time.
-
Add Brine: Introduce a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer can help to coalesce the dispersed droplets. Gently swirl the funnel; do not shake vigorously.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking. A slow, twisting motion can encourage the layers to separate without re-forming the emulsion.
-
Filtration: If a solid precipitate is causing the emulsion, attempt to filter the entire mixture through a pad of Celite® or glass wool. This can remove the solid matter that is stabilizing the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion. For an ethyl acetate extraction, adding some diethyl ether or toluene can be effective.
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning them can force the separation of the layers.
Q4: After workup, my product is a dark, oily residue. What are the likely impurities and how can I purify it?
A4: Dark colors, particularly brown or black, in thiophene chemistry often point towards small amounts of polymeric or oxidized byproducts.[2] Your primary purification method will likely be column chromatography.
-
Likely Impurities:
-
Polymeric Materials: Thiophene rings can sometimes polymerize under certain conditions, leading to intractable, colored materials.
-
Oxidized Species: The sulfur atom in the thiophene ring can be oxidized.
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion.
-
High-Boiling Point Solvents: Residual solvents like DMF or DMSO can be difficult to remove on a rotary evaporator and may require specific workup steps to eliminate.[8]
-
-
Adsorbent and Solvent System Selection:
-
Adsorbent: Silica gel is the standard choice for compounds of this polarity.
-
Solvent System (Eluent): Use TLC to determine an appropriate eluent system. A good starting point for (3-Chlorothiophen-2-yl)methanol is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product on the TLC plate.
-
-
Column Packing:
-
Pack a glass column with silica gel using the "slurry method" with your chosen eluent system to ensure a homogenous and air-free column bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column by applying gentle positive pressure.
-
Collect fractions and monitor the elution of your product using TLC.
-
Combine the fractions that contain the pure product.
-
-
Final Isolation:
-
Concentrate the combined pure fractions under reduced pressure to obtain your purified (3-Chlorothiophen-2-yl)methanol.
-
Q5: I have a low recovery of my product after workup. What are the potential reasons?
A5: Low recovery can stem from several issues during the workup process. Here’s a checklist to diagnose the problem:
-
Product is in the Aqueous Layer: The alcohol functional group imparts some water solubility. If you performed multiple aqueous washes, you may have lost a significant amount of product.
-
Solution: Before discarding the aqueous layers, back-extract them one or two times with fresh organic solvent (e.g., ethyl acetate) and combine these extracts with your main organic layer.[1]
-
-
Incomplete Extraction: Was the organic solvent polar enough? If your product is highly polar, a solvent like hexane might be insufficient. Ethyl acetate is generally a good choice.
-
Product Volatility: While not extremely volatile, some loss can occur if excessive heat is used on the rotary evaporator.
-
Solution: Use a moderate bath temperature (30-40 °C) and monitor the evaporation carefully.
-
-
Product Instability: Your compound might be degrading upon exposure to acidic or basic conditions during the wash.
-
Solution: Test the stability of your compound by spotting a TLC plate, exposing it to a drop of the acidic/basic solution you plan to use, and observing if the original spot changes or new spots appear after a few minutes.[1]
-
Q6: Can I use an acidic or basic wash during the workup? How stable is (3-Chlorothiophen-2-yl)methanol?
A6: This is an excellent question, as the stability of your molecule is paramount.
-
Basic Wash (e.g., NaHCO₃, Na₂CO₃): (3-Chlorothiophen-2-yl)methanol is generally stable to mild aqueous bases. A wash with saturated sodium bicarbonate is often used to neutralize acidic catalysts or byproducts. The alcohol is weakly acidic and will be deprotonated only by strong bases.
-
Acidic Wash (e.g., dilute HCl): Thiophenes can be sensitive to strong acids, which can lead to polymerization or other side reactions. A wash with very dilute acid (e.g., 1% HCl) might be tolerated, but it's generally best to avoid it unless necessary to remove basic impurities (like amines). A safer alternative for removing bases is often a wash with aqueous copper sulfate solution.[8]
Best Practice: If an acidic or basic wash is required, it is highly recommended to first perform a small-scale stability test as described in Q5.[1] This provides empirical evidence for whether your compound will survive the proposed conditions.
References
-
Troubleshooting the Workup. University of Rochester, Department of Chemistry. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Bohlmann, F., & Zdero, C. (1985). Natural Product Reports, 2(2), 167-221. [Link]
-
Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. LibreTexts Chemistry. [Link]
- Process for the purification of thiophene. Socony-Vacuum Oil Co. (1956). U.S.
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
About Workup. University of Rochester, Department of Chemistry. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]
-
PubChem Compound Summary for CID 177744661, (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. National Center for Biotechnology Information. [Link]
- Purification method of thiophene. Elf Aquitaine. (1998).
-
(4-Chlorothiophen-2-yl)methanol PubChem Entry. National Center for Biotechnology Information. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 3. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorothiophene | 96-43-5 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
dealing with residual starting material in (3-Chlorothiophen-2-yl)methanol synthesis
Introduction
Welcome to the technical support guide for the synthesis of (3-Chlorothiophen-2-yl)methanol. This key intermediate is crucial for the development of various pharmaceutical agents and advanced materials. A frequent challenge encountered during its synthesis is the presence of residual starting material, typically 3-chlorothiophene-2-carbaldehyde, in the final product. This guide provides in-depth troubleshooting, validated protocols, and preventative measures to ensure you obtain a product of the highest purity.
Troubleshooting Guide & FAQs
This section addresses the most common issues related to incomplete conversion and residual starting materials in a direct question-and-answer format.
Q1: After my reaction and work-up, my NMR/GC-MS analysis shows a significant amount of unreacted 3-chlorothiophene-2-carbaldehyde. What are the likely causes?
A1: Residual starting material is almost always due to an incomplete reaction. The primary causes can be broken down into three categories:
-
Reagent Stoichiometry and Activity: The most common method for this synthesis is the reduction of the aldehyde with a hydride-based reducing agent, such as sodium borohydride (NaBH₄).[1][2]
-
Insufficient Equivalents: While one mole of NaBH₄ can theoretically reduce four moles of an aldehyde, in practice, it is common to use a molar excess (e.g., 1.2 to 1.5 equivalents per mole of aldehyde) to drive the reaction to completion.[3][4]
-
Reagent Decomposition: Sodium borohydride reacts with protic solvents like methanol or ethanol, especially in the presence of trace amounts of acid or water, which reduces its effective concentration over time.[2][5] The reagent itself can also degrade upon improper storage.
-
-
Reaction Conditions:
-
Temperature: The reduction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[1] Insufficient reaction time or maintaining too low a temperature may result in a sluggish and incomplete reaction.
-
Solvent Choice: While alcohols (methanol, ethanol) are common solvents, they also react with NaBH₄.[5] Anhydrous solvents like THF can be used, but the reaction may be slower.[6] The starting material must be fully dissolved for the reaction to proceed efficiently.
-
-
Work-up Procedure:
Q2: How can I reliably monitor the reaction to ensure it has gone to completion before quenching?
A2: The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[3][4][8] This technique allows you to visualize the disappearance of the starting material and the appearance of the product.
-
Principle: The product, (3-Chlorothiophen-2-yl)methanol, is more polar than the starting aldehyde due to the hydroxyl group's ability to form hydrogen bonds. Therefore, the alcohol will have a lower Retention Factor (Rf) on the silica TLC plate compared to the aldehyde.
-
Visualization: Both compounds are UV active, allowing for easy visualization under a UV lamp.[8] Additionally, staining the plate with a potassium permanganate (KMnO₄) solution can be effective, as the alcohol will readily oxidize, appearing as a yellow spot on a purple background.
Analytical and Purification Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the left of the origin, spot a diluted solution of your starting material (3-chlorothiophene-2-carbaldehyde).
-
In the center (co-spot), apply the starting material first, and then carefully spot the reaction mixture on top of it.
-
On the right, spot only the reaction mixture.
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (see Table 1). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.[7]
-
Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry.
-
Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots. The reaction is complete when the spot corresponding to the starting material is absent from the reaction mixture lane.[7]
| Mobile Phase (Hexane:Ethyl Acetate, v/v) | Starting Aldehyde (Approx. Rf) | Product Alcohol (Approx. Rf) | Notes |
| 4:1 | 0.55 | 0.25 | Good starting point for clear separation. |
| 3:1 | 0.65 | 0.35 | Use if spots are too low on the plate. |
| 9:1 | 0.30 | 0.10 | Use for highly non-polar analogues. |
| Table 1. Recommended TLC Solvent Systems for Monitoring the Reduction. |
Protocol 2: Purification by Flash Column Chromatography
If the reaction is incomplete, flash column chromatography is the most reliable method to separate the desired alcohol from the unreacted aldehyde.[3]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Concentrate the crude product in vacuo. Adsorb the resulting oil/solid onto a small amount of silica gel. Carefully load this dry silica onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The less polar aldehyde will elute first, followed by the more polar product alcohol.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (3-Chlorothiophen-2-yl)methanol.
Preventative Measures & Optimization
To avoid dealing with residual starting material in the first place, consider the following preventative measures during your synthesis.
Workflow for Preventing Incomplete Reactions
Caption: Workflow for optimizing the reduction of 3-chlorothiophene-2-carbaldehyde.
Q3: Can I simply add more reducing agent if I find the reaction is incomplete?
A3: Yes. If TLC analysis shows a significant amount of starting material remaining after the initial charge of NaBH₄ has reacted for a reasonable time, you can add another portion (e.g., 0.3-0.5 equivalents) of the reducing agent. It is crucial to cool the reaction mixture back down to 0 °C before this subsequent addition to control the reaction rate and ensure safety.
Q4: My work-up results in a troublesome emulsion. How can I resolve this?
A4: Emulsions during the aqueous work-up of borohydride reductions can occur due to the formation of borate salts.[9] To break up emulsions, try the following:
-
Add a saturated solution of brine (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.
-
If using a solvent like THF which has some water miscibility, it's often better to first remove the THF on a rotary evaporator and then partition the residue between a non-miscible solvent (like ethyl acetate or diethyl ether) and water.[3][9]
Reaction Mechanism Overview
Understanding the reaction mechanism helps in troubleshooting potential issues. The reduction of an aldehyde with sodium borohydride is a two-step process.
Caption: Simplified mechanism of aldehyde reduction by NaBH₄ in methanol.
-
Hydride Delivery: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This is the key bond-forming step.[1][2][10]
-
Protonation: The resulting alkoxide intermediate is coordinated to the boron atom. This complex is then protonated by the protic solvent (e.g., methanol) to yield the final alcohol product.[1][10] The boron byproducts are hydrolyzed to boric acid and related salts during the aqueous work-up.[1]
By ensuring that each of these steps can proceed efficiently, researchers can significantly improve the yield and purity of (3-Chlorothiophen-2-yl)methanol.
References
- University of Colorado, Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
- OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps.
- Reddit. (2018). Help: NaBH4 workup advice. r/chemistry.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Zeynizadeh, B., & Zahmatkesh, S. (n.d.). Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition. Bulletin of the Korean Chemical Society.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- CORE. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the.
- YouTube. (2020). Aldehyde Reduction with NaBH4.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Chlorothiophen-2-yl)methanol and Its Positional Isomers
Introduction
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a cornerstone in the architecture of numerous pharmacologically active compounds and advanced organic materials.[1][2] Its unique electronic properties, analogous in some respects to benzene, allow for a rich and diverse chemistry.[3] However, the reactivity of the thiophene nucleus is exquisitely sensitive to the nature and position of its substituents. The introduction of functional groups, such as a halogen and a hydroxymethyl group, creates positional isomers whose chemical behaviors can differ dramatically.
This guide provides an in-depth comparison of the reactivity of (3-Chlorothiophen-2-yl)methanol and its key isomers. We will dissect how the interplay between the electron-withdrawing chloro group and the weakly activating hydroxymethyl group governs the molecule's behavior in three fundamental classes of organic reactions: nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling. Understanding these nuanced differences is paramount for researchers in drug development and materials science, as the choice of isomer can dictate the success of a synthetic route and the properties of the final product.
The Isomers in Focus: A Structural Overview
The subject of our analysis, (3-Chlorothiophen-2-yl)methanol, is one of several possible isomers that differ only in the placement of the chloro and hydroxymethyl substituents on the thiophene ring. The relative positions of these groups create distinct electronic and steric environments, which are the root cause of their differential reactivity.
Figure 2: S_N_1 mechanism showing resonance stabilization of the carbocation.
Analysis of Isomeric Reactivity
The primary factor differentiating the isomers is the electronic influence of the chlorine atom on the stability of the carbocation.
-
-CH₂OH at the 2-Position (e.g., 3-Chloro, 4-Chloro, 5-Chloro isomers): These isomers can form a carbocation at the benzylic-like position, which is effectively stabilized by resonance delocalization involving the sulfur atom. However, the strongly electron-withdrawing chloro-substituent destabilizes the positive charge through an inductive effect (-I effect).
-
(3-Chlorothiophen-2-yl)methanol: The chlorine atom is directly adjacent to the developing carbocation center. This proximity results in a powerful destabilizing inductive effect, significantly slowing the rate of carbocation formation. This isomer is expected to be the least reactive in this series.
-
(4-Chlorothiophen-2-yl)methanol: The chlorine is further away from the reaction center. Its destabilizing inductive effect is attenuated by distance, making this isomer more reactive than the 3-chloro variant.
-
(5-Chlorothiophen-2-yl)methanol: The chlorine is also relatively distant. The electronic effect is comparable to the 4-chloro isomer, but it may slightly better delocalize the negative inductive effect through the conjugated system. Reactivity is expected to be high, similar to the 4-chloro isomer.
-
-
-CH₂OH at the 3-Position (e.g., 2-Chlorothiophen-3-yl)methanol): When the leaving group departs from the 3-position, the resulting carbocation is less effectively stabilized by the sulfur atom compared to the 2-position. This inherently lower stability of the parent carbocation makes this entire class of isomers less reactive towards S_N_1 reactions than their 2-substituted counterparts. The adjacent 2-chloro group further destabilizes the cation, making this isomer particularly unreactive.
Predicted Reactivity Order (S_N_1): (4-Chloro-2-yl) ≈ (5-Chloro-2-yl) > (3-Chloro-2-yl) > (2-Chloro-3-yl)
Part 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is a hallmark reaction of aromatic systems. Thiophene is significantly more reactive than benzene, with a strong preference for substitution at the α-positions (C2 and C5). [3][4]The outcome of EAS on our substituted isomers depends on the combined directing effects of the -CH₂OH and -Cl groups.
-
-CH₂OH Group: A weakly activating, ortho-, para-director.
-
-Cl Group: A deactivating, ortho-, para-director.
Analysis of Isomeric Reactivity and Regioselectivity
-
(3-Chlorothiophen-2-yl)methanol:
-
The -CH₂OH at C2 directs an incoming electrophile to C3 (blocked) and C5.
-
The -Cl at C3 directs to C2 (blocked) and C4.
-
Outcome: The directing effects are divergent. The C5 position is activated by the -CH₂OH group, while the C4 position is activated by the -Cl (via resonance) but also deactivated. Substitution will likely occur at the C5 position, which is the most activated and sterically accessible site.
-
-
(4-Chlorothiophen-2-yl)methanol:
-
The -CH₂OH at C2 directs to C3 and C5.
-
The -Cl at C4 directs to C3 and C5.
-
Outcome: The directing effects are synergistic, strongly favoring substitution at both the C3 and C5 positions. This isomer is expected to be highly reactive towards EAS.
-
-
(5-Chlorothiophen-2-yl)methanol:
-
The -CH₂OH at C2 directs to C3 and C5 (blocked).
-
The -Cl at C5 directs to C4.
-
Outcome: The primary open positions are C3 and C4. Both are activated by one group and meta to the other. Substitution is likely to yield a mixture of products at C3 and C4.
-
-
(2-Chlorothiophen-3-yl)methanol:
-
The -CH₂OH at C3 directs to C2 (blocked) and C4/C5.
-
The -Cl at C2 directs to C3 (blocked) and C5.
-
Outcome: Both groups strongly direct towards the C5 position. This isomer should exhibit high regioselectivity for substitution at C5.
-
Part 3: Comparative Reactivity in Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Stille) to form carbon-carbon bonds. [5]In this context, the reactive site is the carbon-chlorine bond. The rate-limiting step is often the oxidative addition of the metal catalyst (e.g., Palladium or Nickel) across the C-Cl bond.
Analysis of Isomeric Reactivity
The reactivity of aryl halides in oxidative addition is highly dependent on the position of the halogen. For thiophenes, C-X bonds at the α-positions (C2 or C5) are significantly more reactive than those at the β-positions (C3 or C4). [2]This is attributed to the electronic properties of the ring, which make the α-positions more susceptible to the insertion of the metal catalyst.
-
Cl at an α-Position (C2 or C5):
-
(5-Chlorothiophen-2-yl)methanol
-
(2-Chlorothiophen-3-yl)methanol
-
These isomers will be more reactive in metal-catalyzed cross-coupling reactions. The C-Cl bond at the α-position readily undergoes oxidative addition.
-
-
Cl at a β-Position (C3 or C4):
-
(3-Chlorothiophen-2-yl)methanol
-
(4-Chlorothiophen-2-yl)methanol
-
These isomers will be less reactive . More forcing conditions (higher temperatures, stronger ligands, more active catalysts) are typically required to achieve oxidative addition at the C3 or C4 position.
-
Predicted Reactivity Order (Cross-Coupling at C-Cl): (2-Chloro-3-yl) ≈ (5-Chloro-2-yl) > (3-Chloro-2-yl) ≈ (4-Chloro-2-yl)
Data Summary: A Head-to-Head Comparison
The following table summarizes the predicted reactivity trends for the isomers across the three major reaction classes.
| Isomer | Relative Rate of Nucleophilic Substitution (S_N_1) | Preferred Site(s) for Electrophilic Substitution | Relative Rate of Metal-Catalyzed Cross-Coupling |
| (3-Chlorothiophen-2-yl)methanol | Low | C5 | Low |
| (4-Chlorothiophen-2-yl)methanol | High | C3, C5 (Synergistic) | Low |
| (5-Chlorothiophen-2-yl)methanol | High | C3, C4 (Mixture) | High |
| (2-Chlorothiophen-3-yl)methanol | Very Low | C5 (Highly Selective) | High |
Experimental Protocol: Comparative Nucleophilic Substitution via Azide Displacement
To quantitatively assess the predicted differences in nucleophilic substitution reactivity, one can perform a competitive reaction or measure the individual reaction rates. The conversion of the alcohol to a bromomethyl derivative followed by substitution with sodium azide provides a clean reaction that can be monitored by techniques such as HPLC or GC-MS. [6]
Step 1: Conversion of Alcohols to Bromides
This protocol assumes the conversion of the starting (chlorothiophen-yl)methanol isomers to their corresponding bromomethyl derivatives to create a more reactive substrate with a good leaving group. This is a standard procedure using reagents like phosphorus tribromide (PBr₃).
Step 2: Competitive Nucleophilic Substitution
This protocol is designed to directly compare the reactivity of two isomers in the same flask.
Materials:
-
(3-Bromo-2-methyl)-4-chlorothiophene (Isomer A)
-
(2-Bromo-2-methyl)-5-chlorothiophene (Isomer B)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Internal Standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution in anhydrous DMF containing equimolar amounts (e.g., 0.1 M) of Isomer A, Isomer B, and the internal standard.
-
Reaction Setup: In a reaction vial, add 1.0 mL of the stock solution.
-
Initiation: To the stirred solution, add 1.1 molar equivalents of sodium azide (NaN₃). Start a timer immediately.
-
Reaction Monitoring: At specific time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing ethyl acetate (1 mL) and water (1 mL). Vortex thoroughly.
-
Analysis: Analyze the organic layer by GC-MS or HPLC to determine the relative consumption of Isomer A and Isomer B compared to the internal standard.
-
Data Interpretation: Plot the percentage of remaining starting material for each isomer against time. The isomer that is consumed faster is the more reactive one.
Figure 3: Experimental workflow for the comparative kinetic analysis.
Conclusion
The reactivity of chlorothiophenemethanol is not a monolithic concept; it is a complex function of isomeric structure. This guide demonstrates that a simple shift in the position of a chloro or hydroxymethyl group can fundamentally alter the preferred reaction pathway and rate.
-
For Nucleophilic Substitution: Reactivity is highest when the hydroxymethyl group is at the 2-position and the deactivating chloro group is distant (C4 or C5).
-
For Electrophilic Substitution: Reactivity and regioselectivity are governed by the synergistic or antagonistic directing effects of the two groups.
-
For Cross-Coupling: Reactivity is overwhelmingly dictated by the position of the chlorine atom, with α-halogens (C2, C5) being far more reactive than β-halogens (C3, C4).
This predictive framework, grounded in fundamental principles of organic chemistry, provides researchers and drug development professionals with the essential logic to inform their synthetic strategies. By selecting the appropriate isomer, one can favor a desired reaction, enhance yield, improve selectivity, and ultimately streamline the path to complex target molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.
- ProQuest. (n.d.). ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES.
- Brainly.in. (2023). explain electrophilic substitution reaction in thiophene.
- Profeta, S. et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. RSC Publishing.
- Química Organica.org. (n.d.). Electrophilic substitution on thiophene.
- NIH. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- ResearchGate. (2025). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions.
- BenchChem. (2025). Comparative Analysis of Chlorinated Thiophene Isomers' Properties.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- SciSpace. (n.d.). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti.
- BenchChem. (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.
- ResearchGate. (2025). Synthesis, properties and biological activity of thiophene: A review.
- Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE.
- ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. bhu.ac.in [bhu.ac.in]
- 4. ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. ORIENTATION STUDY OF THE NITRATION OF THIOPHENE AND DEACTIVATED MONOSUBSTITUTED THIOPHENES. ULTRAVIOLET AND PROTON MAGNETIC RESONANCE SPECTRA OF THIOPHENE AND ITS DERIVATIVES. - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Definitive Structural Validation of (3-Chlorothiophen-2-yl)methanol: An In-Depth Analysis of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like (3-Chlorothiophen-2-yl)methanol, a versatile building block in medicinal chemistry, an imprecise structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential downstream failures. This guide provides a comprehensive analysis of X-ray crystallography as the gold standard for the structural validation of (3-Chlorothiophen-2-yl)methanol, while also offering a comparative perspective on other widely-used analytical techniques.
The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating molecular connectivity and formula, they often leave room for ambiguity, particularly concerning stereochemistry and solid-state conformation.[1][2] X-ray crystallography, by contrast, provides a direct visualization of the molecule's atomic arrangement in the crystalline state.[3] This yields precise, quantitative data on bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail and certainty.[3] For a molecule such as (3-Chlorothiophen-2-yl)methanol, this definitive structural information is critical for understanding its intermolecular interactions and how it might bind to a biological target.
A Head-to-Head Comparison: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural data, a multi-faceted approach utilizing other analytical techniques is often employed for a comprehensive characterization of a new chemical entity.[2] The following table offers a comparative overview of the primary methods for the structural elucidation of small organic molecules.
| Technique | Principle | Strengths | Limitations | Relevance to (3-Chlorothiophen-2-yl)methanol |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure, bond lengths, and angles.[3] | Requires a suitable single crystal, which can be challenging to grow. | Gold standard for definitive structural proof and understanding solid-state packing. |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4][5] | Excellent for determining the carbon-hydrogen framework and connectivity in solution.[4][6] | Can have ambiguities in assigning complex structures and does not provide precise bond lengths or angles. | Essential for confirming the basic connectivity and purity in solution. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[1] | Determines molecular weight and elemental composition with high accuracy.[1] Fragmentation patterns can provide structural clues. | Primarily provides information on molecular formula, not 3D structure. | Crucial for confirming the molecular formula and as a preliminary check of identity. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in the molecule. | Provides limited information on the overall molecular structure. | Useful for confirming the presence of the hydroxyl (-OH) group and the thiophene ring. |
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to its crystal structure is a meticulous process. The following is a detailed protocol for the structural validation of (3-Chlorothiophen-2-yl)methanol via X-ray crystallography, adapted from established methodologies for similar thiophene derivatives.[7][8]
Part 1: Crystal Growth - The Art of Patience
The critical first step is obtaining a high-quality single crystal. For a small organic molecule like (3-Chlorothiophen-2-yl)methanol, slow evaporation is a common and effective technique.[7]
Step-by-Step Protocol for Crystal Growth:
-
Purification: Ensure the sample of (3-Chlorothiophen-2-yl)methanol is of the highest possible purity, as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a suitable solvent. A solvent in which the compound is sparingly soluble at room temperature is ideal. For thiophene derivatives, solvents like methanol, ethanol, or dichloromethane are often good starting points.[3]
-
Slow Evaporation: Place the solution in a small, clean vial covered with a perforated cap (e.g., Parafilm with a few pinholes). This allows for slow evaporation of the solvent over several days to weeks.
-
Incubation: Store the vial in a vibration-free environment at a constant, cool temperature.
-
Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a mounted loop.[3]
Caption: Workflow for single crystal growth of (3-Chlorothiophen-2-yl)methanol.
Part 2: Data Collection and Structure Solution
With a suitable crystal, the next phase involves X-ray diffraction analysis.
Step-by-Step Protocol for Data Collection and Refinement:
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined to improve the fit between the calculated and observed diffraction data.
Caption: Experimental workflow for X-ray diffraction analysis.
Interpreting the Data: A Hypothetical Case Study
While a specific crystal structure for (3-Chlorothiophen-2-yl)methanol is not publicly available, we can anticipate the type of data that would be generated based on related structures.[7][8][9]
Table 2: Expected Crystallographic Data for (3-Chlorothiophen-2-yl)methanol
| Parameter | Expected Value/Information | Significance |
| Chemical Formula | C₅H₅ClOS | Confirms the elemental composition. |
| Formula Weight | 148.61 g/mol | Consistent with the molecular formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the unit cell edges and angles. |
| Z | e.g., 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the experimental and calculated structure factors; a lower value indicates a better refinement. |
| Bond Lengths (Å) | C-Cl, C-S, C-O, C-C | Provides precise distances between atoms, confirming the bonding arrangement. |
| Bond Angles (°) | e.g., C-S-C, C-C-O | Defines the geometry around each atom. |
| Torsion Angles (°) | Describes the conformation of the molecule, such as the orientation of the methanol group relative to the thiophene ring. |
Conclusion: The Unwavering Authority of X-ray Crystallography
In the rigorous process of drug discovery and development, absolute certainty in molecular structure is non-negotiable. While a suite of analytical techniques is essential for comprehensive characterization, X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure of molecules like (3-Chlorothiophen-2-yl)methanol. The detailed atomic coordinates, bond lengths, and angles it provides are invaluable for computational modeling, understanding intermolecular interactions, and ultimately, designing more effective and specific therapeutic agents. For any research program involving novel chemical entities, the investment in obtaining a single crystal X-ray structure is a critical step toward ensuring the integrity and success of the project.
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
-
Sharma, S., & Singh, S. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-2), 23-60. [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
Singh, S., & Sharma, S. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(3), 154-165. [Link]
-
PubChem. (n.d.). (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. [Link]
-
S. T. M. S. T. M. Nasser, S. T. M. S. T. M., & S. T. M. S. T. M. Lokanath. (2017). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Der Pharma Chemica, 9(13), 32-39. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert opinion on drug discovery, 12(10), 981-992. [Link]
-
PubChem. (n.d.). (2-chlorothiophen-3-yl)methanol. [Link]
-
Çakmak, Ş., Kansiz, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., ... & Chutia, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS omega, 7(13), 11320-11329. [Link]
-
Zhang, L., Yang, J., Fan, Z., Shang, J., Wan, Q., Nan, G., ... & Huang, T. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(17), 3908. [Link]
-
Çakmak, Ş., Kansiz, S., Azam, M., Ersanlı, C. C., İdil, Ö., Veyisoğlu, A., ... & Chutia, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS omega, 7(13), 11320-11329. [Link]
-
PubChem. (n.d.). (4-chlorothiophen-2-yl)methanol. [Link]
-
Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]
-
Nasser, S. T., & Lokanath, N. K. (2017). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Der Pharma Chemica, 9(13), 32-39. [Link]
-
Lee, Y. F., Zainal, Z., Ng, C. H., & Tiekink, E. R. (2016). Crystal structure and Hirshfeld surface analysis of 3-(2-chloro-6-fluorophenyl)-1, 5-di (thiophen-2-yl) pentane-1, 5-dione. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1782-1786. [Link]
-
Ritchie, R. J. (2011). Consistent sets of spectrophotometric chlorophyll equations for acetone, methanol and ethanol solvents. Photosynthesis research, 108(2-3), 115-126. [Link]
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. omicsonline.org [omicsonline.org]
- 5. jchps.com [jchps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and Hirshfeld surface analysis of 3-(2-chloro-6-fluorophenyl)-1,5-bis(thiophen-2-yl)pentane-1,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (3-Chlorothiophen-2-yl)methanol and (3-Bromothiophen-2-yl)methanol for Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Halogenated thiophenes, in particular, are versatile intermediates, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: (3-Chlorothiophen-2-yl)methanol and (3-bromothiophen-2-yl)methanol. We will delve into their physicochemical properties, comparative reactivity in palladium-catalyzed cross-coupling reactions, and potential applications, supported by established chemical principles and representative experimental protocols.
Introduction and Physicochemical Properties
(3-Chlorothiophen-2-yl)methanol and (3-bromothiophen-2-yl)methanol are functionalized thiophene derivatives that serve as valuable precursors in organic synthesis. The presence of a hydroxymethyl group at the 2-position and a halogen at the 3-position allows for a range of subsequent chemical transformations. The choice between the chloro and bromo analogue often depends on a balance of reactivity, cost, and the specific requirements of the synthetic strategy.
The fundamental difference in the C-X bond strength (C-Br is weaker than C-Cl) is a key determinant of their differential reactivity, particularly in metal-catalyzed reactions. Below is a summary of their key physicochemical properties.
| Property | (3-Chlorothiophen-2-yl)methanol | (3-Bromothiophen-2-yl)methanol |
| CAS Number | 193602-41-4 | 70260-17-2[1] |
| Molecular Formula | C₅H₅ClOS | C₅H₅BrOS[1] |
| Molecular Weight | 148.61 g/mol | 193.06 g/mol [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | Colorless to light yellow liquid[2] |
| Boiling Point | Not specified | 142-145 °C at 18 Torr[2] |
| Storage | Sealed in dry, 2-8°C | Keep in dark place, inert atmosphere, 2-8°C[3] |
Spectroscopic Profile: A Theoretical Comparison
¹H NMR Spectroscopy: Both molecules would exhibit signals for the two aromatic protons on the thiophene ring and the protons of the hydroxymethyl group. The chemical shifts of the thiophene protons would be influenced by the electronegativity of the adjacent halogen. The proton at the 5-position is expected to be a doublet, coupled to the proton at the 4-position, which would also be a doublet. The CH₂ protons of the methanol group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself would be a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectra would show five distinct signals for each compound. The carbon bearing the halogen (C3) would be significantly influenced by the halogen's electronegativity. The carbon attached to the hydroxymethyl group (C2) and the hydroxymethyl carbon itself would also have characteristic chemical shifts. Generally, carbon atoms attached to more electronegative halogens appear at a lower field.[4]
Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic ring around 3100 cm⁻¹, and C-O stretching around 1000-1200 cm⁻¹. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectra would show the molecular ion peak (M⁺) for each compound. A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for identifying these halogenated compounds.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp²)-C(sp) bonds.[5] The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.
To illustrate the comparative reactivity of (3-Chlorothiophen-2-yl)methanol and (3-bromothiophen-2-yl)methanol, a hypothetical side-by-side Sonogashira coupling with phenylacetylene is proposed.
Proposed Experimental Protocol
This protocol is based on established procedures for Sonogashira couplings of halothiophenes and other aryl halides.[3]
Reaction Scheme:
Materials:
-
(3-Chlorothiophen-2-yl)methanol
-
(3-Bromothiophen-2-yl)methanol
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
Procedure (to be performed in parallel for both substrates):
-
To a dry, nitrogen-flushed Schlenk flask, add (3-halothiophen-2-yl)methanol (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (10 mL) and freshly distilled triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
Expected Outcomes and Causality
-
Reaction Rate: The reaction with (3-bromothiophen-2-yl)methanol is expected to proceed significantly faster than the reaction with its chloro-analogue. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the palladium catalytic cycle.[6]
-
Reaction Yield: Under identical reaction times, the yield of the desired product is anticipated to be higher for the bromo-substrate. To achieve a comparable yield with the chloro-substrate, longer reaction times, higher temperatures, or the use of more specialized and often more expensive catalyst systems (e.g., those with bulky electron-rich phosphine ligands) may be necessary.
-
Side Reactions: At higher temperatures or with prolonged reaction times, which might be required for the chloro-compound, an increased incidence of side reactions, such as the Glaser-Hay homocoupling of the alkyne, could be observed.
The following diagram illustrates the workflow for this comparative experiment.
Caption: Comparative workflow for the Sonogashira coupling.
The following diagram illustrates the catalytic cycle and the rate-determining step.
Caption: Simplified Sonogashira catalytic cycle.
Applications in Drug Discovery and Materials Science
Thiophene-containing molecules are prevalent in a wide array of pharmaceuticals and organic electronic materials.[7] The incorporation of a thiophene ring can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its planarity can facilitate π-π stacking interactions with biological targets.[7]
While specific examples for (3-Chlorothiophen-2-yl)methanol and (3-bromothiophen-2-yl)methanol in marketed drugs are not readily found, their utility as intermediates is evident. The ability to introduce various substituents at the 3-position via cross-coupling reactions makes them valuable for generating libraries of compounds for structure-activity relationship (SAR) studies. The hydroxymethyl group at the 2-position can be further oxidized to an aldehyde or carboxylic acid, or used as a handle for esterification or etherification, providing additional points of diversification.
Halogenated organic compounds are also crucial in the development of pharmaceuticals for a variety of diseases.[8] In the field of organic electronics, polythiophenes are a major class of conductive polymers. The precise control of substitution patterns on the thiophene ring is essential for tuning the electronic and physical properties of these materials. Both (3-Chlorothiophen-2-yl)methanol and (3-bromothiophen-2-yl)methanol can serve as monomers or precursors to monomers for the synthesis of functionalized polythiophenes.
Handling and Safety Precautions
Both (3-Chlorothiophen-2-yl)methanol and (3-bromothiophen-2-yl)methanol should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| Hazard Statement | (3-Chlorothiophen-2-yl)methanol | (3-Bromothiophen-2-yl)methanol |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | H302: Harmful if swallowed[9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation[3] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | H332: Harmful if inhaled[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | H335: May cause respiratory irritation[3] |
In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(3-Chlorothiophen-2-yl)methanol and (3-bromothiophen-2-yl)methanol are both valuable building blocks for organic synthesis. The choice between them represents a trade-off between reactivity and cost. (3-Bromothiophen-2-yl)methanol offers higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and potentially higher yields in shorter reaction times. In contrast, (3-Chlorothiophen-2-yl)methanol is generally less expensive but requires more forcing conditions or specialized catalytic systems to achieve comparable results.
For early-stage discovery and the rapid synthesis of compound libraries where reaction efficiency is paramount, the bromo-derivative is often the preferred choice. For process development and large-scale synthesis where cost is a major driver, the development of a robust protocol for the less reactive but more economical chloro-derivative may be advantageous. Ultimately, the optimal choice depends on the specific goals and constraints of the research program.
References
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. [Link]
-
CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C. Doc Brown's Chemistry. [Link]
-
Safety Data Sheet: Methanol. Chemos GmbH & Co. KG. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]
-
2-Thiophenemethanol. PubChem. [Link]
-
SAFETY DATA SHEET METHANOL. Univar. [Link]
-
CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. Doc Brown's Chemistry. [Link]
-
Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards, 1951. [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 2025. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2018. [Link]
-
(PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. ResearchGate. [Link]
-
Electronic Supplementary Information for Unexpected Iron(III) Chloride-Catalyzed Dimerization of 1,1,3- Trisubstituted-prop-2-yn. The Royal Society of Chemistry. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. [Link]
-
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Examples of 13C NMR Spectra. All About Drugs. [Link]
-
13 C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 1975. [Link]
-
Fig. S007 300 MHz 1 H NMR spectrum of 1-(thiophen-2-yl). ResearchGate. [Link]
-
(4-Chlorothiophen-2-yl)methanol. PubChem. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2024. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 2022. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
3-Bromo-2-thiophenecarbaldehyde | CAS#:930-96-1. Chemsrc. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. (2-Bromothiophen-3-yl)methanol , 97% , 70260-16-1 - CookeChem [cookechem.com]
- 3. 70260-16-1|(2-Bromothiophen-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
A Senior Application Scientist's Guide to a Comparative Purity Assessment of Synthesized (3-Chlorothiophen-2-yl)methanol via High-Performance Liquid Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Thiophene Intermediates
(3-Chlorothiophen-2-yl)methanol is a vital heterocyclic building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a substituted thiophene ring, makes it a key intermediate for active pharmaceutical ingredients (APIs) where the thiophene moiety is crucial for biological activity. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to the formation of undesired side products, reduced yields in subsequent synthetic steps, and potential toxicological risks.
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of synthesized (3-Chlorothiophen-2-yl)methanol. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the results with orthogonal methods to ensure the highest degree of scientific integrity.
The Power of Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2] For a moderately polar, aromatic compound like (3-Chlorothiophen-2-yl)methanol, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3][4][5]
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[1][5] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[6] This principle allows for the excellent separation of the main compound from both more polar and less polar impurities.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be robust and self-validating, incorporating system suitability tests (SST) as mandated by international guidelines like the ICH Q2(R1).[7][8][9][10]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is ideal. The C18 stationary phase provides the necessary hydrophobicity to retain and separate (3-Chlorothiophen-2-yl)methanol from its potential impurities.[11][12][13]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid for pH adjustment of the mobile phase.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase suppresses the ionization of any potential acidic or basic impurities, leading to better peak shapes. Acetonitrile is a common organic modifier that provides good elution strength for aromatic compounds.[5] |
| Gradient Elution | 0-15 min: 40-80% B15-20 min: 80-40% B20-25 min: 40% B | A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[1] |
| Detection Wavelength | 240 nm | This wavelength is chosen based on the UV absorbance maximum of the thiophene chromophore, ensuring high sensitivity for the main compound and related impurities. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and maintains sharp peaks. |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of (3-Chlorothiophen-2-yl)methanol in acetonitrile to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized (3-Chlorothiophen-2-yl)methanol in the same manner as the standard solution.
System Suitability Testing (SST)
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
These parameters ensure the chromatographic system is providing adequate separation and reproducibility.
Data Analysis and Comparative Results
The purity of the synthesized sample is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Hypothetical Purity Data
| Sample | Retention Time (min) | Peak Area | % Area (Purity) |
| Reference Standard | 8.52 | 12,540,800 | 99.95 |
| Synthesized Batch | 8.51 | 11,987,500 | 98.76 |
Impurity Profile of Synthesized Batch
| Impurity | Retention Time (min) | Peak Area | % Area | Potential Identity |
| Impurity A | 4.23 | 65,300 | 0.54 | More polar impurity (e.g., starting material) |
| Impurity B | 12.87 | 84,100 | 0.70 | Less polar impurity (e.g., side-product) |
Orthogonal Method Comparison: GC-MS
For a comprehensive assessment, an orthogonal method like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, especially for identifying volatile impurities.
| Method | Purity of Synthesized Batch (%) | Key Advantages | Key Limitations |
| HPLC-UV | 98.76 | High resolution for non-volatile compounds, robust, and reproducible. | May not be suitable for highly volatile impurities. |
| GC-MS | 98.5 (for non-volatile components) | Excellent for volatile impurities, provides mass spectral data for identification. | Not suitable for non-volatile or thermally labile compounds. |
The close agreement in purity values between HPLC and GC-MS provides a high degree of confidence in the analytical results.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the decision-making process for purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Decision tree for batch release based on purity.
Conclusion
The described reversed-phase HPLC method provides a robust, reliable, and self-validating approach for assessing the purity of synthesized (3-Chlorothiophen-2-yl)methanol. The method's high resolution and sensitivity allow for the accurate quantification of the main component and the detection of trace impurities. By explaining the rationale behind each experimental parameter and corroborating the findings with an orthogonal technique like GC-MS, this guide establishes a trustworthy framework for ensuring the quality of this critical pharmaceutical intermediate. Adherence to such rigorous analytical practices is fundamental to the successful development of safe and effective medicines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
Quality Guidelines - ICH.
-
Reverse Phase HPLC: Benefits, Applications & Techniques - Phenomenex.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
-
Reversed-Phase Chromatography Overview - Creative Proteomics.
-
Reversed-phase chromatography - Wikipedia.
-
HPLC: Principle, Parts, Types, Uses, Diagram - Microbe Notes.
-
Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments.
-
HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography.
-
A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases.
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. - HELIX Chromatography.
-
HPLC analytical Method development: an overview - PharmaCores.
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. asianjpr.com [asianjpr.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. helixchrom.com [helixchrom.com]
- 12. youtube.com [youtube.com]
- 13. helixchrom.com [helixchrom.com]
A Senior Application Scientist's Guide to Spectroscopic Comparison: (3-Chlorothiophen-2-yl)methanol and its Oxidation Product
For researchers, scientists, and drug development professionals, the precise tracking of chemical transformations is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the molecular world, allowing for the verification of starting materials, the monitoring of reaction progress, and the confirmation of product identity. This guide offers an in-depth technical comparison of the spectroscopic characteristics of the starting material, (3-Chlorothiophen-2-yl)methanol, and its corresponding oxidation product, 3-Chlorothiophene-2-carbaldehyde.
The conversion of an alcohol to an aldehyde is a fundamental transformation in organic synthesis. Understanding the distinct spectroscopic signatures of the functional groups involved is crucial for any chemist. This guide will delve into the expected changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a clear roadmap for identifying these compounds and confirming a successful oxidation reaction.
The Chemical Transformation: Oxidation of a Primary Alcohol
The conversion of (3-Chlorothiophen-2-yl)methanol to 3-Chlorothiophene-2-carbaldehyde is an oxidation reaction. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This results in the formation of a carbon-oxygen double bond, the hallmark of a carbonyl group, in this case, an aldehyde.
Caption: Oxidation of (3-Chlorothiophen-2-yl)methanol to 3-Chlorothiophene-2-carbaldehyde.
Spectroscopic Analysis: A Comparative Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectra of the starting material and product are expected to show significant differences, primarily in the chemical shifts of the protons on the carbon bearing the functional group and the disappearance of the hydroxyl proton.
| Assignment | (3-Chlorothiophen-2-yl)methanol (Predicted) | 3-Chlorothiophene-2-carbaldehyde (Predicted) | Rationale for Change |
| Aldehyde Proton (-CHO) | N/A | ~9.9 ppm (singlet) | Appearance of a highly deshielded proton due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. |
| Methylene Protons (-CH₂OH) | ~4.7 ppm (doublet) | N/A | Disappearance of the methylene protons as they are replaced by the aldehyde proton. |
| Hydroxyl Proton (-OH) | ~2.5 ppm (triplet, broad) | N/A | Disappearance of the hydroxyl proton upon oxidation. |
| Thiophene H-4 | ~7.0 ppm (doublet) | ~7.2 ppm (doublet) | Minor downfield shift due to the increased electron-withdrawing effect of the aldehyde group compared to the alcohol. |
| Thiophene H-5 | ~7.3 ppm (doublet) | ~7.6 ppm (doublet) | Minor downfield shift due to the increased electron-withdrawing effect of the aldehyde group. |
¹³C NMR Spectroscopy
The carbon NMR spectra will show a dramatic downfield shift for the carbon atom of the functional group, moving from the alcohol region to the highly deshielded carbonyl region.
| Assignment | (3-Chlorothiophen-2-yl)methanol (Predicted) | 3-Chlorothiophene-2-carbaldehyde (Predicted) | Rationale for Change |
| Carbonyl Carbon (-CHO) | N/A | ~183 ppm | Appearance of the highly deshielded carbonyl carbon. |
| Methylene Carbon (-CH₂OH) | ~59 ppm | N/A | Disappearance of the methylene carbon signal. |
| Thiophene C-2 | ~140 ppm | ~144 ppm | Minor downfield shift due to the attachment of the electron-withdrawing aldehyde group. |
| Thiophene C-3 | ~130 ppm | ~138 ppm | Downfield shift due to the deshielding effect of the adjacent carbonyl group. |
| Thiophene C-4 | ~126 ppm | ~128 ppm | Minor downfield shift. |
| Thiophene C-5 | ~125 ppm | ~135 ppm | Minor downfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The key change in the IR spectrum upon oxidation of (3-Chlorothiophen-2-yl)methanol will be the disappearance of the characteristic O-H stretch of the alcohol and the appearance of the strong C=O stretch of the aldehyde.
| Functional Group | (3-Chlorothiophen-2-yl)methanol (Predicted Wavenumber, cm⁻¹) | 3-Chlorothiophene-2-carbaldehyde (Predicted Wavenumber, cm⁻¹) | Appearance/Disappearance |
| O-H Stretch (alcohol) | 3200-3600 (broad, strong) | N/A | Disappearance |
| C-H Stretch (sp³) | 2850-3000 | N/A | Disappearance of the methylene C-H stretches. |
| C-H Stretch (aldehyde) | N/A | 2720-2820 (two weak bands) | Appearance |
| C=O Stretch (aldehyde) | N/A | 1680-1710 (strong) | Appearance |
| C-O Stretch (alcohol) | 1000-1260 | N/A | Disappearance |
| Thiophene Ring Vibrations | ~1400-1600, ~700-900 | ~1400-1600, ~700-900 | Remain present |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to determine the molecular weight and deduce structural features.
Starting Material: (3-Chlorothiophen-2-yl)methanol
-
Molecular Ion (M⁺): Expected at m/z 148 and 150 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. The molecular ion peak may be weak.
-
Key Fragments:
-
[M-H]⁺: Loss of a hydrogen atom.
-
[M-OH]⁺: Loss of the hydroxyl radical.
-
[M-H₂O]⁺: Loss of a water molecule.
-
[M-CH₂OH]⁺: Cleavage of the methylene-thiophene bond.
-
Product: 3-Chlorothiophene-2-carbaldehyde
-
Molecular Ion (M⁺): Expected at m/z 146 and 148 in a 3:1 ratio, corresponding to the molecular weight of the product. This peak is expected to be more intense than that of the alcohol due to the stability of the aromatic aldehyde.
-
Key Fragments:
-
[M-H]⁺: Loss of the aldehydic hydrogen, often a very prominent peak.
-
[M-CHO]⁺: Loss of the formyl group.
-
[M-Cl]⁺: Loss of the chlorine atom.
-
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.
Synthesis: Oxidation of (3-Chlorothiophen-2-yl)methanol
A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is suitable for this transformation to minimize over-oxidation to the carboxylic acid.
-
Setup: In a fume hood, add a magnetic stir bar and a solution of (3-Chlorothiophen-2-yl)methanol (1.0 eq) in dichloromethane (DCM) to a round-bottom flask.
-
Addition of Oxidant: To this stirring solution, add PCC (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: A typical workflow for the oxidation of an alcohol to an aldehyde using PCC.
Spectroscopic Data Acquisition
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time and more scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio, generating the mass spectrum.
Conclusion
The spectroscopic comparison of a starting material and its product is a cornerstone of synthetic chemistry. The transformation of (3-Chlorothiophen-2-yl)methanol to 3-Chlorothiophene-2-carbaldehyde provides a clear example of how functional group changes are reflected in NMR, IR, and MS data. The disappearance of the alcohol-related signals and the appearance of the characteristic aldehyde signals provide unequivocal evidence of a successful oxidation. By understanding these spectroscopic principles, researchers can confidently navigate their synthetic pathways and ensure the integrity of their results.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (3-Chlorothiophen-2-yl)methanol. [Link]
A Comparative Guide to the Biological Activity of (3-Chlorothiophen-2-yl)methanol Derivatives Versus Other Key Heterocycles
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Privileged Position of Five-Membered Heterocycles in Medicinal Chemistry
Five-membered heterocyclic rings, such as thiophene, furan, and pyrrole, are foundational scaffolds in the landscape of medicinal chemistry. Their unique electronic properties, structural versatility, and ability to engage in various biological interactions have established them as "privileged structures" in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of a specific subclass of thiophene derivatives, namely (3-Chlorothiophen-2-yl)methanol and its analogues, against other prominent five-membered heterocyclic compounds. By examining their performance in key therapeutic areas, supported by experimental data, we aim to provide a valuable resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.
The core structure, (3-Chlorothiophen-2-yl)methanol, combines the thiophene ring, known for its diverse pharmacological activities, with a chlor substituent and a methanol group. The chlorine atom can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The methanol group offers a site for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially modulated activities. This guide will delve into the antimicrobial and anticancer properties of these compounds, drawing comparisons with furan and pyrrole derivatives to highlight structure-activity relationships and identify promising avenues for future research.
Antimicrobial Activity: A Comparative Analysis
The urgent need for new antimicrobial agents to combat the growing threat of drug-resistant pathogens has driven extensive research into novel chemical scaffolds. Thiophene, furan, and pyrrole derivatives have all demonstrated significant potential in this arena.
(3-Chlorothiophen-2-yl)methanol Derivatives and Thiophenes
Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial activity. The sulfur atom in the thiophene ring is thought to play a crucial role in the biological activity, potentially interacting with enzymatic targets in microorganisms. While specific data for (3-Chlorothiophen-2-yl)methanol is limited, studies on related chlorothiophene and thiophene derivatives provide valuable insights. For instance, various thiophene derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.
Furan Derivatives
Furan derivatives, particularly nitrofurans, are a well-established class of antibacterial agents. Their mechanism of action is believed to involve the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other macromolecules.[1] Natural furan derivatives have also been shown to inhibit microbial growth through various mechanisms, including the modification of enzymes.[2]
Pyrrole Derivatives
Pyrrole-containing compounds, both natural and synthetic, have demonstrated significant antimicrobial properties. The pyrrole scaffold is a key component of several naturally occurring antibiotics. Synthetic pyrrole derivatives have also been extensively explored, with many exhibiting potent activity against a range of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Thiophene Derivatives | |||
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | Salmonella Typhi (XDR) | 3.125 | [3] |
| Thiophene derivative 9h | S. aureus | - | [4] |
| Thiophene derivative 8g | S. enterica | - | [4] |
| Furan Derivatives | |||
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [1] |
| Furan-rhodanine derivative 4l | Methicillin-resistant S. aureus (MRSA) | 2-4 | [1] |
| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant S. aureus (MRSA) | 125-250 | [5] |
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [6] |
| Carbamothioyl-furan-2-carboxamide derivative 4f | Various bacterial strains | 230-295 | [7] |
| Pyrrole Derivatives | |||
| Pyrrole derivative | Staphylococcus aureus | - | [8] |
| Pyrrole derivative | Escherichia coli | - | [8] |
Note: A lower MIC value indicates greater antimicrobial potency. Direct MIC values for (3-Chlorothiophen-2-yl)methanol were not available in the reviewed literature.
Anticancer Activity: A Comparative Perspective
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Heterocyclic compounds, including derivatives of thiophene, furan, and pyrrole, have shown considerable promise as cytotoxic agents against various cancer cell lines.
(3-Chlorothiophen-2-yl)methanol Derivatives and Thiophenes
Furan Derivatives
Furan-containing compounds have also been investigated for their anticancer properties.[12] For instance, a novel 3-(furan-2-yl)pyrazolyl chalcone derivative demonstrated an IC50 value of 26.6 µg/mL against the HepG2 human hepatocellular carcinoma cell line.[12][13] Another study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives found that an amine derivative exhibited an IC50 of 62.37 µg/mL against the HeLa cancer cell line.[5]
Pyrrole Derivatives
The pyrrole ring is a prominent feature in numerous anticancer agents.[14] Pyrrole derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including protein kinases and tubulin.[15][16] For example, certain pyrrolopyrimidine derivatives have shown IC50 values in the sub-micromolar range against A549 lung cancer cells.[15] Another study reported that a pyrrole-indole hybrid exhibited potent anticancer activity against a panel of 60 human cancer cell lines, with GI50 values often below 1 µM.[17]
Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivatives | |||
| Cobalt complex of 3-chlorothiophene-2-carboxylic acid | K562 (Leukemia) | Not reported as IC50 | [10][11] |
| Cobalt complex of 3-chlorothiophene-2-carboxylic acid | SW480 (Colon) | Not reported as IC50 | [10][11] |
| Thiophene derivative 480 | HeLa (Cervical) | 12.61 µg/mL | [9][18] |
| Thiophene derivative 480 | HepG2 (Liver) | 33.42 µg/mL | [9][18] |
| Furan Derivatives | |||
| 3-(furan-2-yl)pyrazolyl chalcone 7g | HepG2 (Liver) | 26.6 µg/mL | [12][13] |
| 3-(furan-2-yl)pyrazolyl chalcone 7g | A549 (Lung) | 27.7 µg/mL | [12][13] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (Cervical) | 62.37 µg/mL | [5] |
| Pyrrole Derivatives | |||
| Pyrrolopyrimidine derivative | A549 (Lung) | 0.35 | [15] |
| Pyrrole-indole hybrid 3h | T47D (Breast) | 2.4 | [17] |
Note: A lower IC50 value indicates greater anticancer potency. Direct IC50 values for (3-Chlorothiophen-2-yl)methanol were not available in the reviewed literature. The data for the cobalt complex of 3-chlorothiophene-2-carboxylic acid is presented as a percentage of inhibition at a specific concentration.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed methodologies for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (broth with solvent)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture on an appropriate agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds in the 96-well plate containing broth.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of these heterocyclic compounds is intricately linked to their chemical structure. For thiophene derivatives, the nature and position of substituents on the ring significantly influence their antimicrobial and anticancer properties. The presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance activity.[19]
In the context of anticancer activity, thiophene derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and by causing cell cycle arrest.[20] The furan ring, particularly in nitrofurans, is a key pharmacophore for antimicrobial activity, with its action dependent on enzymatic reduction. For pyrrole derivatives, their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation.[21]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 20. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Guide to the Reactivity of (3-Chlorothiophen-2-yl)methanol: A Comparative Analysis for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Thiophene Building Block
(3-Chlorothiophen-2-yl)methanol is a bifunctional heterocyclic compound that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct reactive centers: a nucleophilic hydroxyl group and a carbon-chlorine bond on the thiophene ring, which is amenable to a variety of cross-coupling reactions. The thiophene scaffold itself is a privileged structure in numerous FDA-approved drugs, acting as a bioisostere for a phenyl ring and contributing to favorable pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive analysis of the mechanistic aspects of reactions involving (3-Chlorothiophen-2-yl)methanol. We will delve into the key transformations this molecule undergoes, compare its reactivity with relevant alternatives, and provide detailed experimental protocols for its strategic deployment in complex molecule synthesis. Our discussion is grounded in established mechanistic principles and supported by data from analogous systems to provide a predictive framework for reaction design and optimization.
Plausible Synthetic Route to (3-Chlorothiophen-2-yl)methanol
While various suppliers offer (3-Chlorothiophen-2-yl)methanol, understanding its synthesis provides context for its purity and potential side products. A common and efficient laboratory-scale synthesis involves the reduction of the corresponding commercially available carboxylic acid or aldehyde.
A plausible two-step synthesis begins with the commercially available 3-chlorothiophene-2-carboxylic acid. The carboxylic acid is first converted to its methyl ester via Fischer esterification, followed by reduction of the ester to the primary alcohol using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or a borane derivative.
Caption: Plausible synthetic route to (3-Chlorothiophen-2-yl)methanol.
Mechanistic Insights into Key Transformations
The reactivity of (3-Chlorothiophen-2-yl)methanol can be broadly categorized into reactions involving the C-Cl bond and those involving the hydroxymethyl group.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Bond
The chloro substituent on the electron-rich thiophene ring makes (3-Chlorothiophen-2-yl)methanol an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reaction of (3-Chlorothiophen-2-yl)methanol with an arylboronic acid proceeds via a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of (3-Chlorothiophen-2-yl)methanol (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent system such as dioxane/water (4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The Sonogashira coupling enables the direct alkynylation of the thiophene ring, a valuable transformation for the synthesis of conjugated systems.[1] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
To a solution of (3-Chlorothiophen-2-yl)methanol (1.0 equiv.), a terminal alkyne (1.2 equiv.), a copper(I) salt (e.g., CuI, 0.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., triethylamine or diisopropylamine).
-
The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion.
-
The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
The Heck reaction provides a means to introduce vinyl groups onto the thiophene ring.[3][4][5] The reaction proceeds through a different mechanism involving migratory insertion of the alkene into the aryl-palladium bond.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
-
A mixture of (3-Chlorothiophen-2-yl)methanol (1.0 equiv.), an alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., PPh₃, 0.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile) is prepared.
-
The reaction is heated to 80-120 °C under an inert atmosphere.
-
After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the desired vinylated product.
II. Reactions of the Hydroxymethyl Group
The primary alcohol functionality of (3-Chlorothiophen-2-yl)methanol offers a versatile handle for further synthetic manipulations.
The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important synthetic intermediates. The choice of oxidant and reaction conditions determines the oxidation state of the product.
-
To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation of primary alcohols to aldehydes.
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) will oxidize the primary alcohol directly to the carboxylic acid.
Caption: Oxidation pathways of the hydroxymethyl group.
Experimental Protocol: Oxidation to Aldehyde (PCC)
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv.) in dichloromethane (DCM) is added a solution of (3-Chlorothiophen-2-yl)methanol (1.0 equiv.) in DCM.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The mixture is then filtered through a pad of silica gel or Celite, and the filtrate is concentrated to give the crude aldehyde, which can be further purified by chromatography.
The hydroxyl group can be readily converted to an ether via Williamson ether synthesis or by reaction with an alcohol under acidic conditions.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of (3-Chlorothiophen-2-yl)methanol (1.0 equiv.) in a polar aprotic solvent like THF or DMF is added a strong base (e.g., sodium hydride, NaH, 1.1 equiv.) at 0 °C.
-
The mixture is stirred for 30 minutes to form the alkoxide.
-
An alkyl halide (e.g., methyl iodide, 1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Comparative Analysis of Reactivity
The synthetic utility of (3-Chlorothiophen-2-yl)methanol can be best appreciated by comparing its reactivity with that of other relevant building blocks.
| Reaction Type | (3-Chlorothiophen-2-yl)methanol | (3-Bromothiophen-2-yl)methanol | 2-Bromo-3-chlorothiophene | Benzyl Alcohol | Mechanistic Rationale |
| Suzuki-Miyaura Coupling | Moderate to Good | Good to Excellent | Good to Excellent (at C-Br) | N/A | Reactivity of the C-X bond in oxidative addition typically follows the trend I > Br > Cl. The C-Br bond is weaker and more readily undergoes oxidative addition to Pd(0). |
| Sonogashira Coupling | Moderate | Good | Good (at C-Br) | N/A | Similar to Suzuki-Miyaura, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step. |
| Heck Reaction | Moderate | Good | Good (at C-Br) | N/A | The reactivity trend for the oxidative addition step remains the same. |
| Oxidation of Alcohol | Standard | Standard | N/A | Standard | The electronic nature of the thiophene ring has a minor effect on the oxidation of the exocyclic alcohol compared to the choice of oxidant. |
| Nucleophilic Substitution (SNAr) of Halogen | Very Low | Low | Very Low (at C-Cl) | N/A | SNAr on unactivated aryl halides is generally disfavored. The C-Br bond is slightly more labile than the C-Cl bond. |
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
(3-Chlorothiophen-2-yl)methanol stands as a highly versatile and strategically important building block for the synthesis of complex molecular architectures. Its bifunctional nature allows for a diverse range of chemical transformations at both the chloro and hydroxymethyl positions. While the chloro group provides a handle for sophisticated palladium-catalyzed cross-coupling reactions to construct intricate carbon frameworks, the hydroxymethyl group can be readily oxidized or converted to other functionalities.
A thorough understanding of the underlying reaction mechanisms is paramount for predicting reactivity, controlling selectivity, and optimizing reaction conditions. By comparing its reactivity profile with that of its bromo-analogs and other related compounds, researchers can make informed decisions in the design of efficient and robust synthetic routes. This guide serves as a foundational resource for harnessing the full synthetic potential of (3-Chlorothiophen-2-yl)methanol in the pursuit of novel pharmaceuticals and advanced materials.
References
-
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Taylor & Francis Online. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Inorganic Chemistry. (2001). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. [Link]
-
ResearchGate. Nucleophilic Substitution of Thiophene Derivatives. [Link]
-
Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
MDPI. (2023). Investigation of High-Temperature Oxidation Behavior of Additive Manufactured CoCrMo Alloy for Mandrel Manufacturing. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
- Google Patents.
-
ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
PubChem. 3-Chlorothiophene-2-carboxylic acid. [Link]
-
ResearchGate. Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
PMC. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]
-
PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. [Link]
-
PMC. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
-
ResearchGate. Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2021). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
Sources
A Comparative Guide to the Synthesis of (3-Chlorothiophen-2-yl)methanol: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3-Chlorothiophen-2-yl)methanol in Medicinal Chemistry
(3-Chlorothiophen-2-yl)methanol is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. The thiophene ring is a well-established bioisostere for the benzene ring, often leading to improved therapeutic profiles. The presence of the chlorine atom and the hydroxymethyl group provides reactive handles for further molecular elaboration, making this compound a valuable intermediate in drug discovery and development. Understanding the kinetics of its formation is crucial for optimizing synthesis, improving yield and purity, and ensuring a scalable and cost-effective process. This guide provides a comparative analysis of plausible synthetic routes to (3-Chlorothiophen-2-yl)methanol, with a focus on the kinetic and practical aspects of each approach.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the formation of (3-Chlorothiophen-2-yl)methanol are considered here: the Grignard reaction, the reduction of the corresponding aldehyde, and the reduction of the carboxylic acid precursor. Each route presents distinct advantages and disadvantages in terms of reaction speed, yield, and substrate availability.
| Parameter | Route A: Grignard Reaction | Route B: Reduction of Aldehyde | Route C: Reduction of Carboxylic Acid |
| Starting Material | 3-Chlorothiophene | 3-Chlorothiophene | 3-Hydroxythiophene-2-carboxylate derivative |
| Key Intermediates | 3-Chlorothien-2-ylmagnesium halide | 3-Chlorothiophene-2-carboxaldehyde | 3-Chlorothiophene-2-carboxylic acid |
| Typical Reagents | Mg, Formaldehyde | POCl₃, DMF, NaBH₄ | PCl₅, then H₂O/OH⁻, then a strong reducing agent (e.g., LiAlH₄) |
| Inferred Reaction Speed | Fast (Grignard formation can be initiation-dependent, but the reaction with formaldehyde is typically rapid) | Moderate (Formylation can be slow, but the reduction is generally fast) | Slow (Multi-step synthesis with potentially harsh conditions) |
| Reported Yields (Analogous Reactions) | Good to Excellent | Good to Excellent | Moderate to Good |
| Key Advantages | Direct, one-pot conversion from a readily available starting material. | High-yielding reduction step. Aldehyde is a versatile intermediate. | Can be derived from a different class of starting materials. |
| Key Disadvantages | Grignard reagents are highly sensitive to moisture and protic solvents. Potential for side reactions. | The formylation step can have regioselectivity issues and may require harsh reagents. | Requires a strong, less selective reducing agent. The synthesis of the carboxylic acid can be lengthy. |
Detailed Experimental Protocols and Kinetic Considerations
Route A: Grignard Reaction with Formaldehyde
This route offers a direct and often efficient synthesis. The kinetics are primarily governed by the formation of the Grignard reagent, which can sometimes have an induction period. Once formed, its reaction with an electrophile like formaldehyde is typically very fast.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. To this, add a solution of 3-chlorothiophene in anhydrous diethyl ether or THF. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine.
-
Reaction with Formaldehyde: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), a source of dry formaldehyde gas is bubbled through the solution at a controlled rate. Alternatively, paraformaldehyde or trioxane can be used, though they may require higher temperatures to depolymerize.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Kinetic Monitoring:
The progress of the Grignard reagent formation can be monitored by in-line infrared (IR) spectroscopy to track the disappearance of the C-Cl bond of the starting material and the appearance of the C-Mg bond. The subsequent reaction with formaldehyde can be monitored by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) by taking aliquots from the reaction mixture at different time points.[1][2][3][4]
Caption: Workflow for the Grignard reaction synthesis.
Route B: Reduction of 3-Chlorothiophene-2-carboxaldehyde
This two-step approach involves the initial formylation of 3-chlorothiophene, followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction is a common method for formylation. The reduction of the aldehyde to the primary alcohol is typically a fast and high-yielding reaction.
Experimental Protocol:
-
Formylation (Vilsmeier-Haack): To a solution of 3-chlorothiophene in an appropriate solvent, a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) is added at a low temperature. The reaction mixture is then heated to drive the reaction to completion.
-
Work-up and Isolation of Aldehyde: The reaction is quenched with an ice-water mixture and neutralized. The crude 3-chlorothiophene-2-carboxaldehyde is extracted and purified.
-
Reduction: The purified aldehyde is dissolved in methanol or ethanol, and sodium borohydride is added portion-wise at 0°C. The reaction is typically rapid.
-
Final Work-up and Purification: The reaction is quenched, and the product is extracted, dried, and purified as described in Route A.
Kinetic Monitoring:
The formylation step can be monitored by HPLC or GC-MS to track the consumption of the starting material and the formation of the aldehyde. The subsequent reduction is often too fast for manual sampling and is typically monitored by thin-layer chromatography (TLC) to confirm the disappearance of the aldehyde. For a more detailed kinetic study of the reduction, in-situ NMR or IR spectroscopy could be employed.[5][6][7]
Caption: Workflow for the aldehyde reduction synthesis.
Route C: Reduction of 3-Chlorothiophene-2-carboxylic Acid
This route involves the synthesis of the corresponding carboxylic acid, which is then reduced. The synthesis of 3-chlorothiophene-2-carboxylic acid can be achieved through various methods, including the reaction of a 3-hydroxythiophene-2-carboxylate with a chlorinating agent like phosphorus pentachloride, followed by hydrolysis.[8] The subsequent reduction of the carboxylic acid to the alcohol requires a strong reducing agent.
Experimental Protocol:
-
Synthesis of 3-Chlorothiophene-2-carboxylic Acid: A solution of methyl 3-hydroxythiophene-2-carboxylate in carbon tetrachloride is added to a boiling solution of phosphorus pentachloride in the same solvent. After reflux, the solvent is removed, and the residue is hydrolyzed to yield the carboxylic acid.[8]
-
Reduction: The dried carboxylic acid is dissolved in an anhydrous ether and slowly added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature.
-
Work-up and Purification: The reaction is carefully quenched, and the product is worked up and purified as in the previous routes.
Kinetic Monitoring:
Each step of this multi-step synthesis would require separate kinetic monitoring, likely using HPLC or GC-MS. The final reduction step is typically fast and exothermic, making in-situ monitoring with IR or NMR the most suitable approach for kinetic analysis.[5][9]
Caption: Workflow for the carboxylic acid reduction synthesis.
Conclusion and Recommendations
For the laboratory-scale synthesis of (3-Chlorothiophen-2-yl)methanol, Route A (Grignard Reaction) and Route B (Aldehyde Reduction) appear to be the most promising in terms of efficiency and atom economy. The Grignard route is more direct, but the aldehyde reduction route may be more robust and easier to handle for those not accustomed to the stringent anhydrous conditions required for Grignard reactions. Route C (Carboxylic Acid Reduction) is likely the least efficient due to the number of steps and the use of a harsh reducing agent.
For process development and scale-up, a detailed kinetic analysis of both Route A and Route B is highly recommended. In-situ monitoring techniques such as IR or NMR spectroscopy would provide invaluable data on reaction rates, the formation of intermediates, and the influence of reaction parameters, ultimately leading to a more optimized and controlled synthesis.
References
-
Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. SciELO. Available at: [Link]
-
Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. ResearchGate. Available at: [Link]
-
Reaction of Grignard reagent with Formaldehyde #grignardreagent. YouTube. Available at: [Link]
-
Synthesis of 3-CHLOROTHIOPHENE-2-CARBOXYLIC ACID (IV). PrepChem.com. Available at: [Link]
-
Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. PubMed. Available at: [Link]
-
GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]
-
Progression of a Grignard Reaction. METTLER TOLEDO. Available at: [Link]
-
Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. ACS Publications. Available at: [Link]
-
Kinetic Understanding Using NMR Reaction Profiling. ACS Publications. Available at: [Link]
-
Use of High Performance Liquid Chromatography in Organic Synthesis. Oxford Academic. Available at: [Link]
-
In‐line IR monitoring of the formation of a Grignard reagent followed.... ResearchGate. Available at: [Link]
-
On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. RSC Publishing. Available at: [Link]
-
Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Fraunhofer-Publica. Available at: [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Available at: [Link]
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. chemrxiv.org. Available at: [Link]
-
A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. ACS Publications. Available at: [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. ijpscr.com. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. RSC Publishing. Available at: [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. Available at: [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. chem.libretexts.org. Available at: [Link]
-
345 BCH3023 Reduction of Aldehydes and Ketones. YouTube. Available at: [Link]
-
reduction of aldehydes and ketones. Chemguide. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Regioselectivity of (3-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal and materials chemistry, the thiophene scaffold is a cornerstone, offering a versatile platform for the design of novel molecular architectures. (3-Chlorothiophen-2-yl)methanol, with its unique substitution pattern, presents both opportunities and challenges in synthetic strategies. Understanding and controlling the regioselectivity of its reactions is paramount to unlocking its full potential. This guide provides an in-depth comparison of key reaction classes, supported by mechanistic insights and experimental data, to empower researchers in their synthetic endeavors.
The Landscape of Reactivity: Electrophilic vs. Nucleophilic Pathways
The reactivity of (3-Chlorothiophen-2-yl)methanol is governed by the electronic interplay of its substituents. The electron-donating hydroxymethyl group (-CH₂OH) and the electron-withdrawing, yet ortho-, para-directing, chloro group (-Cl) create a nuanced electronic environment. This duality allows for exploration of both electrophilic aromatic substitution and metalation-driven nucleophilic pathways.
Electrophilic Aromatic Substitution: A Tale of Two Directors
Electrophilic aromatic substitution (EAS) on the thiophene ring is a fundamental transformation. In (3-Chlorothiophen-2-yl)methanol, the regiochemical outcome is a consequence of the directing effects of both the hydroxymethyl and chloro substituents.
Mechanism & Regioselectivity:
The hydroxymethyl group at C2 is an activating, ortho-, para-director, while the chloro group at C3 is a deactivating, ortho-, para-director. The combined effect typically directs incoming electrophiles to the C5 position, which is para to the activating hydroxymethyl group and ortho to the deactivating chloro group. The C4 position is sterically hindered and electronically less favored.
A key example of electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto the thiophene ring. While direct experimental data on (3-Chlorothiophen-2-yl)methanol is scarce, studies on related 3-substituted thiophenes show that the regioselectivity can be tuned by the choice of the Vilsmeier reagent.[1] Smaller, more reactive Vilsmeier reagents tend to favor substitution at the less sterically hindered and electronically activated C5 position.[1]
Comparative Analysis of Electrophilic Substitution Reactions:
| Reaction Type | Reagents | Expected Major Regioisomer | Rationale |
| Formylation | POCl₃, DMF | 5-formyl-(3-chlorothiophen-2-yl)methanol | The C5 position is electronically activated by the C2-hydroxymethyl group and is the most accessible position for the electrophile. |
| Bromination | NBS, DMF | 5-bromo-(3-chlorothiophen-2-yl)methanol | Similar to formylation, the C5 position is the most likely site of attack for the electrophile. |
| Nitration | HNO₃, H₂SO₄ | 5-nitro-(3-chlorothiophen-2-yl)methanol | The strong electron-withdrawing nature of the nitro group requires careful control of reaction conditions to avoid over-reaction or decomposition. The C5 position remains the most probable site of substitution. |
Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical)
-
Rationale: This protocol is based on typical conditions for the Vilsmeier-Haack formylation of electron-rich heterocycles. The use of a slight excess of the Vilsmeier reagent ensures complete conversion, while the low temperature helps to control the exothermicity of the reaction.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place phosphorus oxychloride (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of (3-Chlorothiophen-2-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-formyl-(3-chlorothiophen-2-yl)methanol.
-
Caption: Vilsmeier-Haack formylation mechanism.
Directed Ortho-Metalation: Precision Synthesis via Lithiation
Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] The hydroxymethyl group in (3-Chlorothiophen-2-yl)methanol can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position. However, this position is already occupied by a chlorine atom. This sets the stage for a competitive scenario between direct C-H metalation at other positions and halogen-metal exchange.
Mechanism & Regioselectivity:
Upon treatment with a strong organolithium base, such as n-butyllithium, the hydroxyl proton is first abstracted. The resulting lithium alkoxide can then direct a second deprotonation. While C3 is the closest position, the presence of the chloro substituent makes C-H abstraction at this site impossible. The next most likely site for deprotonation is the C5 position, which is ortho to the sulfur atom and activated by it. Alternatively, a metal-halogen exchange at the C3 position can occur, leading to a lithiated species at C3. The outcome is highly dependent on the reaction conditions, including the organolithium reagent, temperature, and additives.
Comparative Analysis of Metalation Strategies:
| Metalation Strategy | Reagents | Expected Major Intermediate | Subsequent Reaction with Electrophile (E+) |
| Directed Lithiation | 2.2 eq. n-BuLi, THF, -78 °C | 5-Lithio-(3-chlorothiophen-2-yl)methanol | Forms 5-substituted product |
| Halogen-Metal Exchange | 1.1 eq. n-BuLi, THF, -78 °C | 3-Lithio-(thiophen-2-yl)methanol | Forms 3-substituted product |
Experimental Protocol: Directed Lithiation and Electrophilic Quench (Hypothetical)
-
Rationale: This protocol utilizes an excess of n-butyllithium to first deprotonate the hydroxyl group and then the C5 position of the thiophene ring. The low temperature is crucial to prevent side reactions and ensure regioselectivity. The subsequent addition of an electrophile allows for the introduction of a variety of functional groups at the C5 position.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (3-Chlorothiophen-2-yl)methanol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., iodomethane, DMF, etc.) (1.5 eq.) to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 5-substituted-(3-chlorothiophen-2-yl)methanol.
-
Caption: Directed ortho-metalation workflow.
Cross-Coupling Reactions: Leveraging the C-Cl Bond
The chloro substituent at the C3 position of (3-Chlorothiophen-2-yl)methanol provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism & Regioselectivity:
Cross-coupling reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The regioselectivity is predetermined by the position of the halogen atom.
Comparative Analysis of Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst System | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-(thiophen-2-yl)methanol |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 3-Alkynyl-(thiophen-2-yl)methanol |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 3-Alkenyl-(thiophen-2-yl)methanol |
Experimental Protocol: Suzuki Coupling (Hypothetical)
-
Rationale: This protocol employs a standard palladium catalyst and a base to facilitate the cross-coupling of the C-Cl bond with a boronic acid. The use of a mixed solvent system helps to dissolve both the organic and inorganic reagents.
-
Procedure:
-
To a reaction vessel, add (3-Chlorothiophen-2-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Purge the vessel with nitrogen.
-
Add a degassed mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give the 3-aryl-(thiophen-2-yl)methanol.
-
Caption: Simplified Suzuki cross-coupling cycle.
Conclusion: A Strategic Approach to Synthesis
The regioselective functionalization of (3-Chlorothiophen-2-yl)methanol is a challenging yet rewarding endeavor. A thorough understanding of the competing electronic and steric effects is crucial for predicting and controlling the outcome of a given reaction.
-
For electrophilic substitution , the C5 position is the most likely site of reaction, although this can be influenced by the nature of the electrophile and reaction conditions.
-
Directed ortho-metalation provides a powerful tool for selective functionalization, with the choice of organolithium reagent and reaction temperature determining the balance between C-H deprotonation and halogen-metal exchange.
-
Cross-coupling reactions offer a reliable method for forming new bonds at the C3 position, leveraging the presence of the chloro substituent.
By carefully considering the desired substitution pattern and the mechanistic principles outlined in this guide, researchers can confidently design and execute synthetic strategies to access a diverse range of novel thiophene derivatives for applications in drug discovery and materials science.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Retrieved from [Link]
- Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
-
Royal Society of Chemistry. (n.d.). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- chlorothiophene -5- formic acid.
-
PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]
-
NTNU Open. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Retrieved from [Link]
-
Sci-Hub. (n.d.). Lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and application in synthesis of new ortho. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2019, April 29). HECK REACTION: Heterocyclic reactants mechanism. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HECK Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (3-Chlorothiophen-2-yl)methanol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (3-Chlorothiophen-2-yl)methanol. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the substance's hazards is paramount. (3-Chlorothiophen-2-yl)methanol is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (193602-41-4) is not widely available, its chemical structure allows for an expert assessment of its likely hazards based on analogous compounds like (4-Chlorothiophen-2-yl)methanol and general principles of chlorinated organics.[1][2]
Inherent Hazards: The primary risks associated with this compound are rooted in its chlorinated thiophene structure. Halogenated organics are often toxic and environmentally persistent. The methanol group suggests it may share some toxicological properties with other alcohols. Based on data for a structural isomer, it should be treated as a substance that is harmful if swallowed, inhaled, or in contact with skin, and is a serious eye and skin irritant.[2]
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), any discarded (3-Chlorothiophen-2-yl)methanol, including contaminated materials, must be classified as hazardous waste.[3] This classification is due to its likely toxicity and its nature as a chlorinated organic compound, which falls under specific EPA waste codes when discarded.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
| Property / Hazard | Assessment & Rationale |
| Physical State | Solid or Liquid (Assumed based on similar small molecules) |
| Chemical Family | Halogenated (Chlorinated) Heterocyclic Alcohol |
| Toxicity | Assumed Harmful/Toxic .[2] Likely causes organ damage with exposure. |
| Irritation | Assumed Skin & Eye Irritant .[2][6] |
| Environmental Hazard | High . Chlorinated organic compounds can be persistent and toxic to aquatic life.[7] |
| RCRA Waste Code | Likely falls under "F" or "U" listed wastes, or is a characteristic waste (Toxicity).[4] |
Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. The following personal protective equipment (PPE) and engineering controls are mandatory when handling (3-Chlorothiophen-2-yl)methanol for any purpose, including disposal.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for neat transfers.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.[9]
-
Step-by-Step Disposal Workflow
The disposal of (3-Chlorothiophen-2-yl)methanol must follow a systematic "cradle-to-grave" approach, ensuring the waste is managed safely from the point of generation to its final destruction.[4]
Step 1: Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Action: Immediately upon generation, collect all waste containing (3-Chlorothiophen-2-yl)methanol into a dedicated hazardous waste container.
-
Causality: This compound is a halogenated organic solvent . It must NOT be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[11][12] Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, and makes disposal extremely difficult and expensive.
Step 2: Containerization
The choice of container is vital for safe storage and transport.
-
Action: Use a high-density polyethylene (HDPE) or glass container that is compatible with chlorinated organic compounds.[12] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[13]
-
Causality: An incompatible container can degrade, leading to spills.[11] A tightly sealed cap prevents the release of harmful vapors and protects laboratory personnel.[4] The container should not be filled beyond 90% capacity to allow for vapor expansion.[14]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Action: Label the waste container immediately with the following information:
-
The words "HAZARDOUS WASTE ".[4]
-
The full chemical name: (3-Chlorothiophen-2-yl)methanol .
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
Causality: Federal and local regulations (OSHA and EPA) mandate clear labeling so that all personnel and waste handlers understand the contents and associated dangers, ensuring it is handled correctly throughout the disposal chain.[3][15]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area pending pickup by Environmental Health & Safety (EHS).
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[16] This area should be under the control of laboratory personnel, away from ignition sources, and within secondary containment (such as a spill tray) to contain any potential leaks.
-
Causality: SAAs are a key component of RCRA regulations, allowing for the safe, temporary collection of hazardous waste at the point of generation. Secondary containment minimizes the impact of a potential container failure.[11]
Step 5: Arranging for Final Disposal
-
Action: Once the container is full (or approaching the regulatory time limit for storage in an SAA), contact your institution's EHS department to arrange for pickup.
-
Causality: Final disposal of chlorinated hazardous waste must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[17] This process ensures the complete destruction of the hazardous molecule into less harmful components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (3-Chlorothiophen-2-yl)methanol waste.
Caption: Decision workflow for compliant waste disposal.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent compatible with organic solvents.
-
Collect the absorbed material and contaminated cleaning supplies in a sealed bag or container.
-
Label it as hazardous waste with the chemical name and dispose of it through EHS.
-
-
Major Spill (outside a fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel. [9]
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of (3-Chlorothiophen-2-yl)methanol is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
ACTenviro. (2024). Best Practices for Laboratory Waste Management. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
UAF Division of Research. Introduction to Hazardous Waste Management. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]
-
Technion. Chemical Waste Management Guide. [Link]
-
Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
-
U.S. EPA. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]
-
Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]
-
PubChem. (4-Chlorothiophen-2-yl)methanol. [Link]
-
U.S. EPA. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
-
MIT. Chemical Hygiene Plan continued. [Link]
-
U.S. EPA. (2016). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Univar. SAFETY DATA SHEET METHANOL. [Link]
-
U.S. EPA. (1989). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS. [Link]
-
Methanol Institute. Methanol Safety Data Sheet. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
Sources
- 1. 193602-41-4|(3-Chlorothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 4. mtu.edu [mtu.edu]
- 5. epa.gov [epa.gov]
- 6. Cas No. | (3-Chloro-2-(thiophen-3-yl)phenyl)methanol | Matrix Scientific [matrixscientific.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. medline.com [medline.com]
- 10. fishersci.com [fishersci.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. danielshealth.com [danielshealth.com]
- 14. ethz.ch [ethz.ch]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. actenviro.com [actenviro.com]
- 18. cleanmanagement.com [cleanmanagement.com]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Researcher's Guide to the Safe Handling of (3-Chlorothiophen-2-yl)methanol
Understanding the Risks: A Proactive Approach to Safety
(3-Chlorothiophen-2-yl)methanol is a substituted thiophene, a class of heterocyclic compounds. Thiophenes and their derivatives can present various hazards, and the presence of a chlorine atom can further influence the toxicological profile. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be an irritant and potentially harmful if inhaled, ingested, or absorbed through the skin.
The primary safety concerns when handling (3-Chlorothiophen-2-yl)methanol and similar compounds include:
-
Skin and Eye Irritation: Direct contact can lead to irritation or more severe chemical burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2][3]
-
Toxicity: While specific data is unavailable, many organic compounds, especially those containing heteroatoms and halogens, can be toxic.
A multi-layered approach to personal protection is crucial to minimize exposure and mitigate these risks.[4]
Core Safety Directives: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling (3-Chlorothiophen-2-yl)methanol.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][5][6] | Protects against accidental splashes which could cause serious eye irritation or damage.[1] A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves such as Nitrile, Neoprene, or PVC.[3][5][7] | Provides a barrier against skin contact. Nitrile gloves are a good initial choice for many organic chemicals, but glove compatibility should always be verified, especially when using solvents.[4][8] For prolonged or repeated contact, a glove with a higher protection class is recommended.[3] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron.[4][5] | Protects personal clothing and underlying skin from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4][6] | To be used when handling the compound outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of (3-Chlorothiophen-2-yl)methanol. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for the safe handling of (3-Chlorothiophen-2-yl)methanol.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Before beginning any work, thoroughly review the experimental protocol.
-
Ensure a certified chemical fume hood is available and functioning correctly.[4] All handling of (3-Chlorothiophen-2-yl)methanol should be performed within the fume hood to minimize inhalation exposure.[4]
-
Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[5]
-
-
Handling the Compound:
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container with the compound sealed when not in use.
-
-
Post-Handling and Cleanup:
-
After handling, thoroughly decontaminate all work surfaces and equipment.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is critical.
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, absorb the material with an inert absorbent such as vermiculite or sand.[6]
-
Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[6]
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Disposal Plan: Responsible Waste Management
Proper disposal of (3-Chlorothiophen-2-yl)methanol and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with (3-Chlorothiophen-2-yl)methanol, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Disposal: Dispose of all chemical waste through your institution's approved hazardous waste disposal program.[4] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.
By adhering to these safety protocols, researchers can confidently and safely handle (3-Chlorothiophen-2-yl)methanol, fostering a secure and productive laboratory environment.
References
-
Benchchem. Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. 4
-
Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. 5
-
BYU Cleanroom. Gloves - Tables of Properties and Resistances. 7
-
Safetyware. Chemical Resistant Glove Guide: Choosing the Right Material for Protection. 8
-
Santa Cruz Biotechnology. Thiophene. 3
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. 6
-
Matrix Scientific. (3-Chloro-2-(4-methylthiophen-2-yl)phenyl)methanol. 1
-
Methanol Institute. METHANOL SAFE HANDLING MANUAL. 9
-
Univar. METHANOL - SAFETY DATA SHEET. 2
Sources
- 1. Cas No. | (3-Chloro-2-(4-methylthiophen-2-yl)phenyl)methanol | Matrix Scientific [matrixscientific.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. cleanroom.byu.edu [cleanroom.byu.edu]
- 8. safetyware.com [safetyware.com]
- 9. methanol.org [methanol.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
